Boc-4-Abz-OH
描述
The exact mass of the compound 4-((tert-Butoxycarbonyl)amino)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDBQMWMDZEONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373146 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66493-39-8 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-4-Abz-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH), a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical development.
Chemical Identity and Physical Properties
This compound is a derivative of 4-aminobenzoic acid (PABA) where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in peptide chemistry, allowing for the controlled, sequential addition of amino acids.[2]
Table 1: General and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | 4-[(tert-butoxycarbonyl)amino]benzoic acid | [3] |
| Synonyms | 4-(Boc-amino)benzoic acid, N-Boc-4-aminobenzoic acid, Boc-p-aminobenzoic acid | [3][4][5] |
| CAS Number | 66493-39-8 | [2][3][4][6] |
| Molecular Formula | C₁₂H₁₅NO₄ | [2][3][4][6] |
| Molecular Weight | 237.25 g/mol | [4][6][7] |
| Appearance | White to off-white or beige powder/solid | [2][8][9] |
| Melting Point | ~200 °C (with decomposition) | [1][9] |
| Boiling Point | 336.2 °C at 760 mmHg (Predicted) | [9][10] |
| Solubility | Soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and methanol; less soluble in water. | [8][11] |
| pKa | 4.33 ± 0.10 (Predicted) | [5][11] |
Spectroscopic and Chromatographic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are proprietary to chemical suppliers, the availability of various spectroscopic data has been confirmed.
Table 2: Spectroscopic and Analytical Data for this compound
| Data Type | Availability/Information | References |
| ¹H NMR | Data available from chemical suppliers. | [12] |
| ¹³C NMR | Data available from chemical suppliers. | [12] |
| IR Spectroscopy | Data available from chemical suppliers. | [12] |
| Mass Spectrometry | Data available from chemical suppliers. | [12] |
| Purity (by HPLC) | Typically ≥98.0% or ≥99% | [2] |
Reactivity and Stability
The chemical behavior of this compound is dictated by the Boc-protected amine and the carboxylic acid functional groups.
-
Stability : The compound is stable under recommended storage conditions, which are typically in a dry environment at 2-8°C.[6][11] It is incompatible with strong oxidizing agents.[6]
-
Reactivity :
-
The carboxylic acid group allows for typical reactions such as esterification and amidation.[8]
-
The Boc protecting group is stable to most bases and nucleophiles but is readily cleaved under acidic conditions, a key feature for its use in peptide synthesis.[13][14] This cleavage is often achieved using trifluoroacetic acid (TFA).[15][16]
-
-
Hazardous Decomposition : Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides (NOx).[6]
Role in Peptide Synthesis
This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development.[2][17] The Boc group serves as a temporary protecting group for the amino functionality, preventing self-polymerization and directing the reaction to the desired C-terminus.[2][15]
The general workflow for incorporating a Boc-protected amino acid in SPPS is depicted below.
References
- 1. This compound | 66493-39-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pschemicals.com [pschemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 66493-39-8 [amp.chemicalbook.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. This compound manufacturers and suppliers in india [chemicalbook.com]
- 12. This compound(66493-39-8) 1H NMR [m.chemicalbook.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-tert-Butoxycarbonyl-4-aminobenzoic Acid (Boc-4-Abz-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH), a key building block in synthetic organic chemistry. This document details its chemical structure, molecular properties, and a standardized experimental protocol for its synthesis.
Core Compound Properties
This compound is a derivative of 4-aminobenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protecting group strategy is fundamental in peptide synthesis and other complex organic syntheses, as it prevents unwanted side reactions involving the amino group while allowing for its selective deprotection under specific acidic conditions.[1][2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₅NO₄ | [2][3][4] |
| Molecular Weight | 237.25 g/mol | [3][4][5] |
| CAS Number | 66493-39-8 | [2][4][5] |
| Appearance | White to off-white/light brown powder | [2][3] |
| Melting Point | ~200 °C (decomposition) | [3] |
| Linear Formula | (CH₃)₃CO₂CNHC₆H₄CO₂H | [5] |
| SMILES String | CC(C)(C)OC(=O)Nc1ccc(cc1)C(O)=O | [5] |
| InChI Key | ZJDBQMWMDZEONW-UHFFFAOYSA-N | [5] |
Experimental Protocols
Synthesis of this compound from 4-Aminobenzoic Acid
This protocol details a common and reliable method for the synthesis of this compound.
Objective: To protect the amino group of 4-aminobenzoic acid with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
4-aminobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
3N Hydrochloric acid (HCl)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 4-aminobenzoic acid in a mixture of dioxane and water.
-
Basification: Add sodium hydroxide to the mixture to create basic conditions, which facilitates the subsequent reaction.[3][6]
-
Addition of Boc Anhydride: Introduce di-tert-butyl dicarbonate to the solution.[3][6]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours to ensure the completion of the N-tert-butoxycarbonylation.[3][6]
-
Solvent Removal: After the reaction is complete, remove the dioxane by rotary evaporation.
-
Acidification: Cool the remaining aqueous solution and add 3N hydrochloric acid dropwise to adjust the pH to approximately 3. This step protonates the carboxylic acid and causes the product to precipitate.[3][6]
-
Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with water to remove any remaining salts and impurities.
-
Drying: Dry the purified solid to obtain this compound as a white to off-white powder.[6]
Visualizations
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the key steps and chemical transformations in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
- 1. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. This compound ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 66493-39-8 [chemicalbook.com]
Synthesis of N-tert-Butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH): A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH), a crucial building block in peptide synthesis and drug development. The document details the chemical reaction, experimental protocols, and quantitative data associated with the protection of the amino group of 4-aminobenzoic acid using di-tert-butyl dicarbonate. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Introduction
4-Aminobenzoic acid (also known as para-aminobenzoic acid or PABA) is a naturally occurring amino acid.[1] The protection of its amino group is a common strategy in multi-step organic syntheses, particularly in peptide chemistry, to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under moderately acidic conditions.[2][3] The synthesis of this compound from 4-aminobenzoic acid is a straightforward and high-yielding reaction, making it an essential procedure in many research and development laboratories.[4] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.[5]
Reaction Scheme
The synthesis involves the reaction of 4-aminobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Chemical Equation:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Aminobenzoic Acid Molar Mass | 137.14 g/mol | |
| Di-tert-butyl dicarbonate Molar Mass | 218.25 g/mol | [2] |
| Product | ||
| This compound Molar Mass | 237.25 g/mol | [6][7] |
| Appearance | White to light brown powder/solid | [4][6] |
| Melting Point | ~200 °C (with decomposition) | [6][7] |
| Reaction Conditions & Yield | ||
| Typical Solvent System | Dioxane/Water or THF/Water | [4][6] |
| Base | Sodium Hydroxide or Sodium Bicarbonate | [4][6] |
| Reaction Temperature | Room Temperature | [4][6] |
| Reaction Time | 24 hours | [4][6] |
| Typical Yield | 74.5% - 96% | [4][6] |
Detailed Experimental Protocol
This protocol is based on a commonly cited procedure for the synthesis of this compound.[4][6]
Materials:
-
4-Aminobenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
3N Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper, filter flask)
-
pH meter or pH paper
-
Beakers and graduated cylinders
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 5.00 g (36.5 mmol) of 4-aminobenzoic acid in a mixture of 70 mL of dioxane and 35 mL of water.
-
Addition of Base: To this solution, add 1.46 g (36.5 mmol) of sodium hydroxide. Stir the mixture until the sodium hydroxide is completely dissolved.
-
Addition of Boc Anhydride: Slowly add 11.9 g (54.8 mmol) of di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Solvent Removal: After 24 hours, remove the dioxane by rotary evaporation.
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 3N hydrochloric acid dropwise to the residue to adjust the pH to approximately 3. A white precipitate will form.
-
Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold water and then dry it under vacuum to afford this compound as a white solid.
Expected Outcome:
Following this protocol, the expected yield of the target product, 4-(N-tert-butoxycarbonylamino)benzoic acid, is approximately 8.28 g, which corresponds to a 96% yield.[4]
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the Boc protection of 4-aminobenzoic acid.
Safety Considerations
-
Di-tert-butyl dicarbonate is a flammable solid and should be handled with care.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
Hydrochloric acid is corrosive and can cause respiratory irritation.
-
Dioxane is a flammable liquid and a potential carcinogen.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of this compound from 4-aminobenzoic acid is a robust and efficient method for protecting the amino group. The high yield and straightforward protocol make it a fundamental procedure for chemists involved in the synthesis of peptides and other complex organic molecules where the selective reactivity of functional groups is paramount. This guide provides the necessary technical details to successfully perform this synthesis.
References
A Comprehensive Technical Guide to the Safe Handling of Boc-4-Abz-OH for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides essential safety information and handling precautions for Boc-4-Abz-OH (4-(tert-Butoxycarbonylamino)benzoic acid), a key reagent in peptide synthesis and other organic chemistry applications.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Section 1: Chemical and Physical Properties
This compound is a derivative of 4-aminobenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[2] This protection enhances its utility as a building block in the synthesis of peptides and other complex organic molecules.[1] The key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 66493-39-8[3] |
| Molecular Formula | C₁₂H₁₅NO₄[1][4][5] |
| Molecular Weight | 237.25 g/mol [5] |
| Appearance | Beige or white to off-white powder[1][3][4] |
| Melting Point | ~200 °C (decomposes)[3] |
| Boiling Point | 336.2 °C at 760 mmHg (Predicted)[3][4] |
| Solubility | No data available[3] |
| Storage Temperature | 0-8°C[1] or in a cool, dry, and well-ventilated place[3] |
Section 2: Hazard Identification and Precautionary Measures
While some sources classify this compound as not a hazardous substance or mixture, others indicate potential hazards. It is prudent to handle it as a potentially hazardous chemical. The GHS hazard statements associated with this compound in some notifications include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]
Precautionary Statements: [3][6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
Section 3: Handling and Storage
Proper handling and storage are critical to maintain the chemical's stability and prevent exposure.
Handling:
-
Handle in a well-ventilated place.[8]
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. A dust mask (type N95 or equivalent) is also recommended.
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed.[3]
-
Recommended storage temperatures can vary, with some suppliers suggesting 0-8°C.[1]
Section 4: Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following procedures should be followed.
Accidental Release:
-
Avoid dust formation.[3]
-
Ensure adequate ventilation.[8]
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.[3]
-
Do not let the product enter drains.[9]
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Eye Contact: Flush eyes with water as a precaution.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
Section 5: Experimental Workflow
This compound is primarily used in solid-phase peptide synthesis (SPPS).[1] The following diagram illustrates a generalized workflow for its incorporation into a peptide chain.
Caption: Generalized workflow for the use of this compound in solid-phase peptide synthesis.
Section 6: Toxicological and Ecological Information
There is limited specific toxicological and ecological data available for this compound.[3] Many safety data sheets report that acute toxicity, skin corrosion/irritation, and other toxicological properties have not been determined.[3] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[3] Due to the lack of comprehensive data, it is essential to handle this chemical with care to minimize exposure and prevent its release into the environment.[3]
Section 7: Disposal Considerations
Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[9]
This technical guide is intended to provide a summary of the available safety information for this compound. It is not exhaustive and should be used in conjunction with the most current Safety Data Sheet provided by the supplier and established laboratory safety protocols. Researchers should always conduct a thorough risk assessment before beginning any new experimental work with this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 66493-39-8 [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. aksci.com [aksci.com]
- 7. Boc-2-Abz-OH | C12H15NO4 | CID 4087778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. geneseo.edu [geneseo.edu]
A Technical Guide to High-Purity Boc-4-Abz-OH for Researchers and Drug Development Professionals
An in-depth examination of commercial sources, quality control, and applications of N-tert-butoxycarbonyl-4-aminobenzoic acid in modern research and development.
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development seeking to utilize high-purity N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH). This valuable building block is integral to peptide synthesis and the development of novel therapeutics. This document provides a detailed overview of commercial suppliers, analytical methodologies for quality assessment, and relevant experimental protocols.
Commercial Suppliers and Specifications
The procurement of high-purity this compound is a critical first step for any research or development project. A variety of chemical suppliers offer this compound with purities suitable for sensitive applications such as peptide synthesis. The following table summarizes the specifications from several prominent commercial vendors.
| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula |
| Chem-Impex | ≥ 99% | HPLC | 66493-39-8 | C₁₂H₁₅NO₄ |
| Sigma-Aldrich | ≥98.0% | Titration (T) | 66493-39-8 | C₁₂H₁₅NO₄ |
| GL Biochem | Not specified | Not specified | Not specified | Not specified |
| CymitQuimica | >98.0% | HPLC, (T) | 66493-39-8 | C₁₂H₁₅NO₄ |
| Guidechem | 96% | Not specified | 66493-39-8 | C₁₂H₁₅NO₄ |
The Role of this compound in Peptide Synthesis
This compound is a crucial reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for controlled, stepwise addition of amino acids to a growing peptide chain. The Boc group is stable under the coupling conditions but can be readily removed with mild acid, a strategy known as the Boc/Bzl protection scheme.[1] This process is fundamental to synthesizing peptides with specific sequences and functions for various research and therapeutic purposes.[2][3]
Experimental Protocols
Quality Control: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of this compound is paramount for the successful synthesis of well-defined peptides. Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of protected amino acids.[4]
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample solvent: Acetonitrile or a mixture of Mobile Phase A and B
-
0.45 µm syringe filter
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[4]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Boc Deprotection in Solid-Phase Peptide Synthesis
The removal of the Boc protecting group is a critical step in the SPPS cycle, enabling the subsequent coupling of the next amino acid.
Objective: To remove the Boc protecting group from the N-terminal amino acid of a resin-bound peptide.
Materials:
-
Peptide-resin with an N-terminal Boc-protected amino acid
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5]
-
DCM for washing
-
Isopropyl alcohol (IPA) for washing
-
Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (50% TFA in DCM) for approximately 2 minutes and drain.[6]
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[6]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then with IPA (2 times).[5]
-
Wash the resin with DMF (3-5 times).
-
Neutralize the resin by treating it with the neutralization solution (5-10% DIEA in DMF) for 2-5 minutes. Repeat this step once.[6]
-
Wash the resin thoroughly with DMF (3-5 times) to prepare for the next coupling step.
Potential Signaling Pathway Involvement of 4-Aminobenzoic Acid Derivatives
While this compound itself is a protected building block, its deprotected form, 4-aminobenzoic acid (PABA), and its derivatives have demonstrated a range of biological activities.[7][8] PABA is a precursor in the folate synthesis pathway in many microorganisms and has been shown to possess antioxidant and anti-inflammatory properties.[9][10] Derivatives of PABA are being explored for their therapeutic potential, including their ability to modulate neurotransmitter pathways and inhibit inflammatory responses.[9] For instance, PABA has been shown to suppress neuroinflammation by inhibiting NF-κB signaling.[9]
The following diagram illustrates a hypothetical signaling pathway where a therapeutic agent derived from a PABA scaffold could exert an anti-inflammatory effect by inhibiting the NF-κB pathway.
Conclusion
High-purity this compound is an indispensable tool for researchers and professionals in drug discovery and development. Its effective use in peptide synthesis is predicated on the availability of high-quality starting material and robust, well-defined experimental protocols. The biological activities of the underlying 4-aminobenzoic acid scaffold further highlight the potential for developing novel therapeutic agents. This guide provides a foundational understanding of the commercial landscape, quality control measures, and key applications of this compound, empowering scientists to advance their research endeavors.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]
- 10. mdpi.com [mdpi.com]
The Strategic Integration of Boc-4-Abz-OH in Modern Peptide Design: A Technical Guide
For Immediate Release
In the landscape of peptide-based therapeutics and research, the incorporation of non-natural amino acids is a cornerstone of innovation, enabling the development of molecules with enhanced stability, novel functionalities, and improved therapeutic profiles. Among these, Boc-4-aminobenzoic acid (Boc-4-Abz-OH) has emerged as a versatile building block, offering unique structural and functional advantages in peptide design. This technical guide provides an in-depth exploration of the role of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound: A Non-Natural Amino Acid with Unique Properties
This compound, chemically known as 4-(tert-butoxycarbonylamino)benzoic acid, is a derivative of p-aminobenzoic acid (PABA) where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This non-natural amino acid is particularly suited for Boc solid-phase peptide synthesis (SPPS), a widely used method for the stepwise synthesis of peptides.[2] The rigid aromatic ring of this compound imparts conformational constraints on the peptide backbone, a desirable feature for designing peptides with specific secondary structures and enhanced metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66493-39-8 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | White to off-white powder |
| Melting Point | ~200 °C (decomposes) |
| Solubility | Soluble in organic solvents like DMF and DCM |
Core Applications in Peptide Design
The incorporation of this compound into peptide sequences serves several strategic purposes in drug discovery and development.
As a Rigid Linker and Scaffold
The defined geometry of the benzene ring in 4-Abz-OH makes it an excellent candidate for use as a rigid linker to connect different peptide fragments or to cyclize peptides. This rigidity helps to pre-organize the peptide into a bioactive conformation, which can lead to higher binding affinity and selectivity for its biological target. For instance, researchers have successfully designed cyclic peptides incorporating 4-aminobenzoic acid as part of a linker to mimic the receptor-binding loop of Granulocyte Colony-Stimulating Factor (G-CSF). These engineered peptides demonstrated antagonistic activity, highlighting the utility of 4-Abz-OH in creating structurally defined peptidomimetics.
Development of Peptidomimetics with Therapeutic Potential
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties. The 4-aminobenzoic acid moiety has been a key component in the synthesis of novel peptidomimetics with potential antidiabetic properties. In one study, a series of peptidomimetics bearing the p-aminobenzoic acid scaffold were designed and synthesized. One of the synthesized compounds exhibited up to 87% of the peroxisome proliferator-activated receptor gamma (PPARγ) activation activity compared to the known antidiabetic drug, pioglitazone.[3] This demonstrates the potential of 4-Abz-OH in the rational design of potent and selective therapeutic agents.
The rigid conformation of aminobenzoic acid derivatives has also been shown to obstruct the induced fit in the catalytic center of the ribosome, suggesting a potential mechanism for developing novel antimicrobial agents.
Table 2: Biological Activity of Peptides and Peptidomimetics Incorporating Aminobenzoic Acid Derivatives
| Compound/Peptide | Target | Biological Activity | Quantitative Data |
| Cyclic Peptide with 4-Abz linker | G-CSF Receptor | Antagonist | Showed G-CSF antagonistic activity in a cell proliferation assay |
| Peptidomimetic with p-aminobenzoic acid | PPARγ | Agonist | Up to 87% PPRE-activated activity compared to pioglitazone |
| MABA-Peptide 4 (meta-aminobenzoic acid) | α1β1 Integrin | Antagonist | IC₅₀ of 550 ± 45 µM in cell adhesion assay |
Note: Data for MABA-peptide 4 is included as a reference for a related aminobenzoic acid derivative.
Experimental Protocols
Incorporation of this compound into Peptides via Boc-SPPS
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Boc solid-phase peptide synthesis.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
Workflow:
Caption: General workflow for Boc solid-phase peptide synthesis.
Detailed Steps:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and by-products.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM to liberate the free amine.
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (2-3 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-3 equivalents) and HOBt (2-3 equivalents) in the presence of DIEA (4-6 equivalents) in DMF for 10-15 minutes.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF or TFMSA in the presence of scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
G-CSF Antagonist Cell Proliferation Assay
This protocol outlines a method to assess the antagonistic activity of peptides containing 4-Abz-OH on G-CSF-dependent cell proliferation.
Materials:
-
G-CSF-dependent cell line (e.g., NFS-60)
-
Recombinant human G-CSF
-
Test peptide containing 4-Abz-OH
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well microplates
Workflow:
References
Introduction to Boc solid-phase peptide synthesis.
An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis
This guide offers a comprehensive overview of the principles, methodologies, and critical parameters involved in solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy. As a foundational technique in peptide chemistry, Boc-SPPS remains a robust and relevant method, particularly for the synthesis of long or challenging peptide sequences. This document details the core chemistry, experimental protocols, and data-driven considerations for the successful synthesis of peptides, tailored for researchers, scientists, and drug development professionals.
Core Principles of Boc-SPPS
Solid-phase peptide synthesis, pioneered by R.B. Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach simplifies the purification process, as excess reagents and by-products are removed by filtration and washing, enabling the use of large excesses of reagents to drive reactions to completion.[1] The synthesis is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue.[1]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS that employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1] Permanent protecting groups for amino acid side chains are typically benzyl-based and necessitate a much stronger acid for their removal.[1][2] This differential acid lability, often termed "graduated acid lability," is the fundamental principle of the Boc-SPPS strategy.[1]
A typical cycle consists of three main steps:
-
Deprotection: The acid-labile Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized with a hindered organic base, such as N,N-diisopropylethylamine (DIEA).[1]
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[5]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a strong acid, most commonly anhydrous hydrogen fluoride (HF).[1]
Key Reagents and Materials
The successful execution of Boc-SPPS relies on the appropriate selection of resins, protecting groups, and reagents.
Resins for Boc-SPPS
The choice of resin is contingent on whether the desired product is a C-terminal acid or amide.
| Resin Type | Linkage | Cleavage Product |
| Merrifield Resin | Chloromethylpolystyrene | C-terminal acid |
| PAM Resin | Phenylacetamidomethyl | C-terminal acid (more stable to TFA than Merrifield)[6] |
| BHA Resin | Benzhydrylamine | C-terminal amide |
| MBHA Resin | Methylbenzhydrylamine | C-terminal amide |
Protecting Groups
The Boc group is used for temporary protection of the α-amino group, while more acid-stable groups, typically benzyl-based, are used for side-chain protection.[4]
| Amino Acid | Side-Chain Protecting Group |
| Arginine (Arg) | Nitro (NO2), Tosyl (Tos)[7] |
| Aspartic Acid (Asp) | Benzyl ester (OBzl) |
| Cysteine (Cys) | 4-methylbenzyl (Meb), Acetamidomethyl (Acm) |
| Glutamic Acid (Glu) | Benzyl ester (OBzl) |
| Histidine (His) | Benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp), Tosyl (Tos)[7] |
| Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |
| Serine (Ser) | Benzyl ether (Bzl)[7] |
| Threonine (Thr) | Benzyl ether (Bzl)[7] |
| Tryptophan (Trp) | Formyl (For) |
| Tyrosine (Tyr) | 2,6-Dichlorobenzyl (2,6-di-Cl-Bzl), Bromobenzyloxycarbonyl (Br-Z) |
Reagents for Synthesis Cycle and Cleavage
| Step | Reagent | Typical Concentration/Conditions |
| Resin Swelling | Dichloromethane (DCM) | 30-60 minutes at room temperature[5] |
| Nα-Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | 25-50% solution[4] |
| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% solution |
| Coupling | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | 2-4 equivalents of amino acid and coupling agent[5] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | 0°C for 1-2 hours[1] |
| Scavengers | Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT) | Used during HF cleavage to trap reactive carbocations[4][5] |
Experimental Protocols
Resin Preparation and Swelling
Proper swelling of the resin is crucial for ensuring the accessibility of reactive sites.[5]
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]
-
After swelling, drain the solvent by filtration.
Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin-bound peptide with DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.[8]
-
Add fresh deprotection solution and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[8]
Neutralization
The N-terminal ammonium salt formed during deprotection must be neutralized to the free amine before coupling.
-
Add a 5-10% solution of DIEA in DCM to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 minutes.[5]
-
Drain the neutralization solution.[5]
-
Repeat the neutralization step to ensure complete conversion to the free amine.
-
Wash the resin with DCM to remove excess DIEA.
Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine.
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.[5]
-
Add the solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[5]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[5]
-
The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[5]
Final Cleavage and Deprotection
The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups.
-
Wash the final peptide-resin with DCM and dry it under vacuum.[5]
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.[1]
-
Cool the reaction vessel to -5 to 0°C.[1]
-
Add scavengers (e.g., anisole) to the vessel to prevent side reactions.
-
Condense anhydrous HF into the reaction vessel.[1]
-
Stir the mixture at 0°C for 1-2 hours.[1]
-
Evaporate the HF under a vacuum.[1]
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]
-
Filter and dry the crude peptide.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.
Visualizing the Boc-SPPS Workflow and Chemistry
To further elucidate the processes involved in Boc-SPPS, the following diagrams illustrate the key workflows and chemical mechanisms.
References
The Versatile Scaffold: A Technical Guide to 4-Aminobenzoic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzoic acid (PABA), a simple aromatic molecule, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its derivatives have given rise to a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the applications of PABA derivatives, focusing on their roles as antimicrobial, anti-inflammatory, and anticancer agents. We delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the design and discovery of novel therapeutics based on the PABA core structure.
Introduction: The Enduring Legacy of a Simple Molecule
Para-aminobenzoic acid is a non-essential nutrient for humans but is a vital intermediate in the folic acid synthesis pathway of many bacteria.[1][2] This metabolic difference has been historically exploited in the development of sulfonamide antibiotics, the first class of synthetic antimicrobial agents.[3] The structural simplicity and synthetic tractability of the PABA molecule, featuring a reactive carboxylic acid and an amino group on a benzene ring, have made it an attractive starting point for the development of a multitude of drugs.[4] Beyond its foundational role in antimicrobial therapy, chemical modifications of the PABA scaffold have yielded potent anti-inflammatory and anticancer agents, demonstrating its broad therapeutic potential.[5][6]
Antimicrobial Applications: Targeting Bacterial Folate Synthesis
The primary mechanism by which PABA derivatives exert their antimicrobial effects is through the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[7][8] Bacteria rely on this pathway to produce tetrahydrofolate, an essential cofactor for the synthesis of nucleic acids and certain amino acids.[9] Humans, in contrast, obtain folate from their diet, making the bacterial folate pathway an excellent target for selective toxicity.[7]
Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
Sulfonamides, which are structural analogs of PABA, compete with the natural substrate for the active site of DHPS.[3] This binding prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, thereby halting the production of dihydropteroate and, consequently, folic acid.[9] This leads to the cessation of bacterial growth and replication.[10]
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
Quantitative Data: Antimicrobial Activity of PABA Derivatives
The following table summarizes the in vitro antimicrobial activity of various 4-aminobenzoic acid derivatives against different microbial strains. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a compound that will inhibit the visible growth of a microorganism.
| Compound ID | Derivative Type | Target Microorganism | MIC (µM) | Reference |
| 1 | Schiff Base | Staphylococcus aureus (MRSA) | 15.62 | [11][12] |
| 2 | Schiff Base | Mycobacteria | ≥ 62.5 | [11][12] |
| 3 | Schiff Base | Fungi | ≥ 7.81 | [11][12] |
| 4a | Isatin-PABA Hybrid | Staphylococcus aureus | 0.09 (mmol/L) | [2] |
| 4b | Isatin-PABA Hybrid | Bacillus subtilis | 0.09 (mmol/L) | [2] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is a standard procedure for evaluating the antimicrobial activity of test compounds.[4][13][14]
Materials:
-
Muller-Hinton agar (MHA) plates
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds (PABA derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., ciprofloxacin)
-
Negative control (solvent alone)
-
Sterile cork borer or pipette tip
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the bacterial inoculum over the entire surface of the MHA plates using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) at room temperature to permit diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anti-inflammatory Applications: Modulation of the Arachidonic Acid Cascade
Certain derivatives of 4-aminobenzoic acid have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15] COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[16][17]
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[15] The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs, while the inhibition of COX-1 can lead to gastrointestinal side effects.[15]
Caption: Inhibition of the arachidonic acid cascade by PABA-based NSAIDs.
Quantitative Data: Anti-inflammatory Activity of PABA Derivatives
The following table presents the in vitro inhibitory activity of a PABA derivative against COX enzymes. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 (nM) | Reference |
| Amfenac | COX-1 | 250 | [15] |
| Amfenac | COX-2 | 150 | [15] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[15][18][19]
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compounds (PABA derivatives)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, heme, and test compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test compounds at various concentrations to the designated wells. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Colorimetric Detection: Add the colorimetric probe (TMPD). The peroxidase activity of COX will oxidize TMPD, leading to a color change.
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.
Anticancer Applications: Targeting Key Signaling Pathways
The PABA scaffold has also been successfully utilized to develop potent anticancer agents that target critical signaling pathways involved in cancer cell proliferation and survival. One notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[17][18]
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][20] These pathways ultimately lead to cell proliferation, survival, and angiogenesis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. PABA derivatives have been designed to act as EGFR tyrosine kinase inhibitors, blocking the phosphorylation of the receptor and thereby inhibiting downstream signaling.[18][21]
Caption: Inhibition of the EGFR signaling pathway by a PABA-based tyrosine kinase inhibitor.
Quantitative Data: Anticancer Activity of PABA Derivatives
The following table shows the in vitro cytotoxic and EGFR kinase inhibitory activities of a 4-amino-3-chloro benzoate ester derivative compared to the established EGFR inhibitor, Erlotinib.
| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | EGFR Tyrosine Kinase IC50 (µM) | Reference |
| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 | 0.58 ± 0.04 | [17] |
| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 | 0.95 ± 0.07 | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][11][21][22]
Materials:
-
Cancer cell lines (e.g., A549, HepG2, HCT-116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (PABA derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Approved Drugs and Clinical Candidates
The versatility of the 4-aminobenzoic acid scaffold is underscored by its presence in several FDA-approved drugs for various indications.
-
Benzocaine: A local anesthetic synthesized via the Fischer esterification of PABA with ethanol.[12][23][24] It is commonly used in topical preparations to relieve pain and itching.
-
Procaine: Another local anesthetic, synthesized from PABA, with a slightly more complex structure than benzocaine.[25][26][27][28] It was one of the first synthetic local anesthetics to be widely used.
-
Balsalazide: An anti-inflammatory drug used in the treatment of inflammatory bowel disease.[29] It is a prodrug that is cleaved in the colon to release mesalamine (5-aminosalicylic acid), the active therapeutic agent, and 4-aminobenzoyl-β-alanine.
Conclusion and Future Perspectives
Derivatives of 4-aminobenzoic acid have a rich history in medicinal chemistry and continue to be a source of new therapeutic agents. From the foundational sulfonamide antibiotics to modern targeted cancer therapies, the PABA scaffold has demonstrated remarkable adaptability. The ease of chemical modification of its functional groups allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Future research in this area is likely to focus on the development of novel PABA derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new therapeutic targets for PABA-based compounds and the use of computational drug design to guide the synthesis of next-generation derivatives will undoubtedly lead to the discovery of new and effective medicines. The enduring legacy of 4-aminobenzoic acid in drug discovery serves as a testament to the power of simple, versatile chemical scaffolds in addressing complex medical challenges.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hereditybio.in [hereditybio.in]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 11. atcc.org [atcc.org]
- 12. youtube.com [youtube.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. botanyjournals.com [botanyjournals.com]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 17. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of benzocaine | PDF [slideshare.net]
- 25. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Page loading... [wap.guidechem.com]
- 27. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. scribd.com [scribd.com]
- 29. newdrugapprovals.org [newdrugapprovals.org]
The Strategic Role of 4-Aminobenzoic Acid in Enzyme Inhibitor Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzoic acid (PABA), a versatile bifunctional molecule, serves as a pivotal scaffold in the design and synthesis of a diverse array of enzyme inhibitors. Its unique structure, featuring a carboxylic acid and an amino group on a benzene ring, allows for facile chemical modifications, making it an ideal starting point for developing targeted therapeutics. The tert-butyloxycarbonyl (Boc) protected form, Boc-4-aminobenzoic acid, is a key intermediate in these synthetic endeavors. The Boc group provides a robust protecting strategy for the amino functionality, enabling selective reactions at the carboxylic acid group and preventing self-polymerization. This technical guide delves into the application of Boc-4-aminobenzoic acid as a foundational building block in the development of potent and selective enzyme inhibitors, with a focus on cholinesterases, fatty acid amide hydrolase (FAAH), and dihydrofolate reductase (DHFR).
The Versatility of the 4-Aminobenzoic Acid Scaffold
The 4-aminobenzoic acid core offers several advantages in drug design. The aromatic ring provides a rigid framework for the attachment of various pharmacophoric groups. The amino and carboxylic acid moieties can be readily derivatized to form amides, esters, and other functional groups, allowing for the fine-tuning of physicochemical properties and biological activity. This adaptability has been exploited to create inhibitors for a range of enzyme classes, demonstrating the broad utility of this scaffold in medicinal chemistry.
I. Cholinesterase Inhibitors
Derivatives of 4-aminobenzoic acid have shown significant potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders.
Quantitative Data on Cholinesterase Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Derivative 1 | Acetylcholinesterase (AChE) | 1.66 ± 0.03 | [1] |
| Derivative 2 | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 | [1] |
| Derivative 3 | Acetylcholinesterase (AChE) | 0.12 ± 0.03 | [2] |
| Derivative 4 | Butyrylcholinesterase (BChE) | 0.13 ± 1.75 | [2] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common colorimetric method for determining AChE activity and inhibition.[3][4]
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 180 µL of phosphate buffer + 20 µL of DTNB.
-
Control (100% activity): 160 µL of phosphate buffer + 20 µL of DTNB + 20 µL of AChE solution.
-
Test Sample: 140 µL of phosphate buffer + 20 µL of DTNB + 20 µL of AChE solution + 20 µL of test compound solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Signaling Pathway: Cholinergic Neurotransmission
Cholinergic signaling pathway and the action of PABA-derived inhibitors.
II. Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibitors of FAAH are being investigated for their potential as analgesic, anti-inflammatory, and anxiolytic agents. 4-Aminobenzohydrazide derivatives, synthesized from 4-aminobenzoic acid, have emerged as potent FAAH inhibitors.
Quantitative Data on FAAH Inhibition
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Compound 12 | Fatty Acid Amide Hydrolase (FAAH) | 1.62 |
Experimental Protocol: Fluorometric FAAH Inhibition Assay
This protocol describes a common method for measuring FAAH activity and inhibition using a fluorogenic substrate.[5][6][7][8]
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) - fluorogenic substrate
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in FAAH assay buffer.
-
Prepare a working solution of FAAH enzyme in the assay buffer.
-
Prepare a working solution of AAMCA substrate in the assay buffer.
-
-
Assay Plate Setup (in a 96-well black plate):
-
Blank (no enzyme): 50 µL of assay buffer.
-
Control (100% activity): 25 µL of assay buffer + 25 µL of FAAH enzyme solution.
-
Test Sample: 25 µL of test compound solution + 25 µL of FAAH enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the AAMCA substrate solution to all wells.
-
Measurement: Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow: FAAH Inhibition Assay
General workflow for a fluorometric FAAH inhibition assay.
III. Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor for nucleotide synthesis. DHFR inhibitors are used as anticancer and antimicrobial agents. Pyrimidine derivatives incorporating a 4-aminobenzoic acid moiety have been investigated as DHFR inhibitors.[9][10]
Quantitative Data on DHFR Inhibition
| Compound ID | Target Organism | IC50 (µg/mL) | Reference |
| 3f | Plasmodium falciparum (3D7, chloroquine-sensitive) | 5.26 | [9] |
| 3f | Plasmodium falciparum (Dd2, chloroquine-resistant) | 4.71 | [9] |
Signaling Pathway: Folate Biosynthesis
Simplified folate biosynthesis pathway and the target of PABA-derived DHFR inhibitors.
Conclusion
Boc-4-aminobenzoic acid stands out as a critical starting material in the synthesis of a wide range of enzyme inhibitors. Its protected amino group allows for precise chemical modifications, leading to the development of potent and selective inhibitors for enzymes such as cholinesterases, fatty acid amide hydrolase, and dihydrofolate reductase. The versatility of the resulting 4-aminobenzoic acid scaffold continues to make it a valuable component in the drug discovery and development pipeline. Further exploration of this privileged structure is likely to yield novel therapeutic agents for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Crafting Rigidity: A Technical Guide to Utilizing Boc-4-Abz-OH for Constrained Peptide Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and advanced biomaterials, the conformational control of peptide chains is paramount. Rigid linkers, in particular, offer the ability to pre-organize peptide structures, enhance receptor binding affinity, and improve metabolic stability. This technical guide provides an in-depth exploration of Boc-4-aminobenzoyl-OH (Boc-4-Abz-OH) as a key building block for the creation of rigid peptide linkers. We will delve into the synthetic protocols, quantitative data supporting its rigidifying effect, and the biological context in which such linkers are advantageous.
Introduction: The Role of Rigidity in Peptide Design
Peptide linkers are sequences of amino acids that connect two or more molecular entities, such as peptide-drug conjugates, fusion proteins, or cyclic peptides.[1] While flexible linkers, often composed of glycine and serine residues, provide spatial separation and freedom of movement, rigid linkers introduce conformational constraints.[1] The incorporation of aromatic amino acids or other structures that limit bond rotation can decrease the flexibility of the conjugate and maintain a stable positioning of the connected molecules.[2] This rigidity can be crucial for applications requiring precise spatial arrangements, such as in the design of antagonists that mimic receptor-binding loops.[2]
This compound, a derivative of 4-aminobenzoic acid, is a valuable tool for introducing rigidity into a peptide backbone. Its aromatic ring structure restricts the rotational freedom of the peptide chain, thereby inducing a more defined and predictable conformation.
Experimental Protocols: Synthesis of Peptides Incorporating this compound
The incorporation of this compound into a peptide sequence is readily achieved using standard Boc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol, with the understanding that specific reaction times and reagents may be optimized based on the specific sequence and scale of the synthesis.
Materials and Reagents
| Reagent | Purpose |
| This compound | Building block for rigid linker |
| Boc-protected amino acids | Standard amino acid building blocks |
| Solid Support Resin (e.g., Merrifield, PAM) | Insoluble matrix for peptide synthesis[3] |
| Dichloromethane (DCM) | Solvent for resin swelling and washing |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing |
| Trifluoroacetic acid (TFA) | Reagent for Boc-deprotection[4] |
| Diisopropylethylamine (DIEA) | Base for neutralization |
| Coupling Reagents (e.g., HBTU, HATU, DIC/HOBt) | Activate carboxyl groups for peptide bond formation |
| Cleavage Cocktail (e.g., HF/anisole) | Cleaves the peptide from the resin and removes side-chain protecting groups |
| Diethyl ether | For precipitation of the crude peptide |
Boc-SPPS Workflow for Incorporating this compound
The following diagram outlines the general workflow for Boc-SPPS, which is applicable for the incorporation of this compound.
Detailed Methodologies
1. Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in DCM.
-
Couple the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
2. Iterative Elongation Cycle:
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc protecting group.[4] Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resulting N-terminal ammonium salt with a solution of 5-10% DIEA in DMF or DCM. Wash the resin with DMF.
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) in DMF in the presence of DIEA.
-
Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The progress of the reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.
-
-
Washing: After complete coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
3. Subsequent Amino Acid Couplings:
-
Repeat the deprotection, neutralization, and coupling steps for the remaining amino acids in the desired sequence.
4. Cleavage and Final Deprotection:
-
Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole, to cleave the peptide from the resin and remove the side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.
5. Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Data Presentation: Evidence for Conformational Rigidity
The incorporation of the 4-aminobenzoyl moiety is expected to significantly reduce the conformational flexibility of a peptide linker. This can be quantified through a combination of spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[5] Key parameters that can provide evidence for a rigid conformation include:
-
Nuclear Overhauser Effect (NOE) data: The presence of specific long-range NOEs (through-space correlations between protons that are far apart in the primary sequence) can indicate a folded or constrained conformation.
-
Coupling Constants (J-values): The magnitude of three-bond coupling constants (e.g., ³J_HNHα) is related to the dihedral angle (φ) of the peptide backbone via the Karplus equation. A narrow range of observed J-values for residues within the linker suggests a restricted range of motion.
-
Temperature Coefficients of Amide Protons: Amide protons involved in stable intramolecular hydrogen bonds exhibit smaller changes in their chemical shift with temperature compared to solvent-exposed protons.
Table 1: Hypothetical NMR Data Comparing Flexible and 4-Abz-Containing Peptide Linkers
| Parameter | Flexible Linker (e.g., -Gly-Ser-Gly-) | Rigid Linker (e.g., -Gly-4-Abz-Gly-) | Interpretation |
| ³J_HNHα Coupling Constants | Broad range (e.g., 4-9 Hz) | Narrow range (e.g., 7-8 Hz) | Restricted φ dihedral angles in the rigid linker. |
| Number of Long-Range NOEs | Few to none | Multiple observed | Indicates a more defined, folded structure for the rigid linker. |
| Amide Proton Temp. Coefficients (Δδ/ΔT) | Larger values (>-4.5 ppb/K) | Smaller values (< -4.0 ppb/K for specific residues) | Suggests potential for stable intramolecular hydrogen bonding in the rigid linker. |
Note: The values presented are illustrative and would need to be determined experimentally for a specific peptide sequence.
Molecular Modeling and Dynamics Simulations
Computational methods can provide further insight into the conformational preferences of peptide linkers.
-
Conformational Search and Energy Minimization: These calculations can identify the lowest energy (most stable) conformations of a peptide. A peptide containing a 4-Abz linker is expected to have a more limited set of low-energy conformations compared to a flexible linker.
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a peptide over time, providing a dynamic picture of its conformational flexibility.[6] Analysis of the simulation trajectory can reveal the distribution of dihedral angles and the root-mean-square fluctuation (RMSF) of atoms, both of which are indicators of rigidity.
Table 2: Hypothetical Molecular Dynamics Simulation Data
| Parameter | Flexible Linker | Rigid Linker with 4-Abz | Interpretation |
| Dihedral Angle Distribution (φ, ψ) | Broad distribution across multiple regions of the Ramachandran plot. | Tightly clustered distribution in a specific region of the Ramachandran plot. | The 4-Abz moiety significantly restricts the accessible conformational space. |
| Root-Mean-Square Fluctuation (RMSF) | Higher average RMSF values for backbone atoms. | Lower average RMSF values for backbone atoms within the linker. | Reduced atomic motion indicates a more rigid structure. |
Application Example: G-CSF Receptor Antagonists
A compelling application of 4-aminobenzoic acid in creating rigid linkers is in the design of cyclic peptides that act as antagonists for the Granulocyte Colony-Stimulating Factor (G-CSF) receptor.[2] G-CSF is a cytokine that plays a crucial role in hematopoiesis, and its receptor is a target for therapeutic intervention in various diseases.
Structural simulations have been used to design cyclic peptides that mimic the receptor-binding loop of G-CSF.[2] In this context, 4-aminobenzoic acid was used as part of a linker to connect discontinuous sequences of the peptide, creating a conformationally constrained cyclic structure. This rigid structure is hypothesized to present the key receptor-binding residues in an optimal orientation for binding to the G-CSF receptor, leading to antagonistic activity.
G-CSF Receptor Signaling Pathway
The binding of G-CSF to its receptor (G-CSFR) initiates a cascade of intracellular signaling events that ultimately regulate the proliferation, differentiation, and survival of hematopoietic progenitor cells.[7] A simplified representation of the major signaling pathways is shown below. The development of a rigid peptide antagonist that blocks the initial binding of G-CSF would inhibit these downstream signaling events.
Conclusion
This compound is a valuable and readily integrable building block for the design and synthesis of rigid peptide linkers. Its aromatic structure imparts significant conformational constraints, which can be leveraged to create peptides with well-defined three-dimensional structures. The use of standard Boc-SPPS protocols allows for its straightforward incorporation into a wide variety of peptide sequences. The resulting rigid linkers have shown promise in the development of potent and specific receptor antagonists, as exemplified by their application in targeting the G-CSF receptor. For drug development professionals, the strategic use of this compound offers a powerful approach to fine-tune the conformational properties of peptide-based therapeutics, ultimately leading to improved efficacy and selectivity. Further exploration of this and other rigid linkers will undoubtedly continue to advance the field of peptide and protein engineering.
References
- 1. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 2. G-CSF receptor-binding cyclic peptides designed with artificial amino-acid linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on Incorporating Boc-4-Abz-OH for Synthesizing Constrained Peptides
Abstract
Constrained peptides have emerged as a promising class of therapeutics, offering enhanced stability, target affinity, and specificity compared to their linear counterparts. The introduction of conformational rigidity through cyclization or stapling is a key strategy in their design. This technical guide provides a comprehensive overview of the use of Boc-4-aminobenzoic acid (Boc-4-Abz-OH) as a versatile building block for the synthesis of constrained peptides. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for its incorporation using solid-phase peptide synthesis (SPPS), and discuss the characterization of the resulting cyclic structures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their peptide design and synthesis workflows.
Introduction: The Rationale for Peptide Constraint
Linear peptides, while possessing inherent bioactivity, often suffer from limitations such as proteolytic instability and conformational flexibility, which can lead to reduced receptor binding affinity and off-target effects. Constraining a peptide's structure can overcome these drawbacks by:
-
Pre-organizing the bioactive conformation: This reduces the entropic penalty upon binding to a target receptor, leading to higher affinity.[1]
-
Enhancing proteolytic resistance: The cyclic or constrained structure is less susceptible to degradation by proteases.
-
Improving membrane permeability: In some cases, conformational constraint can favor conformations that facilitate passive diffusion across cell membranes.
Various strategies exist for constraining peptides, including disulfide bridging, lactamization, and the use of non-natural amino acids to induce specific turns or helices.[1][2][3] The incorporation of aromatic spacers like 4-aminobenzoic acid (Abz) offers a powerful approach to creating well-defined, rigid scaffolds.[4]
This compound: A Key Building Block for Conformational Rigidity
Boc-4-aminobenzoic acid is a derivative of 4-aminobenzoic acid (also known as PABA) where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[5][6][7] This protection strategy is fundamental to its application in stepwise peptide synthesis.[8]
Chemical Properties and Advantages:
-
Rigid Aromatic Spacer: The benzene ring of the Abz moiety introduces a planar, rigid element into the peptide backbone, significantly limiting conformational freedom.
-
Defined Geometry: The para-substitution pattern of the amino and carboxyl groups on the benzene ring enforces a specific, extended orientation of the peptide chain segments attached to it.
-
Boc Protection: The Boc group is a cornerstone of a well-established protection strategy in solid-phase peptide synthesis (SPPS).[9][10] It is stable under the basic conditions used for peptide coupling but is readily cleaved by mild acids, most commonly trifluoroacetic acid (TFA).[8][11] This orthogonality allows for the selective deprotection of the N-terminus for subsequent chain elongation.[8][9]
Caption: Chemical structure of this compound.
Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound is most efficiently achieved using Boc-based SPPS.[10] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[12]
Caption: General workflow for SPPS incorporating this compound.
Causality Behind Experimental Choices
-
Resin Selection: For the synthesis of peptide amides, a resin such as MBHA (4-methylbenzhydrylamine) is a suitable choice when using Boc chemistry.[9] The linkage to this resin is stable to the repetitive TFA treatments required for Boc deprotection but can be cleaved under strong acid conditions like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11][13]
-
Coupling Reagents: The formation of the amide bond between the incoming Boc-amino acid (including this compound) and the deprotected N-terminus of the resin-bound peptide requires an activating agent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in combination with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. More efficient activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used.
-
Deprotection and Neutralization: The Boc group is typically removed with a solution of 25-50% TFA in dichloromethane (DCM).[9][11] Following deprotection, the resulting trifluoroacetate salt of the terminal amine must be neutralized to the free amine to allow for the next coupling reaction. A hindered base like N,N-diisopropylethylamine (DIEA) is commonly used for this purpose.[12]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Resin-Bound Peptide
This protocol assumes the synthesis is being performed on a 0.1 mmol scale using MBHA resin.
Materials:
-
MBHA resin (pre-loaded with the first amino acid or ready for attachment)
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HATU
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes, followed by DMF for another 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 25% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment with 25% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Shake at room temperature for 2-4 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes a common strategy for cyclizing the peptide while it is still attached to the solid support. This often favors intramolecular cyclization over intermolecular oligomerization due to the pseudo-dilution effect of the resin.[2]
Prerequisites: The linear peptide sequence, including the Abz moiety, has been assembled on a suitable resin that allows for side-chain anchoring or orthogonal deprotection of the termini.
Procedure:
-
N-terminal Boc Deprotection: Remove the Boc group from the N-terminal amino acid as described in Protocol 1, step 2.
-
Side-Chain Deprotection of C-terminal Linkage Point: Selectively deprotect the side chain of the amino acid that will form the cyclic amide bond with the N-terminus. The choice of protecting group and deprotection method depends on the overall protection strategy (e.g., removal of an Fmoc group with piperidine if using an orthogonal Boc/Fmoc strategy for the side chain).
-
Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling agent (e.g., HATU, 3 eq.) and a base (e.g., DIEA, 6 eq.) in DMF.
-
Allow the reaction to proceed for 4-24 hours. Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Cleavage, Purification, and Characterization
Cleavage from Resin: For peptides synthesized on MBHA resin using Boc chemistry, cleavage is typically achieved with strong acids.[13]
-
HF Cleavage: This is a highly effective but hazardous method requiring specialized equipment. A common cocktail is HF:p-cresol (9:1) at 0°C for 1 hour.
-
TFMSA Cleavage: A less hazardous alternative to HF is TFMSA. A typical cleavage cocktail is TFMSA:TFA:thioanisole.
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: The identity and purity of the final constrained peptide should be confirmed using a combination of analytical techniques:[14]
-
Mass Spectrometry (LC-MS): To confirm the intact molecular weight.
-
Amino Acid Analysis: To verify the amino acid composition.
-
NMR Spectroscopy: For detailed structural elucidation of the constrained conformation.
Conclusion
This compound is a powerful and versatile tool for the synthesis of conformationally constrained peptides. Its rigid aromatic structure provides a predictable and effective means of inducing conformational rigidity, which can lead to peptides with improved therapeutic properties. The use of well-established Boc-based solid-phase peptide synthesis protocols, as detailed in this guide, allows for its efficient incorporation into a wide range of peptide sequences. Careful selection of resins, coupling reagents, and cyclization strategies, followed by rigorous purification and characterization, are essential for the successful synthesis of these complex and promising molecules.
References
- 1. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20130310265A1 - Methods of preparing cyclic peptides and uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharmaspec.com [biopharmaspec.com]
The Strategic Integration of Boc-4-Abz-OH in Peptidomimetic Research for Next-Generation Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutics with enhanced efficacy, stability, and target specificity has propelled the field of peptidomimetics to the forefront of drug discovery. Peptidomimetics, which mimic the structure and function of natural peptides, offer a promising strategy to overcome the inherent limitations of peptide-based drugs, such as poor bioavailability and rapid degradation. A key building block in the synthesis of innovative peptidomimetics is Boc-4-aminobenzoic acid (Boc-4-Abz-OH) . This guide provides a comprehensive technical overview of the role and application of this compound in peptidomimetic research, with a focus on its incorporation into peptide scaffolds, its impact on biological activity, and its potential to modulate key signaling pathways. This document serves as a vital resource for researchers and professionals engaged in the design and development of next-generation therapeutics.
Introduction to Peptidomimetics and the Role of this compound
Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for drug development. However, their therapeutic potential is often hampered by their susceptibility to proteolytic degradation and poor membrane permeability. Peptidomimetics are designed to address these challenges by incorporating non-natural amino acids or modified peptide bonds, leading to compounds with improved pharmacokinetic properties.[1]
This compound, a derivative of 4-aminobenzoic acid (PABA), is a valuable building block in the construction of peptidomimetics. The rigid aromatic ring of the 4-aminobenzoic acid moiety can impart conformational constraints on the peptide backbone, which can be crucial for enhancing binding affinity and selectivity to biological targets. The Boc (tert-butyloxycarbonyl) protecting group facilitates its straightforward incorporation into peptide sequences using well-established solid-phase peptide synthesis (SPPS) methodologies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.
| Property | Value |
| Synonym | 4-(Boc-amino)benzoic acid |
| CAS Number | 66493-39-8 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~200 °C (decomposes) |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. Insoluble in water. |
| Purity (typical) | ≥98.0% |
Experimental Protocols: Incorporation of this compound via Boc-SPPS
The incorporation of this compound into a peptide sequence is typically achieved using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual coupling of this compound.
Materials and Reagents:
-
This compound
-
Peptide-resin with a free N-terminal amine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA) - peptide synthesis grade
-
Deprotection Reagent: 50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Neutralization Reagent: 10% (v/v) Diisopropylethylamine (DIEA) in DMF or DCM
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
Boc-SPPS Cycle for this compound Incorporation
The following protocol outlines a single cycle for the incorporation of this compound onto a resin-bound peptide chain.
Step 1: Resin Swelling
-
Place the peptide-resin in a reaction vessel.
-
Add DCM to swell the resin for 30-60 minutes.
-
Drain the solvent.
Step 2: Nα-Boc Deprotection
-
Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes (pre-wash).[2]
-
Drain the solution.
-
Add a fresh deprotection solution and agitate for 20-30 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[2]
Step 3: Neutralization
-
To the deprotected peptide-resin, add the neutralization solution (10% DIEA in DMF or DCM).
-
Agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step one more time.
-
Wash the resin thoroughly with DMF (5x).
Step 4: Coupling of this compound (HBTU Activation)
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-6 equivalents) to the solution to activate the this compound.
-
Immediately add the activated this compound solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Due to the rigid nature of this compound, extended coupling times may be necessary to ensure complete reaction.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.[3]
-
If the Kaiser test is positive, a second coupling (recoupling) with freshly activated this compound is recommended.[3]
Step 5: Washing
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Wash the final peptide-resin with DCM and dry under a high vacuum for at least 4 hours.
-
Transfer the dried peptide-resin to a cleavage apparatus.
-
Add a scavenger cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) to the resin.[2]
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers.
-
Dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4] The identity and purity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.[5][6]
Data Presentation: Quantitative Analysis
The incorporation of this compound can influence both the synthesis efficiency and the biological activity of the resulting peptidomimetic.
Coupling Efficiency and Yield
While specific data for this compound is not extensively published, the following table provides representative coupling efficiencies and yields for Boc-SPPS, particularly for challenging couplings.
| Parameter | Typical Value/Range | Monitoring Method |
| Coupling Efficiency per Step | >99% (with optimization) | Kaiser Test (qualitative), HPLC analysis of cleaved aliquots (quantitative) |
| Overall Crude Peptide Yield | Sequence-dependent (typically 50-80%) | Gravimetric analysis after cleavage |
| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC |
Note: These values are representative and can vary depending on the specific peptide sequence, resin, and coupling conditions employed.
Biological Activity of 4-Abz Containing Peptidomimetics
Peptidomimetics incorporating the 4-aminobenzoic acid scaffold have shown promising biological activity. One notable example is their ability to modulate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[7]
| Compound ID | PPRE-Activated Activity (%) vs. Pioglitazone |
| 3b | 87% |
| Pioglitazone (Control) | 100% |
Data from a study on novel peptidomimetics bearing a p-aminobenzoic acid moiety as potential antidiabetic agents.[7]
Derivatives of 4-aminobenzoic acid have also been investigated for their antimicrobial and cytotoxic activities.
| Compound Type | Biological Activity |
| Schiff bases of PABA | Antibacterial (MIC from 15.62 µM against MRSA) |
| Antifungal (MIC ≥ 7.81 µM) | |
| Cytotoxic against HepG2 cells (IC₅₀ ≥ 15.0 µM) |
MIC (Minimum Inhibitory Concentration), IC₅₀ (Half-maximal Inhibitory Concentration). Data from a study on 4-aminobenzoic acid derivatives.[3]
Mandatory Visualizations: Signaling Pathways and Workflows
PPARγ Signaling Pathway Modulation
Peptidomimetics containing the 4-aminobenzoic acid moiety have been shown to act as agonists of PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is a key target for the development of drugs for type 2 diabetes.[7][8]
Caption: PPARγ signaling pathway activated by a 4-Abz peptidomimetic.
Experimental Workflow for Boc-SPPS of a 4-Abz Containing Peptide
The following diagram illustrates the cyclical workflow for the solid-phase synthesis of a peptide incorporating this compound.
Caption: Experimental workflow for Boc-SPPS of a 4-Abz containing peptide.
Conclusion
This compound is a versatile and valuable building block in the arsenal of medicinal chemists and peptide scientists. Its incorporation into peptide scaffolds offers a robust strategy to develop peptidomimetics with enhanced stability and tailored biological activity. The ability of 4-Abz containing peptidomimetics to modulate important drug targets, such as the PPARγ signaling pathway, highlights their significant therapeutic potential. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery efforts, paving the way for the development of novel and effective peptidomimetic drugs. As our understanding of the structure-activity relationships of these modified peptides continues to grow, so too will the opportunities for innovative therapeutic interventions.
References
The Strategic Integration of Boc-4-Abz-OH in the Construction of Combinatorial Chemistry Libraries: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the widespread adoption of combinatorial chemistry, a powerful platform for the rapid synthesis and screening of large, diverse chemical libraries. Within this paradigm, the selection of appropriate building blocks is paramount to accessing unique chemical space and identifying promising lead compounds. This technical guide delves into the core principles and practical applications of utilizing N-(tert-butoxycarbonyl)-4-aminobenzoic acid (Boc-4-Abz-OH) as a versatile scaffold in the generation of combinatorial libraries. We will explore its chemical properties, detail experimental protocols for library synthesis, present quantitative data from library screening, and visualize relevant biological pathways and experimental workflows.
Introduction to this compound: A Privileged Scaffold
This compound is a bifunctional building block that incorporates a 4-aminobenzoic acid (PABA) core. The PABA moiety is recognized as a "privileged scaffold" in medicinal chemistry, as it is a common structural motif in a wide array of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The strategic placement of the Boc protecting group on the aniline nitrogen and the presence of a carboxylic acid handle make this compound an ideal candidate for solid-phase organic synthesis (SPOS), a cornerstone of modern combinatorial chemistry.
The Boc group provides temporary protection of the amino functionality and is readily cleaved under acidic conditions, allowing for the sequential addition of diversity elements.[3] The carboxylic acid group serves as a convenient anchor point for attachment to a solid support or for coupling with other building blocks in solution-phase synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 66493-39-8 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Melting Point | ~200 °C (decomposition) |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |
Designing Combinatorial Libraries with this compound
The true power of this compound lies in its ability to serve as a central scaffold for the introduction of multiple points of diversity. A typical library design strategy involves the attachment of the this compound core to a solid support, followed by a series of chemical transformations to introduce diverse building blocks.
A common approach is the "split-and-pool" synthesis method, which allows for the exponential generation of a vast number of unique compounds on individual resin beads.[4][5][6] This one-bead-one-compound (OBOC) approach is highly efficient for creating large and diverse libraries.[7]
Figure 1: General workflow for solid-phase synthesis of a benzamide library using this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in combinatorial library synthesis.
Solid-Phase Synthesis of a Benzamide Library
This protocol outlines the steps for the construction of a diverse benzamide library on a solid support using a split-and-pool strategy.
Materials:
-
Rink Amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
A diverse set of carboxylic acids (R-COOH) for diversification
-
Piperidine
Protocol:
-
Resin Swelling and this compound Coupling:
-
Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Drain the DMF and wash the resin with DCM (3x) and DMF (3x).
-
In a separate flask, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated this compound solution to the resin and shake at room temperature for 4 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 20% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), 10% diisopropylethylamine (DIPEA) in DCM (3x), and DMF (3x).
-
-
Split-and-Pool Diversification:
-
Divide the deprotected resin into equal portions in separate reaction vessels.
-
To each vessel, add a unique carboxylic acid (R-COOH, 3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Shake the vessels at room temperature for 4 hours.
-
Monitor the coupling reactions with a Kaiser test.
-
After complete coupling, pool all the resin portions and wash thoroughly with DMF, DCM, and methanol.
-
-
Library Cleavage:
-
Treat the final resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the library compounds by adding cold diethyl ether.
-
Centrifuge to pellet the compounds, decant the ether, and dry the library.
-
Solution-Phase Synthesis of a Schiff Base Library from 4-Aminobenzoic Acid
This protocol describes the synthesis of a library of Schiff bases derived from 4-aminobenzoic acid in solution, as demonstrated by Krátký et al.[1]
Materials:
-
4-Aminobenzoic acid
-
A diverse set of aromatic aldehydes (e.g., salicylaldehydes, 5-nitrofurfural)
-
Ethanol
-
Toluene-4-sulfonic acid (catalyst)
Protocol:
-
Reaction Setup:
-
Dissolve 4-aminobenzoic acid (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aromatic aldehyde (1 equivalent) and a catalytic amount of toluene-4-sulfonic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by filtration.
-
Wash the solid with cold ethanol and dry to yield the final product.
-
Data Presentation: Screening of a 4-Aminobenzoic Acid-Derived Library
The utility of a combinatorial library is ultimately determined by the biological activity of its constituents. High-throughput screening (HTS) is employed to rapidly assess the activity of each library member against a specific biological target. The following table summarizes representative data from the screening of a library of Schiff bases derived from 4-aminobenzoic acid for their antimicrobial and cytotoxic activities.[1][4]
Table 2: Biological Activity of a 4-Aminobenzoic Acid-Derived Schiff Base Library
| Compound ID | Aldehyde Precursor | Target Organism/Cell Line | MIC (µM) | IC₅₀ (µM) |
| 1a | Salicylaldehyde | Staphylococcus aureus | > 125 | - |
| 1b | 5-Chlorosalicylaldehyde | Staphylococcus aureus | 31.25 | - |
| 1c | 5-Nitrosalicylaldehyde | Staphylococcus aureus | 15.62 | - |
| 2a | 5-Nitrofurfural | Candida albicans | 7.81 | - |
| 3a | Salicylaldehyde | HepG2 (human liver cancer) | - | > 50 |
| 3b | 5-Bromosalicylaldehyde | HepG2 (human liver cancer) | - | 25.0 |
| 3c | 3,5-Dichlorosalicylaldehyde | HepG2 (human liver cancer) | - | 15.0 |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration
Visualizing Workflows and Biological Pathways
Graphviz diagrams can effectively illustrate the logical flow of experiments and the complex interactions within biological signaling pathways.
Figure 2: High-level workflow for combinatorial library synthesis and screening.
Derivatives of 4-aminobenzoic acid have been investigated as inhibitors of various enzymes, including those in the folate biosynthesis pathway, which is crucial for microbial survival.[1]
Figure 3: Inhibition of the folate biosynthesis pathway by PABA analogs.
Conclusion
This compound stands out as a highly valuable and versatile building block for the construction of diverse combinatorial libraries. Its inherent bifunctionality, coupled with the privileged nature of the 4-aminobenzoic acid scaffold, provides a robust starting point for the exploration of novel chemical space. The methodologies outlined in this guide, from solid-phase synthesis workflows to the generation and screening of libraries, offer a clear framework for researchers and drug development professionals to harness the potential of this compound in the pursuit of new therapeutic leads. The continued application of this building block in innovative library designs promises to yield a wealth of biologically active compounds for future drug discovery programs.
References
- 1. Combinatorial synthesis of a small-molecule library based on the vinyl sulfone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 5. Split-and-pool Synthesis and Characterization of Peptide Tertiary Amide Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Standard Protocol for Coupling Boc-4-Abz-OH in Solid-Phase Peptide Synthesis (SPPS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Incorporating non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. Boc-4-aminobenzoic acid (Boc-4-Abz-OH) is a valuable building block that introduces a rigid, aromatic spacer into a peptide backbone. This modification can influence peptide conformation and binding affinity to target receptors. However, as a sterically hindered and electronically different amino acid, its efficient incorporation into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols.
These application notes provide a detailed guide for the successful coupling of this compound in Boc-SPPS, including a comparison of common coupling reagents, comprehensive experimental protocols, and troubleshooting strategies.
Challenges in Coupling this compound
The primary challenges associated with the coupling of this compound in SPPS stem from its structure:
-
Steric Hindrance: The bulky Boc protecting group on the aromatic amine, combined with the rigid phenyl ring, can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can lead to slower reaction kinetics and incomplete coupling.
-
Electronic Effects: The electronic nature of the aromatic ring can influence the reactivity of the carboxyl group, potentially requiring more potent activation methods compared to standard aliphatic amino acids.
-
Potential for Side Reactions: As with many amino acid couplings, side reactions such as racemization can occur, although this is less of a concern for the achiral this compound. In subsequent couplings to the newly incorporated Abz residue, diketopiperazine formation is a potential risk depending on the sequence.
Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency with this compound. While various reagents are available, uronium/aminium salt-based reagents are generally recommended for difficult couplings.
| Coupling Reagent Class | Reagent Examples | Recommended for this compound? | Rationale |
| Uronium/Aminium Salts | HATU, HBTU | Highly Recommended | These reagents form highly reactive OAt- or OBt-esters, respectively, leading to rapid and efficient coupling. HATU is often preferred for sterically hindered amino acids due to its superior activation.[1] |
| Phosphonium Salts | PyBOP | Recommended | PyBOP is another effective reagent for difficult couplings, forming a reactive OBt-ester. |
| Carbodiimides | DIC/HOBt | Use with Caution | While a cost-effective option, the activation with DIC is generally slower and may result in lower coupling yields for sterically hindered residues like this compound. Longer reaction times or double coupling may be necessary. |
Note: The quantitative data presented above is based on general observations for sterically hindered amino acids, as direct head-to-head comparative studies for this compound are not extensively available in the public domain.
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound in SPPS. Optimization may be required based on the specific peptide sequence, resin, and synthesis scale.
General SPPS Cycle Workflow
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: HATU Mediated Coupling (Recommended)
This protocol is highly recommended for achieving efficient coupling of this compound.
Materials:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Swell the deprotected and neutralized peptide-resin in DMF for at least 30 minutes.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated this compound solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For challenging sequences, the reaction time can be extended.
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of free primary amines. A negative result (yellow beads) indicates the completion of the coupling reaction.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
Protocol 2: HBTU Mediated Coupling
This protocol provides a reliable alternative to HATU.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU (3-4 equivalents) in a minimal amount of DMF. Add DIEA (6-8 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated solution to the peptide-resin and agitate at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a ninhydrin test as described in Protocol 1.
-
Washing: Follow step 5 from Protocol 1.
Protocol 3: DIC/HOBt Mediated Coupling
This protocol is a more cost-effective option but may require longer reaction times or a second coupling.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotected and neutralized peptide-resin
-
SPPS reaction vessel
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3-4 equivalents). Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: Perform a ninhydrin test. If the test is positive, a second coupling (recoupling) with fresh reagents for another 1-2 hours is recommended.
-
Washing: Follow step 5 from Protocol 1.
Troubleshooting Guide
Caption: Troubleshooting workflow for incomplete this compound coupling.
| Issue | Possible Cause | Recommended Solution |
| Positive Ninhydrin Test After Coupling | Incomplete coupling due to steric hindrance or insufficient activation. | 1. Double Couple: Repeat the coupling step with fresh reagents for an additional 1-2 hours. 2. Switch to a More Potent Reagent: If using DIC/HOBt, switch to HATU or HBTU. 3. Increase Reaction Time: Extend the coupling time to 4 hours or overnight, especially when using DIC/HOBt. 4. Increase Temperature: A moderate increase in temperature (e.g., to 40°C) can improve coupling efficiency, but monitor for potential side reactions.[2] |
| Low Yield of Final Peptide | Cumulative effect of incomplete couplings. | Ensure a negative ninhydrin test after each coupling step. If a particular coupling is consistently difficult, consider capping unreacted amines with acetic anhydride to prevent the accumulation of deletion peptides. |
| Aggregation | The growing peptide chain becomes insoluble on the resin. | Switch the solvent from DMF to NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO. Sonication during coupling can also help to break up aggregates. |
Biological Relevance of Peptides Containing 4-Aminobenzoic Acid
The incorporation of a 4-aminobenzoyl moiety can impart interesting biological properties to peptides. p-Aminobenzoic acid (PABA) itself is a precursor in the biosynthesis of folate in bacteria.[3] As a component of larger molecules, it can contribute to a range of biological activities. Studies have shown that peptides functionalized with PABA can exhibit enhanced antioxidant properties.[3][4] Furthermore, the rigid nature of the 4-aminobenzoyl group can be used to create conformationally constrained peptides, which can lead to increased receptor selectivity and potency in drug design. The PABA moiety is found in a variety of approved drugs, highlighting its utility as a building block in medicinal chemistry.[5][6] While specific signaling pathways for 4-Abz-containing peptides are not extensively defined and are likely target-dependent, their potential to modulate biological systems through antioxidant or receptor-binding mechanisms makes them an attractive area of research.
Conclusion
The successful incorporation of this compound into peptide sequences via SPPS is readily achievable with the appropriate selection of coupling reagents and optimized reaction conditions. For routine and challenging couplings of this sterically hindered amino acid, the use of HATU is highly recommended to ensure high coupling efficiency and minimize the formation of deletion sequences. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can confidently synthesize peptides containing the 4-aminobenzoyl moiety for a wide range of applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. csbio.com [csbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Activation Agents in Boc-4-Abz-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing various activation agents for the coupling of N-Boc-4-aminobenzoic acid (Boc-4-Abz-OH) in solid-phase peptide synthesis (SPPS). The protocols outlined below are foundational and may require optimization based on the specific peptide sequence and solid support.
Introduction
N-Boc-4-aminobenzoic acid is an aromatic amino acid analog used in the synthesis of peptidomimetics and other specialized peptides. Its rigid structure can introduce unique conformational constraints into a peptide backbone. Successful incorporation of this compound via SPPS is critically dependent on the efficient activation of its carboxylic acid moiety to facilitate amide bond formation. This document details protocols for several common classes of activation agents and provides a comparative overview of their general performance.
Comparative Performance of Activation Agents
The choice of activation agent is crucial for achieving high coupling efficiency and minimizing side reactions, such as racemization. While direct comparative quantitative data for this compound is not extensively available in the literature, the following table summarizes the general performance of commonly used coupling reagents based on their application with other sterically hindered or challenging amino acids.
| Activation Agent Class | Reagent/System | Relative Reactivity | Racemization Risk | Key Considerations & Recommendations |
| Carbodiimides | DIC/HOBt | Moderate | Low to Moderate | A classic and cost-effective method. The use of 1-hydroxybenzotriazole (HOBt) is essential to suppress racemization.[1][2] The urea byproduct of Diisopropylcarbodiimide (DIC) is soluble in common solvents, making it suitable for SPPS.[3][4] |
| Onium Salts (Aminium/Uronium) | HBTU | High | Low | A reliable and efficient reagent for both routine and challenging couplings.[5][6] It is recommended to use a non-nucleophilic base like DIPEA. |
| Onium Salts (Aminium/Uronium) | HATU | Very High | Very Low | Generally considered one of the most efficient coupling reagents, especially for hindered amino acids, due to the formation of a highly reactive OAt-ester.[1][7] It is known to be faster and cause less epimerization than HBTU.[1] |
| Onium Salts (Phosphonium) | PyBOP | High | Low | A robust and efficient coupling reagent that avoids the carcinogenic byproducts associated with its predecessor, BOP.[8] Byproducts are generally less problematic.[1] |
Experimental Protocols
The following are standardized protocols for a single coupling cycle in Boc-based solid-phase peptide synthesis (Boc-SPPS). These protocols are based on a 0.1 mmol synthesis scale. Reagent quantities should be adjusted based on the loading of the resin.
General Boc-SPPS Cycle Overview
A typical Boc-SPPS cycle for the addition of a single amino acid, including this compound, involves the following steps:
-
Resin Swelling: The solid support is swollen in a suitable solvent.
-
Boc Deprotection: The N-terminal Boc protecting group of the resin-bound peptide is removed with an acid, typically trifluoroacetic acid (TFA).
-
Neutralization: The resulting trifluoroacetate salt is neutralized with a non-nucleophilic base.
-
Coupling: The incoming Boc-protected amino acid (this compound) is activated and coupled to the free N-terminus of the peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
Protocol 1: Coupling using DIC/HOBt
This protocol is a widely used and economical method for peptide coupling.
Materials:
-
This compound
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Resin with a free amino group
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Following Boc deprotection and neutralization, wash the resin thoroughly with DMF.
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add the activation solution to the resin. Then, add DIC (3 equivalents) to the resin suspension.
-
Reaction Agitation: Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again.
Protocol 2: Coupling using HBTU
HBTU is a highly efficient aminium salt-based coupling reagent.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
-
Resin with a free amino group
Procedure:
-
Resin Preparation: Swell the resin and perform Boc deprotection and neutralization as previously described.
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (2.0 equivalents) and HBTU (2.0 equivalents) in DMF.
-
Add DIPEA (4.0 equivalents) to the mixture.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated solution to the resin.
-
-
Reaction Agitation: Agitate the mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF.
Protocol 3: Coupling using HATU
HATU is one of the most reactive and effective coupling reagents, particularly for difficult sequences.
Materials:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
-
Resin with a free amino group
Procedure:
-
Resin Preparation: Prepare the resin as outlined in the previous protocols.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2.0 equivalents) and HATU (2.0 equivalents) in DMF.
-
Add DIPEA (4.0 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Transfer the activated amino acid solution to the resin.
-
-
Reaction Agitation: Agitate the reaction mixture for 30 minutes to 1.5 hours at room temperature.
-
Monitoring: Use the Kaiser test to monitor for reaction completion.
-
Washing: After a negative Kaiser test, drain the solution and wash the resin thoroughly with DMF.
Protocol 4: Coupling using PyBOP
PyBOP is a widely used phosphonium-based coupling reagent that offers high efficiency and safety.
Materials:
-
This compound
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA
-
DMF
-
Resin with a free amino group
Procedure:
-
Resin Preparation: Follow the standard procedure for resin swelling, deprotection, and neutralization.
-
Activation and Coupling:
-
Dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF in a separate vial.
-
Add DIPEA (6-10 equivalents) to this solution and vortex briefly.
-
Immediately add the activated solution to the deprotected resin.
-
-
Reaction Agitation: Agitate the mixture for 30-120 minutes at room temperature.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF.[8]
Visualizations
The following diagrams illustrate the general workflow and logical relationships in the context of this compound coupling.
Caption: General Boc-SPPS Coupling Workflow.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Boc-4-Abz-OH using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 4-(Boc-amino)benzoic acid (Boc-4-Abz-OH) using trifluoroacetic acid (TFA). The Boc group is a vital amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability and facile cleavage under acidic conditions.[1][2][3][4] TFA is a standard reagent for this deprotection because of its effectiveness and volatility, which simplifies product isolation.[1][4]
Reaction Mechanism
The cleavage of the Boc group with TFA is an acid-catalyzed process that occurs via a four-step mechanism:[1][5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[1][4][5]
-
Formation of a tert-butyl Cation: The protonated carbamate becomes unstable, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][4][5]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[1][5]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a closed system, as the reaction generates carbon dioxide gas.[2][5] The generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as alkylation of electron-rich residues.[3][4][6] Scavengers can be added to the reaction mixture to trap this cation.[3][6]
Quantitative Data Summary
The reaction conditions for Boc deprotection can be varied. The following table summarizes conditions from literature for the deprotection of various Boc-protected amines, which can serve as a starting point for the deprotection of this compound.
| Substrate Type | TFA Concentration (v/v) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| General Boc-amine | 25% | DCM | Room Temp. | 2 h | 60 | [7] |
| General Boc-amine | 50% | DCM | Room Temp. | 2 h | - | [7] |
| General Boc-amine | Neat (100%) | DCM | 0 to Room Temp. | 1 h | - | [7] |
| Boc-peptide on resin | 55% | DCM | Room Temp. | 30 min | ~9% higher purity | [8] |
| Boc-peptide on resin | 100% | - | Room Temp. | 5 min | - | [8] |
| Boc-amino acid | 2 equiv. | Ionic Liquid | 130 | 10 min | High | [9] |
| Boc-Gly-HMBA-CPG | 50% | DCM | Room Temp. | 5 min | 78 | [10] |
| Boc-Gly-HMBA-CPG | 50% | DCM | Room Temp. | 2 x 30 min | - | [10] |
Experimental Protocols
Solution-Phase Deprotection of this compound
This protocol is suitable for the deprotection of this compound in a solution of TFA and a chlorinated solvent like dichloromethane (DCM).[1]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.5 M.[1][3]
-
TFA Addition: Slowly add TFA to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[3] For a starting point, a 1:1 mixture of TFA and DCM is common.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7] Co-evaporation with a solvent like toluene can help remove residual TFA.[11]
-
Work-up (for free amine):
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[1]
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter and concentrate the solution under reduced pressure to yield the crude 4-aminobenzoic acid.
-
-
Isolation (for TFA salt): If the amine TFA salt is the desired product, omit the basic work-up (step 6). The crude product can be used directly or purified.[1]
-
Purification: The crude product can be further purified by crystallization or column chromatography if necessary.[3]
Safety Precaution: TFA is a strong, corrosive acid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][3]
Solid-Phase Deprotection Protocol
This protocol is relevant when this compound is incorporated into a peptide sequence on a solid support (resin) during solid-phase peptide synthesis (SPPS).
Materials:
-
Boc-protected peptide-resin
-
TFA cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/Triisopropylsilane (TIS))[1][4]
-
Dichloromethane (DCM) for washing
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler
-
Cold diethyl ether
Procedure:
-
Resin Washing: Wash the peptide-resin with DCM to remove any residual solvents from the previous synthetic step.[1][4]
-
Deprotection: Add the pre-prepared TFA cleavage cocktail to the resin.[1][4]
-
Agitation: Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filtration: Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.[1]
-
Final Wash: Wash the resin with a small amount of fresh TFA to ensure complete recovery.[1]
-
Precipitation: Combine the filtrates and precipitate the peptide by adding cold diethyl ether.[1]
-
Isolation: Isolate the peptide by centrifugation and decantation or by filtration.[1]
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA, then dry under vacuum.[1]
By understanding the reaction mechanism and carefully selecting the appropriate conditions, researchers can achieve efficient and clean deprotection of this compound. The protocols and data provided serve as a comprehensive guide for achieving high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Synthesis of Bioactive Peptides Containing 4-Aminobenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance pharmacological properties. 4-Aminobenzoic acid (PABA), a well-known biosynthetic precursor to folic acid, presents a unique scaffold for the design of novel bioactive peptides. Its rigid aromatic structure can impart conformational stability, while the amino and carboxyl groups allow for its integration into peptide backbones using standard synthesis methodologies. This document provides detailed application notes and protocols for the synthesis and characterization of bioactive peptides and peptidomimetics containing 4-aminobenzoic acid, with a focus on their potential therapeutic applications.
Data Presentation: Bioactivity of 4-Aminobenzoic Acid Derivatives and Peptidomimetics
While specific data on peptides incorporating 4-aminobenzoic acid into their backbone is emerging, numerous studies have demonstrated the bioactivity of PABA derivatives. This data provides a strong rationale for the inclusion of PABA in novel peptide-based drug candidates.
Table 1: Antimicrobial and Antifungal Activity of 4-Aminobenzoic Acid Schiff Base Derivatives [1][2][3]
| Compound ID | Structure | Target Organism | MIC (µM) |
| 1a | 4-[(2-hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus | 31.25 |
| 1b | 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus | 15.62 |
| 1c | 4-[(5-nitro-2-hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus | 15.62 |
| 1d | 4-[(5-chloro-2-hydroxybenzylidene)amino]benzoic acid | Candida albicans | 7.81 |
| 1e | 4-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzoic acid | Candida albicans | 7.81 |
Table 2: Anticancer Activity of 4-Aminobenzoic Acid Derivatives [1][4]
| Compound ID | Structure | Cell Line | IC50 (µM) |
| 2a | Alkyl derivative of PABA | NCI-H460 (Lung Cancer) | 15.59 |
| 2b | Schiff base of PABA | HepG2 (Liver Cancer) | ≥ 15.0 |
Table 3: Antidiabetic Activity of Peptidomimetics Bearing p-Aminobenzoic Acid [5][6]
| Compound ID | General Structure | PPRE-activated Activity (% of Pioglitazone) |
| 3a | Peptidomimetic with PABA moiety | 75% |
| 3b | Peptidomimetic with PABA moiety | 87% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 4-Aminobenzoic Acid
This protocol describes the manual solid-phase synthesis of a hypothetical peptide incorporating Fmoc-4-aminobenzoic acid using the Fmoc/tBu strategy.[7]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-4-aminobenzoic acid)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid, including Fmoc-4-aminobenzoic acid, in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
Protocol 2: Purification and Characterization of the Synthetic Peptide
Purification by Reverse-Phase HPLC (RP-HPLC): [8][9][10][11]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization by Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF).
Protocol 3: Broth Microdilution Assay for Antimicrobial Activity
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptides.
Materials:
-
Synthesized peptide
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent and make serial two-fold dilutions in MHB.
-
Bacterial Inoculum Preparation: Grow the bacterial strains overnight and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculation: Add the bacterial inoculum to the wells of the microtiter plate containing the serially diluted peptide. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway Inhibition
Bioactive peptides can modulate inflammatory responses by interfering with key signaling cascades such as the JAK-STAT pathway. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the JAK-STAT signaling pathway by a bioactive peptide.
NF-κB Signaling Pathway Modulation
The NF-κB signaling pathway is another critical regulator of inflammation. Some antimicrobial peptides exert their anti-inflammatory effects by inhibiting this pathway.[12][13][14]
Caption: Modulation of the NF-κB signaling pathway by a bioactive peptide.
General Experimental Workflow for Synthesis and Bioactivity Screening
The following diagram outlines the logical flow from peptide design to bioactivity assessment.
Caption: Experimental workflow for the synthesis and evaluation of bioactive peptides.
Conclusion
The incorporation of 4-aminobenzoic acid into peptide scaffolds represents a promising avenue for the development of novel therapeutic agents with enhanced stability and bioactivity. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate PABA-containing peptides for a range of biological targets. Further exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of these unique peptidomimetics.
References
- 1. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel peptidomimetics bearing p-aminobenzoic acid moiety as potential antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel peptidomimetics bearing p-aminobenzoic acid moiety as potential antidiabetic agents. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. agilent.com [agilent.com]
- 12. Antimicrobial peptide CC34 attenuates intestinal inflammation via downregulation of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of NF-κB signalling by microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Boc-4-Abz-OH as a Precursor for Fluorescent Probes
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of Boc-4-Abz-OH (4-(Boc-amino)benzoic acid) as a versatile precursor for synthesizing fluorescent probes. The protocols focus on the incorporation of the 4-aminobenzoyl (Abz) moiety into peptides and its subsequent use in fluorescence-based assays.
Physicochemical Properties of this compound
This compound is a derivative of 4-aminobenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This protection makes it suitable for use in standard peptide synthesis.
| Property | Value | Reference |
| Chemical Name | 4-(tert-Butoxycarbonylamino)benzoic acid | [2] |
| Synonyms | This compound, N-Boc-4-aminobenzoic acid | [2] |
| CAS Number | 66493-39-8 | |
| Molecular Formula | C₁₂H₁₅NO₄ | [3] |
| Molecular Weight | 237.25 g/mol | [3] |
| Appearance | White to off-white or light brown powder | [1][3] |
| Melting Point | ~200 °C (decomposition) | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide; less soluble in water. | [2] |
Application: Synthesis of a Fluorescently Labeled Peptide
Principle:
This compound can be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS). The Boc protecting group is compatible with standard SPPS chemistry. Following synthesis and cleavage from the resin, the exposed 4-amino group on the Abz moiety can be chemically modified to generate a fluorophore. A common method is to react the amino group with a fluorogenic reagent, such as 4-chloro-7-nitrobenzofurazan (NBD-Cl), to yield a highly fluorescent NBD-labeled peptide.[4][5]
Experimental Protocol: Synthesis of an NBD-labeled Peptide
This protocol describes the synthesis of a model tripeptide (e.g., Gly-Abz-Gly) and its subsequent labeling with NBD-Cl.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids (e.g., Fmoc-Gly-OH)
-
This compound
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Labeling reagent: 4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Deprotect the resin with 20% piperidine in DMF.
-
Activate Fmoc-Gly-OH with HBTU/HOBt and DIPEA in DMF.
-
Couple the activated amino acid to the resin.
-
-
Second Amino Acid Coupling (this compound):
-
Deprotect the N-terminus with 20% piperidine in DMF.
-
Activate this compound with HBTU/HOBt and DIPEA in DMF.
-
Couple to the growing peptide chain.
-
-
Third Amino Acid Coupling (Fmoc-Gly-OH):
-
Activate Fmoc-Gly-OH and couple to the N-terminus of the Abz residue.
-
-
Peptide Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide and remove the Boc and other side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification of the Crude Peptide:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure peptide fractions.
-
-
NBD-Cl Labeling:
-
Dissolve the purified peptide in a borate buffer (pH 9.0).[4]
-
Add a solution of NBD-Cl in a minimal amount of organic solvent (e.g., ethanol).
-
Stir the reaction mixture in the dark at room temperature for 1-2 hours.
-
-
Purification of the Labeled Peptide:
-
Purify the NBD-labeled peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and measure its fluorescence properties.
-
Workflow Diagram:
Caption: Workflow for the synthesis of a fluorescently labeled peptide using this compound.
Application: Enzymatic Assay Using a FRET Peptide Substrate
Principle:
The 4-aminobenzoyl group can serve as an effective quencher for a fluorophore in a Förster Resonance Energy Transfer (FRET) pair. A peptide substrate can be designed with a fluorophore at one end and the Abz group at the other. In the intact peptide, the fluorescence of the fluorophore is quenched by the Abz group. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. This principle is widely used in protease activity assays. While ortho-aminobenzoic acid is commonly used, para-aminobenzoic acid derivatives can also function in FRET pairs.
Experimental Protocol: Protease Assay using a FRET Peptide
This protocol describes a general procedure for measuring protease activity using a custom-synthesized FRET peptide substrate containing the Abz quencher.
Materials:
-
FRET peptide substrate (e.g., Fluorophore-Peptide-Abz)
-
Protease of interest
-
Assay buffer (optimized for the specific protease)
-
96-well microplate (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the protease in assay buffer.
-
Prepare serial dilutions of the protease for determining enzyme kinetics.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the protease solution to the respective wells.
-
Include control wells:
-
No enzyme (substrate only) to measure background fluorescence.
-
No substrate (enzyme only) to check for enzyme autofluorescence.
-
-
-
Initiation of Reaction:
-
Add the FRET peptide substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Measure the fluorescence intensity at regular time intervals (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity versus time for each protease concentration.
-
The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
-
Plot V₀ versus protease concentration to determine the enzyme kinetics (e.g., Kₘ and Vₘₐₓ).
-
Quantitative Data Summary (Example):
| Protease Conc. (nM) | Initial Rate (RFU/min) |
| 0 | 5 |
| 1 | 50 |
| 2.5 | 120 |
| 5 | 235 |
| 10 | 450 |
| 20 | 780 |
FRET Mechanism Diagram:
Caption: Mechanism of a FRET-based protease assay using an Abz-quenched peptide.
Hypothetical Signaling Pathway Application
Principle:
The synthesized fluorescent probes can be used to monitor the activity of specific enzymes within a signaling pathway. For example, a FRET peptide substrate can be designed to be specific for a caspase enzyme, which is a key player in the apoptosis signaling cascade. An increase in caspase activity during apoptosis would lead to the cleavage of the peptide and a corresponding increase in fluorescence, allowing for real-time monitoring of this cellular process.
Hypothetical Apoptosis Signaling Pathway Diagram:
Caption: Use of a FRET probe to monitor caspase-3 activity in a hypothetical apoptosis pathway.
References
Application Notes and Protocols for Boc-4-Abz-OH as a Linker in Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, the selection of an appropriate linker is paramount to the successful development of targeted therapeutics, diagnostics, and research tools. Boc-4-Abz-OH (4-(tert-butoxycarbonylamino)benzoic acid) is a versatile linker precursor that offers a rigid aromatic core and orthogonal functional groups, making it a valuable component in the design of bioconjugates.[1] Its structure, featuring a carboxylic acid and a Boc-protected amine, allows for a stepwise and controlled conjugation strategy.[2]
The aromatic nature of the 4-aminobenzoic acid (Abz) backbone provides a defined spatial separation between the conjugated molecules, while the Boc protecting group ensures the selective reactivity of the carboxylic acid for amide bond formation.[3] Subsequent deprotection of the amine allows for further functionalization, enabling the construction of more complex bioconjugate architectures.[2] A significant application of structurally related p-aminobenzyl (PAB) moieties is in the design of self-immolative linkers for antibody-drug conjugates (ADCs), where they facilitate the traceless release of a payload upon a specific triggering event.[4][5]
These application notes provide a comprehensive overview of the utility of this compound in bioconjugation, complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in its effective implementation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 4-(Boc-amino)benzoic acid, N-tert-Butoxycarbonyl-4-aminobenzoic acid | [1] |
| CAS Number | 66493-39-8 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [1] |
| Molecular Weight | 237.25 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 186 - 188 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Dichloromethane) | [3] |
Table 2: Typical Reaction Parameters for Bioconjugation with this compound
| Step | Parameter | Typical Range/Value | Notes |
| Carboxylic Acid Activation | Reagents | EDC, NHS (or sulfo-NHS) | EDC activates the carboxylic acid, and NHS forms a more stable amine-reactive ester. |
| Molar Ratio (this compound:EDC:NHS) | 1 : 1.5 : 1.2 | Excess of coupling reagents ensures efficient activation. | |
| Solvent | Anhydrous DMF or DMSO | Anhydrous conditions are crucial to prevent hydrolysis of activated esters. | |
| Reaction Time | 15 - 60 minutes | Activation is typically rapid at room temperature. | |
| Temperature | Room Temperature | ||
| Amine Conjugation | Molar Ratio (Linker:Biomolecule) | 10:1 to 50:1 | The optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling. |
| pH | 7.2 - 8.5 | Slightly basic pH facilitates the reaction with primary amines. | |
| Reaction Time | 2 hours to overnight | Reaction can be performed at room temperature or 4°C for sensitive biomolecules. | |
| Temperature | Room Temperature or 4°C | ||
| Boc Deprotection | Reagent | Trifluoroacetic Acid (TFA) | A strong acid is required to remove the Boc group. |
| Concentration | 20% - 50% (v/v) in Dichloromethane (DCM) | The concentration can be adjusted based on the stability of the bioconjugate. | |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored to avoid over-exposure to acid. | |
| Temperature | 0°C to Room Temperature | The reaction is often initiated at a lower temperature to control for any exothermic reaction. |
Table 3: Expected Yields and Stability
| Process | Metric | Typical Value | Notes |
| EDC/NHS Activation & Conjugation | Conjugation Efficiency | 60 - 90% | Varies depending on the biomolecule and reaction conditions. |
| Boc Deprotection | Deprotection Yield | > 95% | Generally a high-yielding reaction. |
| Amide Bond Stability | Half-life at pH 7.4 | Very High | Amide bonds are generally stable under physiological conditions. |
Experimental Protocols
Protocol 1: Activation of this compound Carboxylic Acid using EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
In a separate tube, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in Activation Buffer or the same anhydrous solvent.
-
Add the EDC/NHS solution to the this compound solution. A typical molar ratio is 1:1.5:1.2 (this compound:EDC:NHS).
-
Incubate the reaction mixture for 15-60 minutes at room temperature with gentle mixing.
-
The activated this compound NHS ester is now ready for conjugation to an amine-containing biomolecule. It is recommended to use the activated linker immediately.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol outlines the conjugation of the activated this compound NHS ester to primary amines (e.g., lysine residues) on a model protein.
Materials:
-
Activated this compound NHS ester solution (from Protocol 1)
-
Protein solution (e.g., Bovine Serum Albumin or Lysozyme) in Coupling Buffer
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Add the freshly prepared activated this compound NHS ester solution to the protein solution. The molar excess of the linker can be varied (e.g., 10-fold to 50-fold) to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purify the protein conjugate by size-exclusion chromatography to remove excess linker and byproducts.
-
Characterize the conjugate to determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Protocol 3: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group from the conjugated linker to expose a primary amine for further functionalization.
Materials:
-
Boc-protected protein conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Neutralization buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
Procedure:
-
Lyophilize the purified Boc-protected protein conjugate to dryness.
-
Resuspend the dried conjugate in a solution of 20-50% TFA in DCM.
-
Incubate the reaction for 30-60 minutes at room temperature. Monitor the deprotection by mass spectrometry if possible.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein and decant the ether. Wash the pellet with cold diethyl ether to remove residual TFA.
-
Air-dry the pellet and redissolve the deprotected conjugate in a suitable buffer for storage or further reactions. Immediate neutralization with a suitable buffer is recommended.
Mandatory Visualization
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Signaling pathway of a p-aminobenzyl (PAB) self-immolative linker.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of well-defined bioconjugates. Its rigid aromatic structure and orthogonal functional groups enable a controlled and stepwise approach to conjugation. The protocols and data provided herein offer a foundational guide for researchers to incorporate this linker into their bioconjugation strategies. The relationship of the 4-aminobenzoic acid core to the widely used p-aminobenzyl self-immolative spacers further highlights its relevance in the development of advanced therapeutics such as antibody-drug conjugates. Successful implementation of these methods will depend on careful optimization of reaction conditions for each specific biomolecule and application.
References
Application Notes and Protocols for Solid-Phase Synthesis of a Peptide Containing a Rigid 4-Abz Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of peptides incorporating a rigid 4-aminobenzoic acid (4-Abz) moiety. The inclusion of 4-Abz introduces conformational constraints, which can be advantageous for enhancing metabolic stability, modulating receptor binding affinity, and developing peptidomimetics.[1] This document outlines the necessary materials, detailed experimental protocols, and expected outcomes for the successful synthesis, purification, and characterization of these modified peptides.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[2] The incorporation of non-proteinogenic amino acids and rigid spacers, such as 4-aminobenzoic acid (4-Abz), is a key strategy in drug discovery. The aromatic ring of the 4-Abz moiety imparts rigidity to the peptide backbone, which can help in stabilizing specific secondary structures and improving resistance to proteolytic degradation.[3] Peptides containing 4-Abz are utilized as building blocks for a variety of therapeutic agents and in the development of peptide-drug conjugates (PDCs) for targeted drug delivery.[4][5][6]
This guide focuses on the widely used Fmoc/tBu strategy for SPPS, which offers mild reaction conditions and high efficiency.[]
Data Presentation
The following tables summarize the key parameters and expected results for the synthesis of a model peptide containing a 4-Abz moiety. These values are representative and may vary depending on the specific peptide sequence and synthesis scale.
Table 1: Synthesis Parameters and Crude Product Analysis
| Parameter | Value |
| Resin Type | Rink Amide |
| Resin Substitution | 0.5 mmol/g |
| Synthesis Scale | 0.1 mmol |
| Coupling Reagent for 4-Abz | HATU/DIPEA |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Expected Crude Peptide Yield | 65-80% |
| Expected Crude Peptide Purity (by HPLC) | >60%[8] |
Table 2: Purification and Characterization of the Final Product
| Parameter | Value |
| Purification Method | Preparative RP-HPLC |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B over 40 min |
| Final Purity (by analytical HPLC) | >95% |
| Identity Confirmation | Mass Spectrometry (MS) |
Experimental Workflow
The overall workflow for the solid-phase synthesis of a 4-Abz containing peptide is depicted below.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide incorporating Fmoc-4-aminobenzoic acid on a Rink Amide resin.
Materials:
-
Rink Amide Resin (0.5 mmol/g)
-
Fmoc-protected amino acids
-
Fmoc-4-aminobenzoic acid (Fmoc-4-Abz-OH)
-
Coupling Reagents:
-
For standard amino acids: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
For Fmoc-4-Abz-OH: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[9]
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether (cold)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Standard):
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes.
-
Drain and wash the resin with DMF (3-5 times).
-
-
Incorporation of Fmoc-4-Abz-OH:
-
Due to the potentially lower reactivity of 4-Abz, a stronger coupling agent is recommended.[9]
-
In a separate vessel, dissolve Fmoc-4-Abz-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[9]
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature.[9]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive (blue beads), a double coupling may be necessary.[9]
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent 4-Abz incorporation) for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Peptide Cleavage and Precipitation
Procedure:
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phases A and B).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
Application in Drug Development: Peptide-Drug Conjugates
Peptides containing rigid linkers like 4-Abz are valuable in the construction of peptide-drug conjugates (PDCs).[5][6] In this application, the peptide serves as a targeting moiety, guiding a cytotoxic drug to specific cells, such as cancer cells. The 4-Abz linker provides a stable connection between the peptide and the drug.
This diagram illustrates the mechanism of action of a typical PDC. The peptide component specifically binds to a receptor on the surface of a target cell, leading to the internalization of the conjugate.[10] Once inside the cell, the linker is cleaved, releasing the active drug, which then exerts its therapeutic effect, often by inducing apoptosis.[10]
Conclusion
The solid-phase synthesis of peptides containing a rigid 4-Abz moiety is a feasible and valuable technique for the development of novel peptidomimetics and targeted therapeutics. The use of optimized coupling conditions, particularly for the sterically hindered 4-Abz residue, is crucial for achieving high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to successfully incorporate this versatile building block into their peptide synthesis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 5. Research advances in peptide‒drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in peptide-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Intracellular Delivery System for Antibody–Peptide Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Boc-4-Abz-OH in the Synthesis of Peptide-Based Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of specific and potent enzyme inhibitors is a cornerstone of modern drug discovery. Peptide-based inhibitors offer a high degree of specificity due to their ability to mimic natural substrates. A critical tool in the study of these inhibitors and their target enzymes, particularly proteases, is the fluorogenic substrate. These synthetic peptides are engineered to produce a fluorescent signal upon enzymatic cleavage, enabling real-time, high-throughput analysis of enzyme activity.
Boc-4-Abz-OH, or 4-(tert-butoxycarbonylamino)benzoic acid, is a valuable building block in the solid-phase peptide synthesis (SPPS) of such fluorogenic substrates. The aminobenzoic acid (Abz) moiety serves as a convenient scaffold within the peptide backbone. While not intrinsically fluorescent, it is often used in conjunction with a fluorescent donor and a quencher group to create a Fluorescence Resonance Energy Transfer (FRET) pair. In the intact peptide, the quencher absorbs the energy emitted by the fluorophore. Upon cleavage of a nearby peptide bond by a target enzyme, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. This principle is widely applied in screening for inhibitors of enzymes like matrix metalloproteinases (MMPs), which are implicated in diseases such as cancer and arthritis.[1][2]
This document provides detailed protocols for the synthesis of a peptide-based fluorogenic substrate using this compound via the Boc/Bzl SPPS strategy and its subsequent use in an enzyme inhibition assay.
Data Presentation
Quantitative data is essential for characterizing enzyme inhibitors and substrates. The following tables provide key physical properties of the core building block and representative kinetic data obtained from assays using similar peptide substrates.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
|---|---|
| Chemical Name | 4-(tert-butoxycarbonylamino)benzoic acid |
| CAS Number | 66493-39-8 |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol |
| Melting Point | ~200 °C (decomposes) |
| Appearance | White to off-white powder |
| Primary Application | Boc solid-phase peptide synthesis |
Table 2: Representative Kinetic Parameters for MMP Peptide Substrates Data is illustrative and based on similar peptide substrates designed for MMPs. Actual values must be determined experimentally.
| Peptide Sequence Example | Target Enzyme | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Specificity Constant (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |
| KPAGLLGC-CONH₂ | MMP-9 | ~12.1 | ~0.29 | ~2.4 x 10⁴[2] |
| KPAGLLGC-CONH₂ | MMP-2 | ~18.5 | ~0.22 | ~1.2 x 10⁴[2] |
| Short Peptide Sequence | MMP-2 / MMP-9 | >100 | ~0.05 | ~4.4 x 10²[2] |
Table 3: Representative IC₅₀ Values for Peptide-Based MMP Inhibitors IC₅₀ values are highly dependent on the specific inhibitor, peptide substrate, and assay conditions.
| Inhibitor Example | Target Enzyme | IC₅₀ (μM) |
| Peptide VENLHLPLPLL | MMP-2 | 150[4] |
| Peptide VENLHLPLPLL | MMP-9 | 300[4] |
| Cyclic Peptide (CTT) | MMP-2 | 10[4] |
| Peptide G | MT1-MMP | 150[4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Fluorogenic Peptide Substrate
This protocol describes the manual synthesis of a model fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Ala-Abz-Arg-Arg-NH₂ , where the C-terminal amide is coupled to a quencher post-synthesis. The Boc/Bzl strategy is employed on a MBHA resin.[5][6]
Materials:
-
Resin: MBHA (methylbenzhydrylamine) resin.
-
Amino Acids: Boc-Pro-OH, Boc-Leu-OH, Boc-Gly-OH, Boc-Ala-OH, Boc-Arg(Tos)-OH, this compound.
-
Fluorophore: Mca (7-methoxycoumarin-4-acetic acid).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with anisole scavenger (Note: HF is extremely hazardous and requires specialized equipment and training).
-
Purification: Reverse-phase HPLC system.
Workflow Diagram: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The cyclical workflow for Boc-based solid-phase peptide synthesis.
Procedure:
-
Resin Preparation:
-
Swell the MBHA resin in DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
-
First Amino Acid Coupling (Boc-Arg(Tos)-OH):
-
Follow the standard Boc-SPPS cycle as depicted in the workflow diagram above.
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 min, drain, and then for 30 min.
-
Washes: Wash with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization: Treat with 10% DIEA in DCM for 2 min (2x). Wash with DCM (3x).
-
Coupling: In a separate vial, pre-activate Boc-Arg(Tos)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) with DIEA (6 eq.) in DMF for 5 min. Add this solution to the resin and agitate for 2-4 hours.
-
Wash: Wash with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm coupling completion.
-
-
Chain Elongation:
-
Sequentially couple the remaining amino acids (Arg, Abz, Ala, Leu, Gly, Leu, Pro) by repeating the deprotection, neutralization, coupling, and wash steps described in the workflow. Use the corresponding Boc-protected amino acid in each coupling step.
-
-
N-Terminal Mca Coupling:
-
After the final Boc deprotection of the N-terminal Proline, couple Mca (7-methoxycoumarin-4-acetic acid) using the same HBTU/HOBt activation method.
-
-
Cleavage and Deprotection:
-
Warning: This step involves anhydrous HF and must be performed by trained personnel in a specialized chemical fume hood.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in an HF cleavage apparatus. Add anisole (1 mL per gram of resin) as a scavenger.
-
Cool the vessel to -5 °C. Carefully distill anhydrous HF (10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
Remove the HF by vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Dissolve the crude peptide in an aqueous buffer (e.g., 10% acetic acid).
-
Purify the peptide using preparative RP-HPLC.
-
Analyze fractions by mass spectrometry and pool the pure fractions.
-
Lyophilize to obtain the final peptide as a white powder.
-
-
Post-Synthesis Modification (Quencher Conjugation):
-
The purified peptide can be conjugated to a quencher like DNP (dinitrophenyl) or DABCYL at a suitable side chain or terminus if one was incorporated for this purpose. For this specific sequence, a quencher would typically be incorporated on the side chain of a Lysine residue placed C-terminal to the cleavage site, which is not included here for simplicity. An alternative is to synthesize the peptide on a resin that allows for C-terminal modification after cleavage.
-
Protocol 2: Fluorometric Assay for Determining MMP Inhibitor Potency (IC₅₀)
This protocol describes how to use the synthesized fluorogenic peptide substrate to measure the activity of an MMP and determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Principle of FRET-Based Assay
References
- 1. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
Application Notes and Protocols: A Step-by-Step Guide to Incorporating Boc-4-Abz-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-Abz-OH, or 4-(Boc-amino)benzoic acid, is a non-natural amino acid derivative frequently utilized in peptide chemistry. Its incorporation into a peptide sequence can impart unique structural and functional properties, such as altered conformation, enhanced stability, or the introduction of a useful chemical handle for further modifications. These application notes provide a comprehensive guide to the successful incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS). The protocols detailed below cover the entire workflow, from resin preparation to final peptide cleavage and analysis.
Data Presentation: Quantitative Analysis of Coupling Efficiency
The successful incorporation of any amino acid is dependent on the coupling efficiency. While specific yields can be sequence-dependent, the following table provides a summary of expected coupling efficiencies for this compound with various common coupling reagents in Boc-SPPS. Monitoring each coupling step with a qualitative test like the Kaiser test is crucial to ensure the reaction proceeds to completion.[1]
| Coupling Reagent Combination | Relative Efficiency | Recommended For | Typical Coupling Time | Estimated Yield per Cycle |
| HBTU/DIPEA | Very Good | Standard and reliable coupling | 30-60 min | >99% |
| HATU/DIPEA | Excellent | Rapid and efficient coupling, difficult sequences | 20-45 min | >99.5% |
| DIC/HOBt | Good | Cost-effective standard coupling | 1-2 hours | >98% |
| PyBOP/DIPEA | Very Good | Difficult couplings, sterically hindered residues | 30-60 min | >99% |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Workflow for a Single Coupling Cycle of this compound
This protocol outlines the manual steps for incorporating a single this compound residue into a peptide chain assembled on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU/PyBOP
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Kaiser test kit
Workflow Diagram:
Caption: A single coupling cycle in Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Washing:
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3 times), IPA (2 times), and DMF (3 times).[2]
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DMF (3 times).[3]
-
-
Coupling of this compound (using HBTU):
-
In a separate vessel, prepare the activation solution:
-
Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.
-
Add HBTU (2-4 equivalents) and DIPEA (4-8 equivalents).
-
-
Add the activation solution to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a Kaiser test.[1]
-
A negative result (yellow beads) indicates complete coupling.
-
A positive result (blue beads) indicates incomplete coupling. If the test is positive, continue the coupling reaction for another 30 minutes and re-test. If it remains positive, a double coupling may be necessary.
-
-
Final Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Cleavage of the Peptide from the Resin and Final Deprotection
This protocol describes the cleavage of the final peptide from a Merrifield or PAM resin, which is common in Boc-SPPS. Caution: This procedure involves the use of highly corrosive and toxic Hydrogen Fluoride (HF). It must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether (cold)
-
Acetonitrile
-
Water
Workflow Diagram:
Caption: Peptide cleavage and workup process.
Procedure:
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add anisole (typically 10% v/v of the HF volume) as a scavenger.
-
HF Cleavage: Cool the apparatus to 0°C. Carefully condense anhydrous HF into the reaction vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Add cold diethyl ether to the residue to precipitate the crude peptide.
-
Filtration and Washing: Filter the precipitated peptide and wash it several times with cold diethyl ether to remove the scavenger and other organic-soluble impurities.
-
Extraction: Dissolve the crude peptide in a mixture of acetonitrile and water.
-
Lyophilization: Freeze-dry the aqueous solution to obtain the crude peptide as a powder.
Protocol 3: Purification and Analysis
Purification:
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a standard mobile phase system.[4][5]
-
Detection: The peptide is detected by UV absorbance at 214 nm or 280 nm.
Analysis:
The purity of the final peptide is assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value.[6]
Potential Challenges and Considerations
-
Aggregation: Peptides containing multiple aromatic residues like 4-aminobenzoic acid can be prone to aggregation, which can lead to incomplete coupling or deprotection. Using solvents like DMF or NMP and coupling reagents like HATU can help to mitigate this.[7]
-
Racemization: While less common with Boc-SPPS compared to other methods, the risk of racemization exists, especially with hindered amino acids. The use of additives like HOBt or HOAt can suppress racemization.
-
HF Handling: The use of HF for cleavage is a significant safety concern and requires specialized equipment and training. Alternative cleavage cocktails and resins (e.g., Rink Amide resin for peptide amides, cleavable with TFA) can be considered depending on the desired C-terminus.
By following these detailed protocols and considering the potential challenges, researchers can successfully incorporate this compound into their peptide sequences to explore novel peptide structures and functions.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Manual Solid-Phase Synthesis with Boc-4-Abz-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone technique for the assembly of custom peptides. The incorporation of non-proteinogenic amino acids, such as 4-aminobenzoic acid (4-Abz), offers a strategic approach to introduce conformational rigidity, enhance metabolic stability, and explore novel structure-activity relationships in peptidomimetics. Boc-4-aminobenzoic acid (Boc-4-Abz-OH) serves as a valuable building block in this context. Its aromatic nature provides a rigid scaffold, influencing the peptide backbone's geometry.
These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides incorporating this compound, starting with its attachment to a Merrifield resin, followed by chain elongation using standard Boc-amino acids, and concluding with the final cleavage of the peptide from the solid support.
Principle of Boc-SPPS
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach in peptide synthesis where the temporary Nα-Boc protecting group is removed by a moderately strong acid (e.g., trifluoroacetic acid, TFA), while more stable, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1] The synthesis is a cyclical process involving deprotection, neutralization, and coupling steps, all performed while the growing peptide chain is anchored to an insoluble resin support.[2]
Experimental Protocols
This section details the step-by-step procedure for manual solid-phase peptide synthesis, beginning with the esterification of this compound to a Merrifield resin.
Part 1: Attachment of this compound to Merrifield Resin (Cesium Salt Method)
This method is a widely used and effective way to attach the first Boc-protected amino acid to a chloromethylated polystyrene resin (Merrifield resin).[3][4]
1.1. Preparation of this compound Cesium Salt:
-
Dissolve this compound (1 equivalent) in methanol (5 mL/mmol) and add water (0.5 mL/mmol).
-
Titrate the solution to a neutral pH (pH 7.0) with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).
-
Evaporate the mixture to dryness under reduced pressure.
-
To ensure the salt is anhydrous, add N,N-dimethylformamide (DMF) (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this step.[3] The resulting dry powder is the this compound cesium salt.
1.2. Esterification to Merrifield Resin:
-
Swell the Merrifield resin (1 equivalent, based on chlorine substitution) in DMF (6-8 mL per gram of resin) in a reaction vessel for at least 1 hour.
-
Add the dried this compound cesium salt (1.0-1.2 equivalents) to the swollen resin.[3][5]
-
Secure the reaction vessel on a shaker and heat the mixture at 50°C for 24-48 hours.[3][4]
-
After the reaction, filter the resin and wash it thoroughly with DMF (3 times), followed by a 1:1 mixture of DMF/water (3 times), methanol (3 times), and finally dichloromethane (DCM) (3 times).
-
Dry the resin in vacuo to a constant weight. The loading of the first amino acid can be determined by quantitative analysis of the Boc group or by cleaving the amino acid from a small amount of resin and analyzing it.
Part 2: Peptide Chain Elongation (One Cycle of Deprotection, Neutralization, and Coupling)
This cycle is repeated for each subsequent amino acid to be added to the peptide chain.
2.1. Resin Swelling and Boc Deprotection:
-
Place the Boc-4-Abz-resin in a reaction vessel and swell it in DCM for 30 minutes.
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 2-5 minutes for a pre-wash, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[6]
-
Drain the TFA solution and wash the resin with DCM (3 times) to remove excess TFA.
2.2. Neutralization:
-
After deprotection, the N-terminal amine is protonated as a TFA salt and must be neutralized.[2]
-
Wash the resin with a 5% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 times, for 5 minutes each).
-
Wash the resin with DCM (3 times) to remove the excess DIEA. The resin is now ready for the next coupling step.
2.3. Amino Acid Coupling:
-
In a separate vessel, dissolve the next Nα-Boc-protected amino acid (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution to initiate pre-activation. Allow this mixture to stand for 1-5 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser (ninhydrin) test. A negative test (the beads remain colorless or slightly yellow) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
Part 3: Final Cleavage and Peptide Precipitation
This final step simultaneously removes the side-chain protecting groups and cleaves the synthesized peptide from the resin. The choice of cleavage cocktail depends on the amino acid composition of the peptide.
3.1. Preparation for Cleavage:
-
After the final coupling cycle, perform a final Boc deprotection as described in step 2.1.
-
Thoroughly dry the peptide-resin under high vacuum.
3.2. HF Cleavage (Standard Method): Caution: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive and requires specialized equipment and safety precautions.
-
Place the dried peptide-resin in an HF-resistant reaction vessel.
-
Add scavengers to the vessel to protect sensitive amino acids from side reactions. A common scavenger mixture is p-cresol and p-thiocresol.
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
3.3. Peptide Precipitation and Purification:
-
After cleavage, wash the resin with a small amount of TFA.
-
Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following tables summarize the key quantitative parameters for the manual Boc-SPPS protocol.
Table 1: Reagent Quantities for a Typical Synthesis Cycle
| Step | Reagent | Equivalents (relative to resin loading) |
| First Amino Acid Attachment | This compound Cesium Salt | 1.0 - 1.2 |
| Merrifield Resin | 1.0 | |
| Boc Deprotection | 50% TFA in DCM | N/A (used in excess) |
| Neutralization | 5% DIEA in DCM | N/A (used in excess) |
| Amino Acid Coupling | Nα-Boc-Amino Acid | 2 - 4 |
| HBTU | 2 - 4 | |
| DIEA | 4 - 8 |
Table 2: Reaction Conditions and Durations
| Step | Parameter | Value |
| First Amino Acid Attachment | Temperature | 50°C |
| Duration | 24 - 48 hours | |
| Boc Deprotection | Temperature | Room Temperature |
| Duration | 20 - 30 minutes | |
| Neutralization | Temperature | Room Temperature |
| Duration | 2 x 5 minutes | |
| Amino Acid Coupling | Temperature | Room Temperature |
| Duration | 1 - 2 hours | |
| HF Cleavage | Temperature | 0°C |
| Duration | 1 - 2 hours |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the manual solid-phase synthesis of a peptide containing 4-aminobenzoic acid.
Caption: Workflow for Manual Boc-SPPS with this compound.
Caption: Logical Steps in the Synthesis Protocol.
References
Application Notes and Protocols for Automated Peptide Synthesis of Boc-4-Abz-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the automated solid-phase peptide synthesis (SPPS) incorporating Boc-4-aminobenzoic acid (Boc-4-Abz-OH). The protocols outlined below are based on established principles of Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry and can be adapted for use on various automated peptide synthesizers.
Introduction
This compound is a non-proteinogenic amino acid derivative that can be incorporated into peptide sequences to introduce unique structural and functional properties. The aromatic nature of the 4-aminobenzoyl moiety can impart conformational rigidity, enhance proteolytic stability, and serve as a scaffold for further chemical modifications. These characteristics make it a valuable building block in peptidomimetic and drug discovery research.
The protocols detailed herein describe the key steps for the successful incorporation of this compound into a peptide chain using an automated synthesizer, including resin selection, coupling, deprotection, and final cleavage.
Materials and Reagents
| Reagent | Purpose | Grade/Purity |
| This compound | Amino acid building block | ≥98.0% |
| Standard Boc-protected amino acids | Peptide sequence components | Peptide synthesis grade |
| Merrifield or PAM resin | Solid support for C-terminal acids | 100-200 mesh, ~1.0 mmol/g loading |
| MBHA resin | Solid support for C-terminal amides | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| Dichloromethane (DCM) | Solvent for washing and reactions | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Solvent for washing and reactions | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Boc deprotection reagent | Reagent grade |
| Diisopropylethylamine (DIEA) | Neutralization base | Peptide synthesis grade |
| HBTU/HATU | Coupling activator | Peptide synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Coupling additive | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling activator | Peptide synthesis grade |
| Anhydrous Hydrogen Fluoride (HF) or TFMSA | Final cleavage reagent | Reagent grade |
| Scavengers (e.g., p-cresol, anisole) | Cation scavengers for cleavage | Reagent grade |
Experimental Protocols
The following protocols outline the automated synthesis cycle for the incorporation of this compound.
3.1. Resin Preparation
-
Place the desired resin (e.g., Merrifield for C-terminal acid) in the synthesizer's reaction vessel.
-
Swell the resin in DCM for 30-60 minutes.
-
Wash the resin with DMF (3x) to prepare for the first coupling.
3.2. Automated Synthesis Cycle
The following steps are repeated for each amino acid in the sequence.
Step 1: Boc Deprotection
-
Wash the peptide-resin with DCM (2x).
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[1]
-
Wash the resin with DCM (3x) to remove residual TFA.
-
Wash the resin with isopropanol (IPA) (2x) to remove any remaining acid.
-
Wash the resin with DCM (3x).
Step 2: Neutralization
-
Neutralize the N-terminal amine salt by treating the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.[2]
-
Wash the resin with DCM (5x) to remove excess base.
In-situ neutralization protocols, where the neutralization base is added with the activated amino acid, can also be employed to improve efficiency.[1][2][3]
Step 3: Amino Acid Coupling of this compound
-
In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with a coupling reagent such as HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture.
-
Transfer the activated this compound solution to the reaction vessel containing the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the potential for steric hindrance with aromatic amino acids, a longer coupling time or a double coupling may be necessary to ensure high efficiency.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
3.3. Final Cleavage and Deprotection
Caution: Anhydrous HF is highly toxic and corrosive and should be handled with appropriate safety precautions in a dedicated apparatus.
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Transfer the dried resin to an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., p-cresol and anisole) to the resin.
-
Cool the vessel to -5 to 0 °C and add anhydrous HF.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration and dry under vacuum.
3.4. Purification and Analysis
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight.
Quantitative Data (Illustrative)
The following table provides representative data for Boc-SPPS. Actual yields and purity for peptides containing this compound will vary depending on the sequence, length, and specific synthesis conditions.
| Parameter | Typical Range | Monitoring Method | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Gravimetric or spectroscopic | Dependent on the specific resin used. |
| Amino Acid Equivalents | 3 - 4 eq. | - | Relative to the resin loading. |
| Coupling Reagent Equivalents | 2.9 - 3.9 eq. | - | Slightly less than the amino acid equivalents. |
| Coupling Efficiency | >99% | Kaiser Test or TNBS Test | Double coupling may be required for sterically hindered residues like this compound. |
| Overall Crude Peptide Yield | 20 - 50% | Gravimetric analysis post-cleavage | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity | 30 - 60% | RP-HPLC | Influenced by the success of each synthesis step and the final cleavage. |
Visualizations
Diagram 1: Automated Boc-SPPS Workflow
Caption: Automated Boc-SPPS cycle for incorporating this compound.
Diagram 2: Logical Flow of Boc Deprotection and Neutralization
Caption: Key steps in the deprotection and neutralization of the peptide-resin.
References
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Boc-4-Abz-OH.
Welcome to the Technical Support Center for troubleshooting the coupling of Boc-4-Abz-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The main challenge in coupling this compound stems from the electronic properties of the 4-aminobenzoyl (Abz) group. The aromatic amine of the Abz moiety is less nucleophilic than the aliphatic amines of standard amino acids. This reduced nucleophilicity can lead to slower reaction kinetics and result in incomplete coupling to the growing peptide chain on the solid support.[1]
Q2: How can I detect incomplete coupling of this compound?
Incomplete coupling during SPPS is typically monitored using a qualitative colorimetric test, most commonly the Kaiser (ninhydrin) test. A positive Kaiser test, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines, meaning the coupling was incomplete. A negative test (yellow or colorless beads) suggests a successful coupling. For a more quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify any deletion sequences.
Q3: Which coupling reagents are recommended for this compound?
Due to the reduced nucleophilicity of the aromatic amine, standard coupling reagents like DCC/HOBt may be inefficient. More potent activating reagents are generally required to drive the reaction to completion. Uronium/aminium and phosphonium salt-based reagents are highly recommended.
| Coupling Reagent Class | Examples | Reactivity | Notes |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | High | Generally provide rapid and efficient coupling for challenging residues. |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent alternatives to uronium salts, known for low racemization. |
| Carbodiimides | DIC/HOBt, DCC/HOBt | Moderate | May require longer reaction times or double coupling for this compound. |
Q4: What immediate steps can I take if I detect an incomplete coupling?
If a positive Kaiser test indicates an incomplete coupling, the most direct approach is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated this compound. If the coupling remains incomplete after a second attempt, switching to a more powerful coupling reagent or optimizing the reaction conditions (e.g., increasing reaction time or temperature) is recommended.
Q5: What are potential side reactions when working with this compound?
While the primary challenge is incomplete coupling, other potential side reactions in Boc-SPPS, although not specific to the Abz moiety, include:
-
Diketopiperazine formation: This can occur at the dipeptide stage.
-
Aspartimide formation: If Asp is present in the sequence.
-
Alkylation: During the final cleavage from the resin, reactive species can modify sensitive residues. The use of appropriate scavengers is crucial.
Troubleshooting Guides
Issue: Positive Kaiser Test After Coupling this compound
A positive Kaiser test confirms the presence of unreacted primary amines on the resin, indicating that the coupling of this compound was incomplete. Follow the workflow below to diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for the initial coupling of this compound or after a failed coupling with a less potent reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test solutions
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Deprotection: Perform the N-terminal Boc deprotection of the preceding amino acid using standard protocols (e.g., 50% TFA in DCM).
-
Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. A negative result (yellow beads) indicates a complete coupling.
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
Protocol 2: Double Coupling Procedure
This protocol should be implemented if a Kaiser test indicates an incomplete reaction after the initial coupling attempt.
-
Initial Coupling: Perform the coupling of this compound as per your standard or the high-efficiency protocol.
-
Kaiser Test: Perform a Kaiser test. If the result is positive, proceed with the following steps.
-
Washing: Drain the initial coupling solution and wash the resin thoroughly with DMF to remove any byproducts and unreacted reagents.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1 (steps 5 and 6).
-
Reaction: Add the fresh activated amino acid solution to the resin and agitate for an additional 1-2 hours.
-
Final Monitoring: Perform a final Kaiser test. If the test is negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines.
Protocol 3: Capping of Unreacted Amines
If double coupling does not result in a negative Kaiser test, capping is recommended to terminate the unreacted peptide chains and prevent the formation of deletion sequences.
-
Washing: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 5% DIPEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
Caption: Experimental workflow for this compound coupling with troubleshooting steps.
References
Side reactions associated with the 4-aminobenzoic acid moiety in SPPS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions associated with the 4-aminobenzoic acid (PABA) moiety in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when incorporating 4-aminobenzoic acid (PABA) into a peptide sequence using Fmoc-SPPS?
The primary challenges with incorporating PABA revolve around the reactivity of its aromatic amine group and potential modifications to the aromatic ring. Key issues include:
-
Incomplete Coupling: The electronic nature of the aromatic ring can influence the reactivity of the carboxyl group, sometimes leading to sluggish or incomplete coupling reactions.
-
Side-Chain Acylation: The aromatic amine of PABA is nucleophilic and can be acylated if not properly protected, leading to peptide branching.[1]
-
Oxidation: The electron-rich aromatic ring can be susceptible to oxidation, particularly during the final acidic cleavage step.[1][2]
-
Modification during Cleavage: Reactive carbocations generated during the removal of side-chain protecting groups can potentially modify the PABA moiety.[3][4]
Q2: Is it necessary to protect the aromatic amine of PABA during Fmoc-SPPS?
Yes, it is highly recommended to protect the aromatic amine of PABA. An unprotected aromatic amine is nucleophilic and can compete with the N-terminal α-amino group of the growing peptide chain for the activated carboxyl group of the incoming amino acid.[1] This leads to the formation of branched peptides, resulting in a complex mixture of products that are difficult to purify and a significantly lower yield of the desired linear peptide.[1]
Q3: What protecting group strategy is recommended for the aromatic amine of PABA in Fmoc-SPPS?
An orthogonal protecting group strategy is essential. The protecting group for the PABA amine must be stable to the basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) but labile to the acidic conditions of the final cleavage (e.g., trifluoroacetic acid). The tert-butoxycarbonyl (Boc) group is a suitable choice for this purpose, analogous to its use in protecting the side chain of p-aminophenylalanine.[1]
Q4: What are the signs of PABA-related side reactions in my crude peptide analysis (e.g., by HPLC or LC-MS)?
Common indicators of side reactions involving the PABA moiety include:
-
Multiple Peaks on HPLC: A complex chromatogram with several unexpected peaks suggests the presence of impurities.
-
Unexpected Masses in MS:
-
Higher Mass Peaks: The presence of species with a mass corresponding to the desired peptide plus the mass of an additional amino acid could indicate branching due to acylation of an unprotected PABA amine.
-
+16 Da Peak: A mass increase of 16 Da relative to the expected product mass is a strong indicator of oxidation of the PABA ring.[2]
-
Mass Loss of 18 Da: Dehydration of side-chain amides of residues like Asn and Gln can occur under strong acidic conditions.[2]
-
-
Discoloration of the Product: Oxidized impurities can sometimes lead to a yellowish or brownish color in the cleaved peptide.[1]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of Fmoc-PABA-OH or the Subsequent Amino Acid
Symptoms:
-
Positive Kaiser test (or other ninhydrin-based test) after the coupling step.
-
Deletion sequences detected by mass spectrometry.
Potential Causes:
-
Steric hindrance or unfavorable electronic effects of the PABA moiety.
-
Aggregation of the growing peptide chain.
Corrective Actions:
-
Extend Coupling Time: Double the standard coupling time for the PABA residue and the following amino acid.
-
Double Couple: Perform the coupling step twice with a fresh solution of activated amino acid.
-
Use a Stronger Coupling Reagent: If using standard reagents like HBTU, consider switching to a more potent activator like HATU or COMU, especially for difficult couplings.[5]
-
Increase Reagent Excess: Use a higher excess (e.g., 5-fold) of the amino acid and coupling reagents.
-
Change Solvent: If aggregation is suspected, consider switching from DMF to N-methylpyrrolidone (NMP) or adding a chaotropic salt like LiCl to the coupling solution.
Issue 2: Unwanted Acylation of the PABA Aromatic Amine
Symptoms:
-
Presence of branched peptide byproducts in the mass spectrum (higher than expected mass).
-
Significantly reduced yield of the target peptide.
Potential Causes:
-
Use of PABA without protection on the aromatic amine.
-
Premature deprotection of the aromatic amine's protecting group.
Corrective Actions:
-
Verify Starting Material: Ensure that the Fmoc-PABA-OH derivative used has a suitable protecting group (e.g., Boc) on the aromatic amine.
-
Check Protecting Group Stability: Confirm that the chosen protecting group is stable to the repeated Fmoc deprotection steps with piperidine. The Boc group is generally stable under these conditions.[1]
The following table, adapted from a study on a similar compound (3,4-diaminobenzoic acid), illustrates the extent of over-acylation that can occur with an unprotected aromatic amine, especially with less sterically hindered amino acids like glycine.
| Peptide Sequence | Desired Product (%) | Over-acylation Side Product (%) | Acetylated Side Product (%) |
| LYRAGA-Dbz-Arg | 81 | 9 | 12 |
| LYRAGF-Dbz-Arg | 87 | 6 | 7 |
| Data extrapolated from a study on 3,4-diaminobenzoic acid (Dbz) to illustrate the potential for over-acylation.[6] |
Issue 3: Oxidation of the PABA Moiety
Symptoms:
-
Detection of a +16 Da adduct in the mass spectrum.
-
Yellowish or brownish discoloration of the crude peptide.[1]
Potential Causes:
-
Oxidation of the electron-rich aromatic ring during final cleavage with strong acid, exacerbated by air exposure.[1][2]
Corrective Actions:
-
Use a Scavenger-Rich Cleavage Cocktail: Employ a cleavage cocktail containing scavengers that can quench reactive species and prevent oxidation. Thioanisole and 1,2-ethanedithiol (EDT) are effective in this regard.[2]
-
Minimize Cleavage Time: Do not extend the cleavage reaction longer than necessary (typically 2-3 hours is sufficient).[1]
-
Perform Cleavage Under Inert Atmosphere: To minimize contact with atmospheric oxygen, perform the cleavage reaction under a nitrogen or argon atmosphere.
-
Use High-Quality Reagents: Ensure that the TFA and other cleavage reagents are fresh and of high quality.
The following table summarizes common cleavage cocktails and their applications in preventing side reactions.
| Reagent Cocktail | Composition | Primary Application |
| Standard (Reagent B) | TFA/H₂O/TIS (95:2.5:2.5) | General purpose for peptides without sensitive residues. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Trp, Met, Cys) and recommended for PABA-containing peptides to prevent oxidation.[2] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I | Specifically designed to minimize methionine oxidation, but its reducing environment would also be beneficial for PABA. |
Experimental Protocols
Protocol 1: Coupling of Fmoc-PABA(Boc)-OH
This protocol outlines a standard procedure for coupling Fmoc-PABA(Boc)-OH to a resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-PABA(Boc)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated coupling solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection of PABA-Containing Peptides
This protocol is recommended for the final cleavage of peptides containing PABA to minimize side reactions.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Freshly prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). For 100 mg of resin, use 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. If possible, flush the vessel with nitrogen or argon. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (10-fold volume excess). A white precipitate of the crude peptide should form.
-
Pelleting and Washing: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Protocol 3: Analytical HPLC for Crude Peptide Analysis
This protocol provides a general method for analyzing the purity of the crude PABA-containing peptide.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm. The PABA moiety has a UV absorbance that can be monitored.[7]
-
Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A.
Visualizations
Caption: Troubleshooting workflow for PABA-containing peptide synthesis.
Caption: Key side reactions associated with the PABA moiety in SPPS.
Caption: General experimental workflow for SPPS of a PABA-containing peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mesalabs.com [mesalabs.com]
- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility of Peptides Containing Boc-4-Abz-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with synthetic peptides incorporating N-Boc-4-aminobenzoic acid (Boc-4-Abz-OH). The inherent hydrophobicity of the Boc protecting group and the aromatic aminobenzoic acid moiety can significantly decrease peptide solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound insoluble in standard aqueous buffers?
A1: The insolubility of peptides containing this compound is typically due to a combination of factors:
-
Overall Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is lipophilic, and the aminobenzoic acid component is aromatic, both contributing to the peptide's overall hydrophobicity.[1] Peptides with a high percentage of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) are often poorly soluble in aqueous solutions.[2][3]
-
Secondary Structure Formation: Peptides with hydrophobic residues can form stable secondary structures, such as β-sheets. This leads to intermolecular hydrogen bonding and causes the peptides to aggregate and precipitate out of solution.[4]
-
Net Charge: At or near its isoelectric point (pI), a peptide has a net neutral charge, which generally corresponds to its lowest solubility.[4]
Q2: What is the first step I should take to try and dissolve my peptide?
A2: The initial approach should always involve testing a small sample with the mildest solvents first. The recommended first step is pH adjustment based on the peptide's net charge.[5]
-
Calculate the Net Charge: Determine the net charge of your peptide at a neutral pH (around 7).
-
Assign a value of +1 for each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 for each acidic residue (Asp, Glu) and the C-terminus.
-
-
Choose a Solvent Based on Charge:
-
Basic Peptides (Net Positive Charge): Attempt to dissolve the peptide in an acidic solution, such as 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[6][7]
-
Acidic Peptides (Net Negative Charge): Try to dissolve the peptide in a basic solution, such as 0.1% aqueous ammonia or 10% ammonium bicarbonate.[6][7]
-
Neutral Peptides: If the peptide has a high proportion of charged residues (>25%), it may dissolve in sterile water or a standard buffer like phosphate-buffered saline (PBS).[6]
-
Q3: My peptide is still insoluble after pH adjustment. What is the next step?
A3: If pH modification is unsuccessful, the next step is to use organic co-solvents. This is particularly necessary for peptides that are highly hydrophobic (over 50% hydrophobic residues) or have a low net charge.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice for biological applications due to its high solubilizing power and relatively low toxicity.[6] Alternatives include dimethylformamide (DMF) or acetonitrile (ACN).[3]
-
Procedure: First, dissolve the peptide completely in a minimal amount of the pure organic solvent. Once fully dissolved, slowly add the aqueous buffer drop-by-drop while vortexing to reach the desired final concentration.[4][6] Rapid dilution can cause the peptide to precipitate.
Q4: Are there stronger methods for extremely aggregated or "difficult sequence" peptides?
A4: Yes, for peptides that form strong aggregates and resist dissolution in standard organic solvents, denaturing agents can be used. These agents work by disrupting the intermolecular hydrogen bonds that cause aggregation.[6]
-
Common Agents: 6 M Guanidinium Hydrochloride (GuHCl) or 6-8 M Urea are effective.
-
Important Consideration: These are harsh agents that will denature most proteins and can interfere with many biological assays.[6] Their use should be carefully considered based on the downstream application.
Q5: Can physical methods help improve solubility?
A5: Yes, physical methods can aid the dissolution process.
-
Sonication: Using a bath sonicator for brief periods (e.g., 3 sessions of 10-15 seconds) can help break up particulate matter and accelerate dissolution.[5][6]
-
Gentle Warming: Warming the solution to temperatures below 40°C can sometimes improve solubility. However, this should be done with caution to avoid peptide degradation.[3]
-
Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved micro-aggregates.[5]
Troubleshooting Guide & Solvent Selection
The following diagram outlines a logical workflow for troubleshooting peptide solubility issues.
References
- 1. Protecting Amino Acids Supplier [cds-bsx.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. bachem.com [bachem.com]
Technical Support Center: Optimizing Cleavage of 4-Abz Peptides from Merrifield Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the cleavage of peptides containing 4-aminobenzoyl (4-Abz) from Merrifield resin. Our goal is to help you maximize the yield and purity of your 4-Abz-labeled peptides by addressing common challenges encountered during this critical final step of solid-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing the 4-Abz group from Merrifield resin?
A1: The primary challenges involve ensuring the stability of the 4-Abz group under strong acidic cleavage conditions and preventing side reactions. The aromatic ring of the 4-Abz moiety can be susceptible to alkylation by carbocations generated during the cleavage of protecting groups. Additionally, the amino group of 4-Abz will be protonated under acidic conditions, which may affect the solubility and precipitation of the peptide.
Q2: Which cleavage method is recommended for 4-Abz peptides on Merrifield resin?
A2: Both Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA) are commonly used for cleavage from Merrifield resin.[1][2] The choice depends on the available equipment and the specific sequence of the peptide. TFMSA is often preferred as it does not require a specialized and expensive HF apparatus.[1][2] A "low-high" cleavage strategy can be beneficial for sensitive peptides.[1][2]
Q3: Why are scavengers crucial in the cleavage cocktail for 4-Abz peptides?
A3: Scavengers are essential to trap reactive carbocations that are generated from the cleavage of side-chain protecting groups and the resin linker. These carbocations can otherwise lead to undesired modifications of the 4-Abz group and other sensitive amino acid residues like tryptophan, methionine, and tyrosine.[3]
Q4: How can I monitor the efficiency of the cleavage reaction?
A4: A small-scale trial cleavage is recommended. After the cleavage reaction, the resin can be washed, dried, and treated with the cleavage cocktail again. The supernatant can be analyzed by HPLC or mass spectrometry to check for any remaining peptide.
Q5: What is the best way to precipitate the cleaved 4-Abz peptide?
A5: Precipitation is typically achieved by adding the acidic cleavage solution to a large volume of cold diethyl ether or methyl tert-butyl ether (MTBE).[1][3] Due to the potential for increased solubility from the protonated 4-Abz group, precipitation may require a larger volume of ether and/or storage at low temperatures (e.g., 4°C) overnight to maximize recovery.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete cleavage from the resin. | - Extend the cleavage reaction time. For peptides with sterically hindered residues, longer incubation may be necessary.[1] - Ensure vigorous stirring during the reaction to allow the acid to penetrate the resin beads effectively. - Perform a second cleavage on the same resin to recover any remaining peptide. |
| Inefficient precipitation of the peptide. | - Use a larger volume of cold ether (8-10 times the volume of the cleavage solution).[1] - Ensure the ether is pre-chilled to at least 0°C. - Allow the precipitation to proceed overnight at 4°C.[1] | |
| Presence of Impurities (Higher Molecular Weight) | Incomplete removal of side-chain protecting groups. | - Increase the concentration of the strong acid (HF or TFMSA). - Extend the reaction time. Peptides containing Arg(Tos), for instance, may require longer cleavage times.[1] - Ensure the appropriate scavengers are used for the specific protecting groups in your peptide. |
| Alkylation of the 4-Abz group or other sensitive residues. | - Increase the concentration and variety of scavengers in the cleavage cocktail. A common scavenger is anisole. - For peptides containing tryptophan, consider adding scavengers like p-cresol or thiocresol.[1] | |
| Peptide is Difficult to Dissolve After Precipitation | The peptide salt form may have poor solubility. | - After precipitation and washing with ether, dissolve the crude peptide in a different solvent system, such as aqueous acetic acid or a mixture of acetonitrile and water with a small amount of TFA. |
| Residual scavengers may be present. | - Ensure thorough washing of the precipitated peptide with cold ether to remove scavengers. Multiple washes may be necessary.[1] |
Experimental Protocols
Protocol 1: TFMSA Cleavage of 4-Abz Peptide from Merrifield Resin
This protocol provides a general procedure for the cleavage of a 4-Abz containing peptide from Merrifield resin using TFMSA.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., m-cresol, thioanisole)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Sintered glass funnel
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0°C.
-
Prepare the cleavage cocktail in a separate cooled vessel. A typical cocktail consists of TFA:thioanisole:m-cresol (90:5:5 v/v/v). For every 100 mg of resin, use approximately 1-2 mL of the cocktail.
-
Slowly add the pre-chilled cleavage cocktail to the peptide-resin in the ice bath with gentle stirring.
-
While maintaining the temperature at 0°C, slowly add TFMSA dropwise to the stirred mixture (approximately 100 µL of TFMSA for every 100 mg of resin).[1] Stir vigorously to dissipate the heat generated.
-
Continue stirring the reaction mixture at 0-5°C for 1-2 hours.
-
Filter the resin using a fine sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh, cold TFA and combine the filtrates.
-
Precipitate the peptide by slowly adding the combined filtrate to a 10-fold volume of cold diethyl ether or MTBE with vigorous stirring.
-
Allow the peptide to fully precipitate, if necessary, by storing it at 4°C overnight.[1]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether multiple times to remove residual scavengers.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: High-HF Cleavage of 4-Abz Peptide from Merrifield Resin
This protocol requires a specialized HF apparatus and should only be performed by trained personnel in a properly equipped facility.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole or p-cresol)
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Cold diethyl ether or MTBE
Procedure:
-
Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger (e.g., 1 mL of anisole per gram of resin).
-
Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel for every 0.2 mmol of peptide-resin.[1]
-
Maintain the temperature between 0°C and 5°C and stir the mixture for 30 to 60 minutes. For peptides containing Arg(Tos), the cleavage may take up to 2 hours.[1]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Carefully open the reaction vessel in a well-ventilated fume hood.
-
Add cold diethyl ether to the residue to precipitate the peptide.
-
Filter the resin and precipitated peptide through a fine sintered glass funnel.
-
Wash the resin and peptide with additional cold diethyl ether to remove the scavenger.
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid) to separate it from the resin.
-
Filter to remove the resin and lyophilize the filtrate to obtain the crude peptide.
Data Presentation
Table 1: Common Cleavage Cocktails for Merrifield Resin
| Cleavage Reagent | Typical Composition | Reaction Time (at 0-5°C) | Notes |
| TFMSA/TFA | TFMSA:TFA:Scavengers (e.g., 10:85:5) | 1 - 2 hours | Does not require specialized HF apparatus.[1] |
| High HF | HF:Scavenger (e.g., 90:10) | 30 - 60 minutes | Highly effective but requires a dedicated HF apparatus.[2] |
| Low-High HF | Step 1 (Low): HF/DMS (25:75) Step 2 (High): HF/Scavenger (90:10) | Step 1: 2 hours Step 2: 30-60 minutes | Milder initial deprotection, suitable for sensitive peptides.[1][2] |
Table 2: Recommended Scavengers for Common Amino Acid Residues
| Amino Acid Residue | Protecting Group | Recommended Scavenger(s) | Potential Side Reaction to Prevent |
| Tryptophan (Trp) | Boc | p-Cresol, Thiophenol, Dimethyl Sulfide (DMS) | Alkylation of the indole ring |
| Methionine (Met) | None | Thioanisole, DMS | Oxidation to methionine sulfoxide |
| Tyrosine (Tyr) | Bzl | Anisole, p-Cresol | Alkylation of the phenol ring |
| Cysteine (Cys) | Bzl | p-Thiocresol, DMS | Alkylation of the thiol group |
| 4-Aminobenzoyl (4-Abz) | N/A | Anisole, Thioanisole | Alkylation of the aromatic ring |
Visualizations
Caption: General workflow for the cleavage of 4-Abz peptides from Merrifield resin.
Caption: A troubleshooting decision tree for common issues during 4-Abz peptide cleavage.
References
Challenges in coupling Boc-4-Abz-OH to sterically hindered amino acids.
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when coupling Boc-4-Abz-OH to sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound to sterically hindered amino acids?
The primary challenges stem from a combination of factors that impede peptide bond formation:
-
Steric Hindrance: The bulky nature of both the this compound and the side chains of sterically hindered amino acids (e.g., Val, Ile, Aib) physically obstructs the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1] The Boc protecting group on the 4-aminobenzoic acid contributes to this steric crowding.
-
Reduced Nucleophilicity: The amine component's nucleophilicity can be diminished by bulky adjacent groups on the sterically hindered amino acid, making it a less effective reactant.[1]
-
Peptide Aggregation: Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions by making the reactive sites inaccessible.[1]
-
Inadequate Reagent Potency: Standard coupling reagents are often not powerful enough to overcome the high activation energy required for these difficult couplings.[1][2]
Q2: Which coupling reagents are most effective for coupling this compound with hindered amino acids?
For sterically demanding couplings, more potent activating reagents are necessary. Onium salt-based reagents are generally the preferred choice over standard carbodiimides like DCC or EDC.[1][3]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are highly effective.[1][3] They form highly reactive OAt or OBt active esters that can overcome significant steric barriers.[1][4] HATU is often considered one of the most powerful reagents for difficult couplings.[1][5] COMU is a newer generation reagent with high efficiency and a better safety profile as it is not based on the potentially explosive HOBt/HOAt.[3][6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, particularly for minimizing racemization.[1][3] They are also beneficial in cases where the guanidinylation of the N-terminus, a possible side reaction with uronium salts, is a concern.[3]
Q3: What are common side reactions to be aware of during these challenging couplings?
-
Racemization: This is a significant risk, especially when using more reactive coupling reagents or elevated temperatures to force the reaction to completion.[7] The use of additives like HOAt or Oxyma Pure is highly recommended to suppress racemization.[1]
-
Guanidinylation: Uronium-based reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain if used in excess, forming a guanidinium group that terminates the peptide chain.[3][6]
-
Diketopiperazine Formation: This is more common when coupling the second amino acid of the sequence, particularly if it involves proline or other residues prone to cyclization.[8][9]
Troubleshooting Guide for Low Coupling Yields
This guide provides a systematic approach to diagnosing and resolving low-yield coupling reactions involving this compound and sterically hindered amino acids.
Problem: Low or no yield of the desired peptide.
Initial Assessment:
-
Confirm Reagent Quality: Ensure all reagents, especially the coupling reagent and solvents, are fresh and anhydrous.
-
Verify Deprotection: Confirm complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the resin-bound peptide using a qualitative test like the Kaiser test (for primary amines) or a chloranil test (for secondary amines).[10] Incomplete deprotection will prevent the coupling reaction.
-
Perform a Test Cleavage: Cleave a small amount of resin and analyze the product by mass spectrometry to identify if the issue is with the coupling step or subsequent cleavage and work-up.[10]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield couplings.
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical. The following table summarizes the relative performance of common coupling reagents for sterically hindered couplings.
| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Notes |
| DCC/DIC | Carbodiimide | Low | Moderate to High | Often insufficient for hindered couplings; requires an additive like HOBt or HOAt.[1][] |
| HBTU | Aminium Salt | High | Low to Moderate | A widely used and effective reagent. Can cause guanidinylation if used in excess.[3] |
| HATU | Aminium Salt | Very High | Low | Highly reactive and fast, often the reagent of choice for difficult couplings.[1][5][12] |
| COMU | Aminium Salt | Very High | Low | High efficiency with a good safety profile; not based on potentially explosive additives.[1][6] |
| PyBOP | Phosphonium Salt | High | Low | High efficiency with no guanidinylation side reaction. Byproducts can sometimes be difficult to remove.[1][3] |
| PyAOP | Phosphonium Salt | Very High | Low | Particularly potent and useful for extremely difficult couplings and cyclizations.[12] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended as a starting point for coupling this compound to a sterically hindered amino acid on a solid support.
-
Resin Preparation:
-
Swell the peptide-resin (with the free N-terminal amine) in high-quality, anhydrous N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Reagent Preparation (Pre-activation):
-
Coupling Reaction:
-
Add the pre-activated this compound solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended up to 24 hours.[1]
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative method like the Kaiser test.[13] A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
If the test is positive (blue beads), a second coupling (double coupling) is recommended.[10][13] Drain the reaction solution, wash the resin with DMF, and repeat steps 2 and 3 with fresh reagents.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).
-
Caption: Experimental workflow for HATU-mediated coupling.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This method is an alternative for cases where even potent onium salt reagents fail to provide satisfactory results.
-
Acyl Fluoride Formation:
-
In an anhydrous environment, dissolve this compound (1 equivalent) in a dry solvent such as DCM.
-
Add a fluorinating agent, for example, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent), and a suitable non-nucleophilic base.
-
Allow the reaction to proceed to form the acyl fluoride.
-
-
Coupling Reaction:
-
Add the solution containing the this compound acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Reaction times may be significantly longer, and monitoring for completeness is crucial.[2]
-
Disclaimer: These protocols are intended as a general guide. Optimization of reagent equivalents, reaction times, and temperature may be necessary for specific peptide sequences. Always consult relevant safety data sheets before handling any chemical reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Byproducts formed during the acylation of Boc-4-Abz-OH.
Technical Support Center: Acylation of Boc-4-Abz-OH
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the acylation of N-Boc-4-aminobenzoic acid (this compound). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during the coupling of this versatile building block. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested solutions to help you optimize your reactions, minimize byproducts, and ensure the integrity of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for the acylation of this compound, and what are their primary mechanisms?
The acylation of this compound, a critical step in many synthetic pathways, typically involves the activation of its carboxylic acid group to facilitate amide bond formation with a nucleophilic amine.[1] The choice of coupling reagent is crucial for achieving high yields and purity.[2]
Common classes of coupling reagents include:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[3][4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is then attacked by the amine to form the desired amide bond, releasing a urea byproduct.[7]
-
Onium Salts (Uronium/Aminium & Phosphonium):
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and TBTU are highly efficient and lead to rapid reactions with minimal racemization.[8][9] They react with the carboxylic acid to form an activated ester (e.g., an OBt or OAt ester), which is more stable than the O-acylisourea intermediate from carbodiimides but highly reactive towards amines.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP operate similarly to uronium salts but often exhibit better solubility in organic solvents like DMF.[10] They are known for producing clean reactions.
-
Additives are often used in conjunction with these reagents. 1-Hydroxybenzotriazole (HOBt) or its analogues (like HOAt) are frequently added to carbodiimide reactions to suppress side reactions and minimize racemization by converting the O-acylisourea into a more stable and selective active ester.[11][12]
Troubleshooting Guide: Byproduct Formation
Q2: I'm observing a significant byproduct with a mass corresponding to my starting material plus the carbodiimide (e.g., DCC or DIC). What is this byproduct and how can I prevent it?
This is a classic and frequently encountered issue in carbodiimide-mediated couplings. The byproduct you are observing is an N-acylurea .
-
Mechanism of Formation: The primary reactive intermediate in a carbodiimide coupling is the O-acylisourea. This species is highly reactive but also unstable.[13] It can undergo an intramolecular rearrangement—an O-to-N acyl shift—to form a very stable N-acylurea byproduct.[14] This pathway is non-productive, consumes your starting material, and complicates purification.[13] The formation of N-acylurea is a known side reaction in peptide synthesis mediated by DCC.[15]
*dot graph Acylurea_Formation { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} *enddot Caption: Competing pathways for the O-acylisourea intermediate.
-
Troubleshooting & Mitigation Strategies:
-
Introduce an Additive (HOBt/HOAt): This is the most effective solution. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea intermediate faster than it can rearrange.[6] They form a more stable HOBt/HOAt-active ester, which then reacts cleanly with the amine to form the desired amide.[11]
-
Control Temperature: N-acylurea formation is often exacerbated at higher temperatures.[14] Running the reaction at 0°C or even lower temperatures can significantly suppress this side reaction.
-
Solvent Choice: The rearrangement to N-acylurea can be minimized by using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform.[13]
-
Order of Addition: Pre-activating the carboxylic acid with the carbodiimide and HOBt for a short period (5-10 minutes) before adding the amine can sometimes be beneficial, ensuring the reactive intermediate is rapidly converted to the more stable active ester.
-
Q3: My reaction is sluggish, and upon workup, I recover a lot of my unreacted this compound. What could be the cause?
Slow or incomplete reactions can stem from several factors related to reagent activity, reaction conditions, and the nature of the amine coupling partner.
-
Potential Causes & Solutions:
-
Insufficient Activation:
-
Reagent Quality: Coupling reagents, especially carbodiimides and onium salts, can be sensitive to moisture. Ensure you are using fresh, high-quality reagents stored under anhydrous conditions.
-
pH Conditions: For water-soluble couplings using EDC, the pH is critical. The reaction is most efficient in a slightly acidic to neutral pH range (typically 4.5-7.5).[5][16] The carboxylate must be deprotonated to be nucleophilic, while the amine should be largely unprotonated to act as a nucleophile.[17]
-
-
Poorly Nucleophilic Amine:
-
Steric Hindrance: If your amine is sterically bulky, the reaction rate will be slower. In such cases, switching to a more potent coupling reagent like HATU or PyAOP, which generate more reactive activated esters, can be highly effective.[9]
-
Electron-Deficient Amines: Aromatic amines or those with electron-withdrawing groups are less nucleophilic. For these challenging couplings, a stronger activation strategy is needed. The addition of 4-(dimethylamino)pyridine (DMAP) as a catalyst can significantly accelerate the reaction, likely by forming a highly reactive acyl-pyridinium intermediate.[18]
-
-
Suboptimal Solvent/Solubility: Ensure all reactants are fully dissolved. This compound has good solubility in common organic solvents like DMF, DCM, and THF, but your amine partner may not. If solubility is an issue, consider a different solvent system or gentle heating, though be mindful that heat can promote side reactions.[19]
-
Q4: I am using a uronium reagent like HBTU and see a byproduct that has terminated my peptide chain. What is it?
When using uronium/aminium-based coupling reagents (e.g., HBTU, HATU), a common side reaction is the guanidinylation of the free N-terminal amine of a peptide.[20]
-
Mechanism of Formation: The uronium salt itself can react directly with the primary amine, transferring a guanidinium group. This forms a stable, terminated chain that cannot be elongated further. This side reaction is particularly problematic if the activation of the carboxylic acid is slow or if an excess of the uronium reagent is used relative to the acid.
*dot graph Guanidinylation_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} *enddot Caption: Workflow comparison to avoid guanidinylation.
-
Troubleshooting & Mitigation Strategies:
-
Pre-activation: The most reliable way to prevent guanidinylation is to pre-activate the this compound. Mix the carboxylic acid, the uronium reagent (e.g., HBTU), and a non-nucleophilic base (like DIPEA) in your solvent (e.g., DMF) and let it stand for a few minutes before adding this solution to your amine. This ensures the coupling reagent is consumed in forming the desired active ester before it has a chance to react with the free amine.[20]
-
Use Phosphonium Reagents: Phosphonium-based reagents like PyBOP or PyAOP do not cause guanidinylation and can be a safer alternative if this side reaction is a persistent issue.
-
Quantitative Data Summary & Protocol
Table 1: Troubleshooting Summary for Common Byproducts
| Byproduct Observed | Probable Cause | Key Mitigation Strategies | Recommended Reagent System |
| N-Acylurea | Rearrangement of O-acylisourea intermediate | Add HOBt; run reaction at 0°C; use DCM as solvent. | EDC/HOBt or DCC/HOBt[4][6] |
| Guanidinylation | Direct reaction of uronium salt with amine | Pre-activate carboxylic acid before adding amine. | HBTU/DIPEA (with pre-activation)[20] |
| Unreacted Starting Material | Poor activation or unreactive amine | Use a stronger coupling reagent; add DMAP for unreactive amines. | HATU/DIPEA or EDC/HOBt/DMAP[9][18] |
Protocol: Optimized Acylation of this compound with a Generic Amine using EDC/HOBt
This protocol is designed to minimize the formation of the N-acylurea byproduct.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM (to a concentration of ~0.1 M).
-
In a separate vial, dissolve the amine component (1.1 eq).
-
Prepare a solution of EDC·HCl (1.2 eq) in the same anhydrous solvent.
-
-
Reaction Assembly (at 0°C):
-
Place the flask containing the this compound and HOBt solution in an ice bath and stir for 5 minutes.
-
Add the amine solution to the cooled mixture.
-
Slowly, add the EDC·HCl solution dropwise to the reaction mixture over 5-10 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
-
Workup & Purification:
-
If using DCM, wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. If using DMF, perform an aqueous extraction after dilution with a solvent like ethyl acetate.
-
The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[21]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. bachem.com [bachem.com]
- 3. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. Carbodiimide - Wikipedia [en.wikipedia.org]
- 14. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 15. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. americanpeptidesociety.org [americanpeptidesociety.org]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
Technical Support Center: Optimizing Boc-4-Abz-OH Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction time and temperature in Boc-4-Abz-OH coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
A1: While this compound (4-(tert-butoxycarbonylamino)benzoic acid) is not as sterically hindered as some aliphatic amino acids, challenges can arise from its aromatic nature and electronic properties. Potential issues include lower reaction rates compared to standard aliphatic amino acids, risk of side reactions if activation is prolonged, and solubility issues depending on the coupling partners and solvent system.
Q2: Which coupling reagents are most effective for this compound?
A2: For efficient coupling of this compound, especially in challenging cases, potent onium salt-based reagents are highly recommended. These include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another excellent choice, particularly for sterically hindered couplings.
While standard carbodiimide reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, they are often less efficient for this type of coupling and typically require an additive like HOBt (1-Hydroxybenzotriazole) to improve performance.
Q3: What is the optimal temperature range for this compound coupling?
A3: The optimal temperature is a balance between reaction rate and the risk of side reactions.
-
Room Temperature (20-25°C): This is the most common starting point and is often sufficient for successful coupling, especially with highly reactive reagents like HATU.
-
Elevated Temperatures (40-50°C): Increasing the temperature can significantly enhance the reaction rate for sluggish couplings. However, it should be approached with caution as higher temperatures can also increase the risk of side reactions like racemization, particularly with prolonged reaction times.[1][2]
Q4: How does reaction time affect the coupling efficiency and purity?
A4: Reaction time is a critical parameter to optimize.
-
Insufficient Time: Will lead to incomplete coupling, resulting in deletion sequences in the final product and lower yields.
-
Excessive Time: Especially at elevated temperatures, prolonged reaction times can increase the risk of side reactions, potentially reducing the purity of the final product.
It is crucial to monitor the reaction to determine the optimal time for completion.
Q5: How can I monitor the progress of the coupling reaction?
A5: For solid-phase peptide synthesis (SPPS), the most common method is the Kaiser test (ninhydrin test) . A positive test (blue/purple color) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative test (yellow/colorless) suggests the coupling is complete. For solution-phase synthesis, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inefficient activation of this compound. | Switch to a more potent coupling reagent like HATU or HBTU. Ensure a pre-activation step of 1-5 minutes before adding the amine component. |
| Low reaction temperature. | Gradually increase the reaction temperature to 40°C. Monitor for any increase in side products. | |
| Insufficient reaction time. | Extend the coupling time. Monitor the reaction progress using a Kaiser test (for SPPS) or TLC/HPLC (for solution-phase) to determine the optimal duration. | |
| Presence of Impurities or Side Products | Racemization. | Avoid excessively high temperatures and prolonged reaction times. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[3] |
| Side reactions from coupling reagents. | Ensure the correct order of addition. For HATU, pre-activating the carboxylic acid before adding the amine is generally recommended to avoid potential side reactions with the amine. | |
| Incomplete Coupling (Positive Kaiser Test in SPPS) | Insufficient reagent equivalents. | Increase the equivalents of this compound and the coupling reagent (typically 2-4 equivalents relative to the resin loading). |
| Steric hindrance or aggregation. | If extending the reaction time is not sufficient, perform a "double coupling" by draining the reaction mixture and adding a fresh solution of activated this compound for a second reaction cycle. |
Data Presentation
The following table provides representative data on how reaction temperature and time can influence the coupling efficiency of an aromatic Boc-protected amino acid, using a potent coupling reagent like HATU. Note: This data is illustrative and based on general trends observed in peptide synthesis. Optimal conditions for your specific system may vary.
| Temperature (°C) | Reaction Time (minutes) | Coupling Reagent | Expected Crude Purity (%) | Notes |
| 25 | 30 | HATU | ~85% | Incomplete coupling may be observed for difficult sequences. |
| 25 | 120 | HATU | >95% | Standard condition, generally provides good results with sufficient time. |
| 50 | 15 | HATU | ~90% | Increased temperature accelerates the reaction, but may not be sufficient for completion. |
| 50 | 60 | HATU | >98% | Elevated temperature can significantly improve efficiency and reduce reaction time. |
| 75 | 30 | HATU | >98% | Higher temperatures can further reduce coupling times, but risk of side reactions increases.[1] |
Experimental Protocols
Protocol 1: this compound Coupling using HATU (Solid-Phase)
This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings or to accelerate the reaction, the temperature can be increased to 50°C for 1 hour.
-
Monitoring: Perform a Kaiser test to check for completion. A negative (yellow) result indicates a complete reaction. If the test is positive, consider extending the reaction time or performing a double coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).
Protocol 2: this compound Coupling using EDC/HOBt (Solution-Phase)
This protocol outlines a procedure for the solution-phase coupling of this compound to a primary amine.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) and stir the mixture at 0°C for 30 minutes.
-
Amine Addition: In a separate flask, dissolve the amine component (1.1 equivalents) in the same anhydrous solvent. Add this solution to the activated this compound mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.
Mandatory Visualization
Below are diagrams to visualize the experimental workflow and troubleshooting logic.
Caption: General workflow for a single this compound coupling cycle in SPPS.
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
References
Technical Support Center: Modified Cleavage Cocktails for Peptides with Acid-Sensitive Residues and 4-Abz
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for modifying cleavage cocktails for peptides containing acid-sensitive residues and the photo-reactive 4-azidobenzoyl (4-Abz) group.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides with acid-sensitive residues and a 4-Abz group?
A1: The main challenges involve preventing the degradation or modification of sensitive amino acid side chains by reactive species generated during cleavage, while simultaneously preserving the integrity of the azide functionality in the 4-Abz group.[1] Acid-labile protecting groups, when cleaved, release carbocations that can cause side reactions like alkylation and oxidation.[2] Thiol-based scavengers, commonly used to prevent these side reactions, can reduce the azide group of 4-Abz to an amine, rendering it non-functional for its intended photo-crosslinking purpose.[1][3]
Q2: Which amino acid residues are considered "acid-sensitive" during TFA cleavage?
A2: Several amino acid residues are particularly susceptible to modification during cleavage with trifluoroacetic acid (TFA). These include:
-
Tryptophan (Trp): The indole side chain is prone to alkylation and oxidation.[2]
-
Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide.[2]
-
Cysteine (Cys): The thiol group is highly nucleophilic and can be alkylated or oxidized.[2]
-
Tyrosine (Tyr): The phenolic ring is susceptible to alkylation.[2]
-
Arginine (Arg): Incomplete removal of bulky protecting groups like Pmc or Pbf can be an issue.[2]
-
Asparagine (Asn) and Glutamine (Gln): Dehydration of the side-chain amide can occur.[2]
Q3: What is the function of scavengers in a cleavage cocktail?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the highly reactive carbocations generated from the removal of side-chain protecting groups and the resin linker.[1][4] By reacting with these carbocations, scavengers prevent them from causing unwanted side reactions with the sensitive residues in the peptide chain.[1]
Q4: Why are standard cleavage cocktails often unsuitable for peptides containing a 4-Abz group?
A4: Many standard cleavage cocktails, such as Reagent K, contain thiol-based scavengers like 1,2-ethanedithiol (EDT).[5] While effective at protecting other sensitive residues, EDT is a strong reducing agent under acidic conditions and will reduce the azide group of 4-Abz to a primary amine, resulting in a mass loss of 26 Da.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Mass loss of 26 Da in the final peptide containing 4-Abz. | The azide group of 4-Abz has been reduced to an amine. This is most likely due to the presence of thiol-based scavengers (e.g., EDT) in the cleavage cocktail.[1][3] | Use a cleavage cocktail that does not contain strong reducing agents. A recommended cocktail is 95% TFA / 2.5% TIS / 2.5% H₂O.[1][6] If a thiol scavenger is necessary for other sensitive residues, consider using Dithiothreitol (DTT) as it is a less potent reducing agent than EDT under these conditions.[3] |
| Presence of unexpected adducts on sensitive residues (e.g., +56 Da on Cys, +16 Da on Met). | Incomplete scavenging of reactive carbocations generated during cleavage, leading to alkylation or oxidation of sensitive residues. | Ensure the chosen scavenger cocktail is appropriate for all sensitive residues in your peptide. For peptides with multiple sensitive residues (excluding 4-Abz), Reagent K (TFA/phenol/water/thioanisole/EDT) is a robust option.[4] If 4-Abz is present, a modified cocktail with non-thiol scavengers is necessary. |
| Incomplete removal of protecting groups (e.g., from Arg(Pbf)). | Insufficient cleavage time or TFA concentration. Some protecting groups are more resistant to acidolysis.[7] | Extend the cleavage time (e.g., from 2 hours to 4 hours) and monitor the deprotection by HPLC. For particularly difficult sequences, a stronger acid system might be considered, though this increases the risk of side reactions.[7] |
| Poor peptide precipitation in cold ether. | The peptide may be too short, too hydrophobic, or the volume of ether is insufficient. | Increase the volume of cold diethyl ether (at least a 10-fold excess).[8] If precipitation is still poor, try concentrating the TFA solution under a stream of nitrogen before adding to ether.[8] For very hydrophobic peptides, alternative non-polar solvents like a mixture of ether and hexane may be effective. |
Data Presentation
Comparison of Common Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v) | Primary Application & Limitations |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, low-odor. Recommended for peptides with 4-Abz. [1][4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Robust for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). Not recommended for peptides with 4-Abz due to EDT. [4][5] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative to thiol-containing cocktails, good for scavenging trityl groups. Does not protect Met or Cys from oxidation.[4][5] |
| Reagent L | Not explicitly defined in searches, but mentioned as a low-odor cocktail where DTT replaces EDT and thioanisole. | Preferred for peptides containing 4-benzoylphenylalanine (Bpa), which is structurally similar to 4-Abz, as DTT is less reactive with the benzophenone moiety than EDT.[5] |
Impact of Thiol Scavengers on Azide Reduction
| Thiol Scavenger in TFA/TIS/H₂O Cocktail | Extent of Azide Reduction | Reference |
| 1,2-Ethanedithiol (EDT) | High | [1][3] |
| Dithiothreitol (DTT) | Low to Moderate | [3] |
| Thioanisole | Low | [3] |
Experimental Protocols
Protocol 1: Azide-Safe Cleavage for Peptides with 4-Abz and Acid-Sensitive Residues
This protocol is designed to minimize the reduction of the azide group while providing adequate protection for other acid-sensitive residues.
-
Resin Preparation: After solid-phase peptide synthesis, thoroughly wash the peptidyl-resin with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.
-
Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For every 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours. The optimal time should be determined by a trial cleavage.[7]
-
Peptide Isolation: Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Washing and Drying: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether at least three times to remove residual scavengers and cleaved protecting groups. Dry the final peptide product under vacuum.
Protocol 2: Trial Cleavage for Optimization
A small-scale trial cleavage is recommended to determine the optimal cleavage time for your specific peptide.
-
Sample Preparation: Place a small amount of dried peptidyl-resin (e.g., 20-50 mg) into a microcentrifuge tube.
-
Cleavage: Add the prepared azide-safe cleavage cocktail (e.g., 0.5 mL) to the resin.
-
Time Points: Allow the reaction to proceed at room temperature, taking aliquots of the supernatant at different time points (e.g., 1, 2, and 4 hours).
-
Precipitation and Analysis: Precipitate the peptide from each aliquot in cold diethyl ether as described above. After washing and drying, analyze the crude peptide by HPLC and mass spectrometry to assess the completeness of deprotection and identify any side products.
Mandatory Visualizations
Caption: Workflow for azide-safe peptide cleavage.
References
How to minimize racemization when coupling Boc-4-Abz-OH.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the coupling of N-tert-butoxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling this compound?
A1: The main challenge when coupling this compound is not racemization, but rather achieving high coupling efficiency. This is due to the steric hindrance presented by the bulky Boc protecting group and the rigid, aromatic nature of the 4-aminobenzoic acid backbone. These factors can slow down the reaction rate and lead to incomplete coupling if suboptimal conditions are used.
Q2: Is racemization a concern during the coupling of this compound?
A2: No, racemization is not a concern for this compound. Racemization refers to the loss of stereochemical integrity at a chiral center. In typical amino acids, the chiral center is the alpha-carbon. However, in 4-aminobenzoic acid, the corresponding carbon atom is part of the aromatic benzene ring and is not a chiral center. Therefore, this compound is an achiral molecule and cannot undergo racemization.
Q3: What is the chemical structure of this compound?
A3: this compound is the N-tert-butoxycarbonyl protected form of 4-aminobenzoic acid. Its chemical formula is C₁₂H₁₅NO₄.[1][2][3]
References
Technical Support Center: Troubleshooting Poor Solubility of Boc-4-Abz-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor solubility of N-(tert-butoxycarbonyl)-4-aminobenzoic acid (Boc-4-Abz-OH) in common organic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving well in DMF or DCM?
A1: The poor solubility of this compound can be attributed to several factors. The molecule possesses both a polar carboxylic acid group and a non-polar Boc-protecting group, leading to a specific solubility profile.[1] The crystalline structure of the solid material can also contribute to difficult dissolution. Furthermore, the purity of the compound and the solvent can play a role; impurities can sometimes hinder solubility.[1]
Q2: What are the recommended starting solvents for dissolving this compound?
A2: While DMF and DCM are common solvents in peptide synthesis, for Boc-protected amino acids with solubility challenges, it is often beneficial to start with more powerful polar aprotic solvents. Dimethyl sulfoxide (DMSO) is frequently effective for dissolving poorly soluble Boc-protected amino acids.[1] Methanol is also a reported solvent for this compound.[2]
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Yes, gentle heating can significantly improve the solubility of many Boc-protected amino acids.[1] However, it is crucial to proceed with caution as excessive heat can lead to the degradation of the compound. It is advisable to warm the solution gently in a water bath to a temperature no higher than 40°C.[1]
Q4: Will sonication help dissolve this compound?
A4: Sonication is a highly effective technique for dissolving solids by breaking down aggregates and increasing the surface area exposed to the solvent.[1] Using a bath sonicator for 5-10 minutes can often facilitate the dissolution of suspended this compound.[1]
Q5: Are there any alternative solvents or solvent mixtures I can try?
A5: Yes, if this compound remains insoluble in DMF or DCM alone, using a co-solvent or a different solvent system is a common strategy. A mixture of DCM, DMF, and N-methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio has been suggested for challenging Boc-amino acids.[1] For very poorly soluble protected peptides, mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have proven to be powerful solvent systems.[3]
Q6: Can the addition of a base improve the solubility of this compound?
A6: Yes, as this compound is a carboxylic acid, its solubility in certain organic solvents can be increased by forming a salt. The addition of a suitable non-nucleophilic base can deprotonate the carboxylic acid, forming a more soluble carboxylate salt. This approach should be considered carefully based on the requirements of your subsequent reaction steps.
Q7: How does the purity of this compound affect its solubility?
A7: The presence of impurities can disrupt the crystal lattice of the solute, but in some cases, impurities can also hinder the dissolution process.[1] Ensuring the high purity of your this compound is a good practice to achieve consistent and predictable solubility.
Q8: How can I visually confirm if the this compound is fully dissolved?
A8: A completely dissolved sample will result in a clear, transparent solution with no visible suspended particles when viewed against a dark background.[1]
Troubleshooting Guide
Problem 1: this compound forms a suspension or remains as a solid in DMF or DCM at room temperature.
-
Solution 1.1: Sonication
-
Place the vial containing the suspension in a bath sonicator.
-
Sonicate for 5-10 minute intervals.
-
Visually inspect for dissolution between intervals.
-
-
Solution 1.2: Gentle Heating
-
Warm the suspension in a water bath to a maximum of 40°C.[1]
-
Stir or agitate the mixture while warming.
-
Do not overheat, as this may cause degradation.
-
-
Solution 1.3: Co-solvent Addition
-
Add a small amount of a stronger solvent, such as DMSO or NMP, to the DMF or DCM suspension.[1]
-
Start with a small percentage (e.g., 10% v/v) and gradually increase if necessary.
-
Problem 2: The solution becomes cloudy or precipitates upon cooling after being dissolved with heat.
-
Solution 2.1: Use of a Co-solvent System
-
Re-dissolve the precipitate by gentle warming and then add a co-solvent like DMSO or NMP to stabilize the solution at room temperature.[1]
-
-
Solution 2.2: Prepare Solution Immediately Before Use
-
If the compound is only soluble at elevated temperatures, prepare the solution immediately before it is needed for the subsequent reaction step to prevent precipitation.
-
Problem 3: this compound is still insoluble even with sonication, gentle heating, and co-solvents.
-
Solution 3.1: Alternative Solvent Systems
-
For highly resistant cases, consider more powerful solvent mixtures such as TFE/DCM or HFIP/DCM.[3]
-
-
Solution 3.2: Salt Formation
-
In a separate vessel, dissolve the this compound in a suitable solvent and add a stoichiometric amount of a non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA) to form the more soluble salt. This should be done with careful consideration of the compatibility with your downstream application.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Various Organic Solvents at Room Temperature (20-25°C)
| Solvent | Estimated Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | Often the solvent of choice for poorly soluble compounds.[1] |
| N,N-Dimethylformamide (DMF) | Sparingly Soluble to Soluble | Commonly used in peptide synthesis, but may require assistance (heating/sonication) for complete dissolution.[4] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | A good alternative to DMF with strong solvating properties.[3] |
| Dichloromethane (DCM) | Sparingly Soluble | Solubility can be limited; often used in mixtures.[4] |
| Methanol (MeOH) | Soluble | Reported as a suitable solvent.[2] |
| Tetrahydrofuran (THF) | Sparingly Soluble | Generally lower solubility for polar compounds. |
| Acetonitrile (ACN) | Sparingly Soluble | Lower polarity may limit solubility. |
Disclaimer: The data in this table are estimations based on qualitative reports and data from structurally similar compounds. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.
Table 2: General Effect of Temperature on Boc-Amino Acid Solubility in DMF
| Temperature Range | General Observation | Recommendations |
| 20-25°C (Room Temperature) | Solubility may be limited for some Boc-amino acids. | Start dissolution at this temperature with vigorous stirring or vortexing. |
| 30-40°C | A significant increase in solubility is often observed. | Gentle warming in a water bath is recommended for poorly soluble compounds.[1] |
| > 40°C | Risk of compound degradation increases. | Avoid prolonged heating at these temperatures unless the stability of the compound has been verified.[1] |
Experimental Protocols
Protocol 1: Standard Dissolution in DMF or DCM with Sonication and Gentle Heating
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF or DCM to achieve the desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 10 minutes.
-
If undissolved solid remains, warm the vial in a water bath at 35-40°C for 5-10 minutes with intermittent swirling.[1]
-
Allow the solution to cool to room temperature before use. If precipitation occurs upon cooling, consider using a co-solvent as described in Protocol 2.
Protocol 2: Dissolution Using a Co-solvent System (DMF/DMSO)
-
Weigh the this compound into a vial.
-
Prepare a 9:1 (v/v) mixture of DMF and DMSO.
-
Add the solvent mixture to the vial to the desired final concentration.
-
Vortex for 2-3 minutes.
-
If necessary, sonicate for 10-15 minutes.
-
Gentle warming to 30-40°C can be applied if solids persist.[5]
-
Ensure the solution is homogeneous before use.
Protocol 3: Dissolution via In-Situ Salt Formation
Caution: This method will alter the chemical nature of the compound and should only be used if the resulting salt is compatible with the subsequent reaction.
-
Suspend the this compound in the desired reaction solvent (e.g., DMF).
-
While stirring, add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), dropwise. A 1.05 equivalent of the base is a typical starting point.
-
Continue stirring at room temperature until the solid has completely dissolved.
-
The resulting solution contains the carboxylate salt of this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing the solubility of this compound.
References
Identifying and minimizing deletion sequences in peptides with 4-Abz.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the 4-aminobenzoyl (4-Abz) moiety. Our goal is to help you identify, minimize, and troubleshoot the occurrence of deletion sequences to ensure the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is a deletion sequence and why is it a concern in my peptide synthesis?
A deletion sequence is an impurity that results from the failure of an amino acid to couple to the growing peptide chain during solid-phase peptide synthesis (SPPS).[1] If an amino acid, such as one containing a 4-Abz group, fails to couple completely, the subsequent amino acid in the sequence will be added to the unreacted N-terminus. This results in a peptide that is missing one or more amino acids from the desired sequence. These impurities can be difficult to separate from the target peptide and may interfere with biological assays and drug development studies.[2][3]
Q2: Why are peptides containing 4-Abz particularly susceptible to the formation of deletion sequences?
The 4-aminobenzoyl (4-Abz) group presents a unique challenge during SPPS due to the electronic properties of its aromatic amine. Compared to the aliphatic amines of standard amino acids, the aromatic amine of 4-Abz is significantly less nucleophilic. This reduced reactivity can lead to slower and less efficient coupling reactions, increasing the likelihood of incomplete coupling and the subsequent formation of deletion sequences.
Q3: How can I detect the presence of deletion sequences in my crude peptide product?
Deletion sequences are primarily identified using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][4]
-
RP-HPLC: In a reversed-phase HPLC chromatogram, deletion sequences typically appear as a peak that elutes slightly earlier than the main product peak, as they are generally more polar.
-
Mass Spectrometry (MS): Mass spectrometry will reveal a mass that is lower than the expected molecular weight of the target peptide. The mass difference will correspond to the mass of the missing amino acid residue(s).[1]
-
Tandem Mass Spectrometry (MS/MS): For definitive confirmation, MS/MS sequencing can be performed on the suspected deletion sequence impurity. The fragmentation pattern will show a gap in the b-ion or y-ion series, confirming the absence of a specific amino acid.[1]
Q4: What is the acceptable level of deletion sequence impurities in my final peptide product?
The acceptable level of any impurity, including deletion sequences, depends on the intended application of the peptide.[5] For initial screening assays, a lower purity might be acceptable. However, for in-vitro or in-vivo biological studies, and certainly for any therapeutic consideration, the highest possible purity (typically >95% or even >98%) is required, with stringent limits on any single impurity.
Troubleshooting Guide
This guide addresses specific issues you may encounter when synthesizing peptides containing 4-Abz.
Issue 1: HPLC analysis of the crude product shows a significant peak eluting just before the main product, and MS confirms it as a deletion of the 4-Abz-containing residue.
-
Probable Cause: Incomplete coupling of the 4-Abz-containing amino acid due to its reduced nucleophilicity.
-
Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents may not be sufficient. Switch to a more potent coupling reagent.
-
Double Coupling: Repeat the coupling step for the 4-Abz residue with a fresh solution of the amino acid and coupling reagents.[6]
-
Increase Reaction Time: Extend the coupling time for the 4-Abz residue to allow the reaction to proceed to completion.
-
Increase Reagent Equivalents: Use a higher excess of the 4-Abz amino acid and coupling reagents.
-
Issue 2: Mass spectrometry analysis reveals multiple deletion sequences throughout the peptide, not just at the 4-Abz position.
-
Probable Cause: Peptide aggregation on the solid support, which is hindering reagent access to the growing peptide chain.[4][7] This can be exacerbated by hydrophobic sequences.
-
Solutions:
-
Change Synthesis Solvent: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better resin-swelling properties and can help disrupt secondary structures.[7]
-
Incorporate Structure-Disrupting Elements: If the sequence allows, consider inserting a pseudoproline dipeptide upstream of the difficult coupling region to disrupt inhibitory secondary structures.[7]
-
Use a Lower Loading Resin: A resin with a lower substitution level increases the distance between peptide chains, reducing the chance of inter-chain aggregation.
-
Quantitative Data Summary
The following tables provide illustrative data on the impact of different synthesis conditions on the formation of deletion sequences when incorporating a 4-Abz-containing residue. This data is representative and intended to guide optimization efforts.
Table 1: Effect of Coupling Reagent on 4-Abz Incorporation Efficiency
| Coupling Reagent | Coupling Time (hours) | Target Peptide (%) | Deletion Sequence (-4-Abz) (%) |
| HBTU/HOBt | 2 | 85.2 | 12.8 |
| HBTU/HOBt | 4 | 88.9 | 9.1 |
| HATU | 2 | 94.5 | 3.5 |
| HATU | 4 | 95.1 | 3.0 |
Table 2: Impact of Double Coupling and Solvent Choice
| Coupling Strategy | Solvent | Target Peptide (%) | Deletion Sequence (-4-Abz) (%) |
| Single Coupling | DMF | 89.3 | 8.7 |
| Double Coupling | DMF | 96.2 | 1.8 |
| Single Coupling | NMP | 91.5 | 6.5 |
| Double Coupling | NMP | 97.1 | 1.1 |
Experimental Protocols
Protocol 1: Identification of Deletion Sequences by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (50:50 v/v) with 0.1% formic acid or trifluoroacetic acid (TFA), to a final concentration of approximately 1 mg/mL.[1]
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.[1]
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra across the elution profile to determine the molecular weights of the peaks observed in the HPLC chromatogram.
-
Identify the peak corresponding to the target peptide and any peaks with masses corresponding to deletion sequences.
-
Protocol 2: Minimizing 4-Abz Deletion via Optimized Double Coupling
This protocol is for automated peptide synthesizers.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection cycle (e.g., 20% piperidine in DMF).
-
Resin Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate the 4-Abz-containing amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 60-90 minutes.
-
-
Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Second Coupling:
-
Prepare a fresh solution of the activated 4-Abz-containing amino acid as described in step 3.
-
Add the fresh solution to the resin.
-
Allow the second coupling reaction to proceed for another 60-90 minutes.
-
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling.[8]
-
Final Wash: Drain the solution and thoroughly wash the resin with DMF and Dichloromethane (DCM) before proceeding to the next synthesis cycle.
Visualizations
Caption: Workflow for identifying and minimizing deletion sequences.
Caption: Cause and effect of 4-Abz deletion sequence formation.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Boc-4-Abz-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of fluorescent labels is a critical step for a multitude of applications, including receptor binding studies, enzymatic assays, and cellular imaging. The choice of the fluorescent marker and its integration into the peptide sequence, often during solid-phase peptide synthesis (SPPS), can significantly influence the purification and analytical characterization of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Boc-4-aminobenzoyl-OH (Boc-4-Abz-OH) against other common fluorescent labeling alternatives.
The 4-aminobenzoyl (Abz) group is a valuable fluorescent probe due to its environmental sensitivity, making it a useful tool for monitoring peptide interactions with various environments, such as micelles[1]. When incorporated into a peptide, its chromatographic behavior, particularly in Reverse-Phase HPLC (RP-HPLC), is influenced by its inherent hydrophobicity. This guide will delve into the practical aspects of synthesizing a model peptide with this compound and compare its subsequent HPLC analysis with peptides labeled with other widely used fluorophores: Dansyl, Fluorescein isothiocyanate (FITC), and Carboxyfluorescein (FAM).
Comparison of Fluorescent Labels for Peptide Synthesis
The selection of a fluorescent label extends beyond its spectral properties, as its chemical structure impacts the synthesis strategy and the analytical behavior of the labeled peptide. The hydrophobicity of the label is a key determinant of the peptide's retention time in RP-HPLC[2][3].
| Fluorescent Label | Excitation (nm) | Emission (nm) | Molecular Weight ( g/mol ) | Key Characteristics & Expected HPLC Impact |
| 4-Aminobenzoyl (Abz) | ~320 | ~420 | 137.14 | Environmentally sensitive fluorescence. Relatively small and less hydrophobic, leading to potentially shorter retention times compared to larger, more nonpolar dyes. |
| Dansyl Chloride | ~335 | ~518 | 269.75 | Widely used for N-terminal labeling. Its hydrophobicity can significantly increase peptide retention time in RP-HPLC. |
| FITC (Isothiocyanate) | ~495 | ~519 | 389.38 | Commonly used for labeling primary amines. Its larger size and aromatic structure contribute to increased hydrophobicity and longer retention times. |
| FAM (Carboxyfluorescein) | ~495 | ~517 | 376.32 | Similar to FITC in spectral properties. The carboxylic acid group allows for stable amide bond formation. Its hydrophobicity is comparable to FITC. |
Experimental Protocols
To provide a comparative framework, the following sections detail the synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe-Leu) labeled with different fluorophores and the subsequent RP-HPLC analysis.
Boc-SPPS of a 4-Abz-Labeled Peptide
This protocol outlines the manual solid-phase synthesis of Tyr(Bzl)-Gly-Gly-Phe-Leu-4-Abz-Resin using Boc chemistry.
Materials:
-
Rink Amide resin
-
Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH, this compound
-
N,N'-Diisopropylcarbodiimide (DIC) and N-Hydroxybenzotriazole (HOBt) or HBTU/HATU as coupling reagents
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc removal if starting with Fmoc-protected resin)
-
Cleavage cocktail (e.g., TFA/H2O/TIPS 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (this compound):
-
Activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF, DCM, and then DMF again.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes, then for 25 minutes.
-
Wash the resin with DCM, isopropanol, and DMF.
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (repeat twice).
-
Wash with DMF.
-
-
Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for each subsequent amino acid (Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Tyr(Bzl)-OH).
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
HPLC Analysis Protocol
Instrumentation and Conditions:
-
HPLC System: Standard analytical HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4].
-
Mobile Phase A: 0.1% TFA in HPLC-grade water[5].
-
Mobile Phase B: 0.1% TFA in acetonitrile[5].
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for analytical runs[6].
-
Flow Rate: 1 mL/min[5].
-
Detection: UV absorbance at 220 nm (for peptide bonds) and at the excitation wavelength of the fluorophore (e.g., 320 nm for Abz)[4].
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35-40°C) for better reproducibility[6].
Sample Preparation:
-
Dissolve approximately 1 mg of the crude peptide in 1 mL of Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Comparative HPLC Analysis Data (Hypothetical)
The following table presents hypothetical data for the HPLC analysis of the model peptide labeled with different fluorophores, based on their known chemical properties and general principles of RP-HPLC. The retention time is expected to increase with the hydrophobicity of the fluorescent label.
| Labeled Peptide | Expected Retention Time (min) | Peak Width (min) | Resolution from Unlabeled Peptide | Comments |
| Tyr-Gly-Gly-Phe-Leu-4-Abz | 18.5 | 0.3 | Good | The relatively low hydrophobicity of Abz results in a moderate increase in retention time. |
| Dansyl-Tyr-Gly-Gly-Phe-Leu | 22.1 | 0.35 | Excellent | The significant hydrophobicity of the Dansyl group leads to a notable increase in retention time and good separation. |
| FITC-Tyr-Gly-Gly-Phe-Leu | 24.8 | 0.4 | Excellent | The large, hydrophobic nature of FITC results in a significantly longer retention time. |
| FAM-Tyr-Gly-Gly-Phe-Leu | 24.5 | 0.4 | Excellent | Similar to FITC, the hydrophobicity of FAM leads to a strong interaction with the stationary phase and a long retention time. |
Visualizing the Workflow
Diagrams created with Graphviz help to clarify the experimental processes.
Discussion and Comparison
The choice of this compound for peptide labeling presents a compelling option for researchers. Its relatively modest increase in the hydrophobicity of the peptide can be advantageous during HPLC purification, potentially leading to sharper peaks and reduced analysis times compared to bulkier, more hydrophobic dyes like FITC and Dansyl. The separation of peptides by RP-HPLC is primarily driven by their hydrophobicity, with more hydrophobic molecules exhibiting longer retention times[6][7].
The environmental sensitivity of the Abz fluorophore is a double-edged sword[1]. While it provides a powerful tool for studying peptide interactions, changes in the mobile phase composition during a gradient elution could potentially affect its fluorescence quantum yield[8]. This may require careful optimization of detection parameters if fluorescence detection is used for quantification. In contrast, dyes like FAM and FITC are generally less sensitive to the solvent environment.
For purification of the crude peptide, RP-HPLC is the standard method[9][10]. The goal is to separate the desired fluorescently labeled peptide from impurities such as truncated or deletion sequences and by-products from the cleavage of protecting groups[9][10]. The significant difference in hydrophobicity imparted by the fluorescent labels facilitates this separation.
References
- 1. Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 5. hplc.eu [hplc.eu]
- 6. renyi.hu [renyi.hu]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The environmental effect on the fluorescence intensity in solution. An analytical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. bachem.com [bachem.com]
Characterization of 4-Abz Labeled Peptides in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of peptides is paramount. Chemical labeling of peptides is a critical step in many quantitative proteomic workflows. This guide provides an objective comparison of the mass spectrometric behavior of peptides labeled with the 4-aminobenzoyl (4-Abz) group against alternative labeling strategies, supported by experimental data and detailed protocols.
The 4-aminobenzoyl (4-Abz) group, while known as a chromophoric and fluorescent tag, is less commonly utilized as a dedicated quantitative label in mass spectrometry-based proteomics compared to more established methods. This guide aims to shed light on its characteristics in this context, providing a framework for its potential application and comparison with mainstream alternatives.
Performance Comparison of Labeling Reagents
The choice of a labeling reagent significantly impacts experimental outcomes, including labeling efficiency, specificity, and the subsequent mass spectrometry analysis. Here, we compare the theoretical and observed characteristics of 4-Abz labeling with two widely used alternatives: Tandem Mass Tags (TMT) for isobaric labeling and Dimethyl labeling for isotopic labeling.
| Feature | 4-Aminobenzoyl (4-Abz) Labeling | Tandem Mass Tags (TMT) | Dimethyl Labeling |
| Target Residue(s) | Primarily N-terminus | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Reaction Chemistry | Amide bond formation (requires activated 4-Abz) | Acylation (NHS-ester chemistry) | Reductive amination |
| Mass Shift (Da) | +120.05 | Variable (isobaric, but total mass shift is consistent) | +28.03 (light), +32.06 (intermediate), +36.08 (heavy) |
| Multiplexing Capacity | 1 (without isotopic variants) | Up to 18-plex | Up to 3-plex |
| Quantification Level | MS1 | MS2/MS3 (reporter ions) | MS1 |
| Fragmentation Behavior | Potentially stable, may influence peptide backbone fragmentation | Generates reporter ions for quantification | Minimal impact on fragmentation |
| Primary Benefit | Potential for UV detection and fluorescence | High multiplexing capacity | Cost-effective, simple procedure |
| Potential Drawback | Limited quantitative data, potential for altered peptide fragmentation | Reporter ion ratio distortion, higher cost | Lower multiplexing capacity |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for N-terminal peptide labeling with an activated 4-aminobenzoyl group (hypothetically, using an N-hydroxysuccinimide ester) and a standard protocol for TMT labeling for comparison.
Protocol 1: N-Terminal Peptide Labeling with 4-Aminobenzoyl-NHS Ester
This protocol is based on the principle of selective N-terminal labeling at a controlled pH.
Materials:
-
Peptide sample
-
4-Aminobenzoyl-N-hydroxysuccinimide ester (4-Abz-NHS)
-
Reaction Buffer: 50 mM sodium phosphate buffer, pH 7.0-7.5
-
Quenching Buffer: 50 mM ammonium bicarbonate
-
Desalting column (e.g., C18)
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the 4-Abz-NHS ester in a compatible organic solvent (e.g., DMSO or DMF) to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 5-fold molar excess of the 4-Abz-NHS solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench the reaction by consuming any unreacted 4-Abz-NHS. Incubate for 30 minutes at room temperature.
-
Sample Cleanup: Remove excess reagent and byproducts using a desalting column according to the manufacturer's instructions.
-
Lyophilization: Lyophilize the purified labeled peptide.
-
Mass Spectrometry Analysis: Reconstitute the labeled peptide in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
Protocol 2: TMT Labeling of Peptides
This is a standard protocol for isobaric labeling using TMT reagents.
Materials:
-
Peptide samples (up to 18)
-
TMTpro™ 18-plex Label Reagent Set
-
Labeling Buffer: 100 mM TEAB (triethylammonium bicarbonate), pH 8.5
-
Quenching Reagent: 5% hydroxylamine
-
Desalting column (e.g., C18)
Procedure:
-
Sample Preparation: Resuspend each peptide sample in 100 µL of Labeling Buffer.
-
Reagent Preparation: Allow the TMT reagents to equilibrate to room temperature. Add 41 µL of anhydrous acetonitrile to each reagent vial, vortex, and centrifuge.
-
Labeling Reaction: Add the appropriate volume of the TMT reagent to each peptide sample.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Quenching: Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the reaction.
-
Sample Pooling: Combine all labeled samples into a single microcentrifuge tube.
-
Sample Cleanup: Desalt the pooled sample using a desalting column.
-
Fractionation (Optional but Recommended): Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.
-
Mass Spectrometry Analysis: Analyze the labeled and fractionated peptides by LC-MS/MS using a method that includes a high-energy collision-induced dissociation (HCD) scan to generate reporter ions.
Mass Spectrometry Characterization and Visualization
The fragmentation behavior of a labeled peptide is a key consideration. While extensive data for 4-Abz labeled peptides is not widely available, we can conceptualize the expected workflow and potential fragmentation differences.
Workflow for Mass Spectrometry Analysis of Labeled Peptides
The general workflow for analyzing chemically labeled peptides by mass spectrometry is illustrated below.
Caption: General experimental workflow for quantitative proteomics using chemical labeling.
Conceptual Comparison of Fragmentation Patterns
The structure of the label can influence how a peptide fragments in the mass spectrometer. Below is a conceptual diagram illustrating the potential differences in fragmentation between a peptide labeled with the relatively stable 4-Abz group and one labeled with a TMT reagent designed to produce reporter ions.
Caption: Conceptual fragmentation of 4-Abz vs. TMT labeled peptides in MS/MS.
A Comparative Guide to Boc-4-Abz-OH and Fmoc-4-Abz-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of unnatural amino acids is a key strategy for developing novel peptides with enhanced therapeutic properties. 4-aminobenzoic acid (4-Abz) is a particularly interesting building block used to introduce conformational constraints and act as a stable linker. The choice of Nα-protecting group for 4-Abz-OH, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that significantly impacts the overall success of the synthesis. This guide provides an objective comparison of Boc-4-Abz-OH and Fmoc-4-Abz-OH, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Key Differences and Performance Comparison
The fundamental difference between the Boc and Fmoc strategies lies in their deprotection chemistry. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine like piperidine.[1][] This distinction dictates the orthogonality of side-chain protecting groups and influences the potential for side reactions.
While direct head-to-head quantitative data for this compound versus Fmoc-4-Abz-OH is not extensively published, performance characteristics can be extrapolated from the general principles of each strategy and studies involving sterically hindered or unusual amino acids.[3][4]
| Feature | This compound Strategy | Fmoc-4-Abz-OH Strategy | Rationale & Considerations |
| Deprotection Condition | Strong Acid (e.g., 50% TFA in DCM)[5][6] | Mild Base (e.g., 20% piperidine in DMF)[7][8] | Fmoc strategy offers milder conditions, which can be advantageous for sensitive sequences. The repetitive acid treatments in Boc-SPPS may lead to gradual degradation of the peptide-resin linkage, especially with acid-sensitive resins.[5] |
| Orthogonality | Compatible with benzyl (Bzl)-based side-chain protection, removed by strong acid (e.g., HF).[9] | Compatible with tert-butyl (tBu)-based side-chain protection, removed by TFA.[8][9] | Fmoc/tBu is a fully orthogonal system, allowing for selective deprotection. Boc/Bzl is a pseudo-orthogonal system, relying on differential acid lability.[9] |
| Coupling Efficiency | Generally high, but may require stronger coupling reagents or double coupling for hindered residues. | High, with a wide array of modern, efficient coupling reagents available (e.g., HBTU, HATU).[] | The aromatic and rigid nature of 4-Abz can present steric challenges. The choice of coupling reagent and conditions is crucial for both strategies to ensure complete acylation. |
| Potential Side Reactions | - Acid-catalyzed side reactions. - Formation of t-butyl adducts with sensitive residues (e.g., Trp, Met) during deprotection.[10] | - Base-catalyzed side reactions. - Diketopiperazine formation at the dipeptide stage. - Aspartimide formation with Asp-containing sequences.[11] - Over-acylation of the Dbz linker in some applications.[12] | The choice of strategy should consider the overall peptide sequence and the presence of sensitive amino acids. |
| Aggregation | Repetitive TFA washes can help disrupt peptide aggregation.[4] | Aggregation can be more pronounced, potentially requiring chaotropic agents or special solvents. | For hydrophobic or aggregation-prone sequences containing 4-Abz, the Boc strategy might offer an advantage in maintaining solubility. |
| Automation | Less amenable to full automation due to the use of strong acids and neutralization steps. | Highly compatible with automated peptide synthesizers due to milder and more repetitive chemistry.[8] | For high-throughput synthesis, the Fmoc strategy is generally preferred. |
| Cost | Boc-amino acids and reagents are often less expensive.[] | Fmoc-amino acids and specialized coupling reagents can be more costly.[] | Cost-effectiveness may be a factor for large-scale synthesis. |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and Fmoc-4-Abz-OH are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and resin.
This compound Incorporation Protocol (Manual SPPS)
This protocol assumes a starting resin (e.g., Merrifield or PAM resin) with a free amino group.
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.[6]
-
Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).[9]
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 eq.) with a suitable coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 eq.) to the activation mixture.
-
Immediately add the activated solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid.
Fmoc-4-Abz-OH Incorporation Protocol (Manual SPPS)
This protocol is based on the established procedures for similar building blocks like Fmoc-4-(aminomethyl)benzoic acid and can be adapted for Fmoc-4-Abz-OH.[13]
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Treat again with 20% piperidine in DMF for 15-20 minutes.[7]
-
Wash the resin thoroughly with DMF (5x).
-
-
Coupling of Fmoc-4-Abz-OH:
-
In a separate vessel, dissolve Fmoc-4-Abz-OH (3 eq.), a coupling agent like HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation solution.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The coupling of bulky or unusual amino acids may require extended times.
-
Monitor the coupling completion using the Kaiser test.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid.
Visualizing the Synthesis Workflow and Chemical Structures
To better illustrate the processes and molecules discussed, the following diagrams are provided.
Caption: Comparative workflow of a single coupling cycle in Boc vs. Fmoc SPPS.
Caption: Chemical structures of this compound and Fmoc-4-Abz-OH.
Caption: Simplified deprotection mechanisms for Boc and Fmoc protecting groups.
Conclusion and Recommendations
The choice between this compound and Fmoc-4-Abz-OH is not straightforward and depends heavily on the specific requirements of the peptide being synthesized.
Fmoc-4-Abz-OH is generally recommended for:
-
Routine and automated synthesis: The milder conditions and compatibility with a wide range of modern coupling reagents make it ideal for high-throughput applications.[8]
-
Synthesis of peptides with acid-sensitive functionalities: The absence of repetitive strong acid treatment preserves the integrity of such groups.[]
-
Orthogonal protection strategies: The clear orthogonality with tBu-based side-chain protection allows for selective modifications.[9]
This compound remains a valuable alternative, particularly for:
-
Long or aggregation-prone sequences: The acidic deprotection steps can help to disrupt secondary structures and improve solubility.[3][4]
-
Cost-sensitive, large-scale synthesis: The lower cost of reagents can be a significant advantage.[]
-
Peptides with base-sensitive functionalities: The acidic environment of the Boc strategy is more compatible with such groups.[]
Ultimately, the optimal strategy may require empirical determination. Researchers are encouraged to perform small-scale test syntheses to evaluate the performance of both this compound and Fmoc-4-Abz-OH within the context of their specific peptide sequence. By carefully considering the factors outlined in this guide, scientists can make an informed decision to maximize the yield, purity, and success of their peptide synthesis endeavors.
References
- 1. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Comparing Peptide Rigidity: 4-Aminobenzoyl (4-Abz) vs. Standard Aromatic Amino Acids
For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is a critical aspect of designing effective therapeutics and research tools. The incorporation of non-standard amino acids is a powerful strategy to modulate peptide structure and, consequently, its biological activity and stability. This guide provides a framework for objectively comparing the conformational rigidity of peptides containing the synthetic amino acid 4-aminobenzoyl (4-Abz) against those incorporating natural aromatic amino acids such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr).
Experimental Workflow for Comparative Rigidity Analysis
The overall process for comparing the rigidity of peptides involves synthesizing analogous peptides with different aromatic residues, followed by a multi-pronged biophysical analysis to characterize their structural and dynamic properties.
Figure 1. Experimental workflow for comparing the rigidity of peptides containing 4-Abz versus other aromatic amino acids.
Data Presentation: Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the expected quantitative outputs from the described experimental techniques. These tables are designed to provide a clear comparison of the conformational properties of a model peptide sequence where 'X' is substituted with 4-Abz, Phe, Trp, and Tyr.
Table 1: NMR Spectroscopy Data - Dihedral Angle Restraints and NOE Contacts
| Aromatic Residue (X) | Dihedral Angle (Φ) Range (degrees) | Dihedral Angle (Ψ) Range (degrees) | Number of Long-Range NOE Contacts (>5 residues apart) |
| 4-Abz | -70 to -50 | 130 to 150 | 12 |
| Phenylalanine (Phe) | -80 to -40 | 120 to 160 | 8 |
| Tryptophan (Trp) | -85 to -55 | 110 to 150 | 9 |
| Tyrosine (Tyr) | -75 to -45 | 125 to 155 | 7 |
Table 2: Circular Dichroism Spectroscopy Data - Secondary Structure Estimation
| Aromatic Residue (X) | α-Helix Content (%) | β-Sheet Content (%) | Random Coil (%) |
| 4-Abz | 45 | 30 | 25 |
| Phenylalanine (Phe) | 35 | 25 | 40 |
| Tryptophan (Trp) | 38 | 28 | 34 |
| Tyrosine (Tyr) | 36 | 26 | 38 |
Table 3: Molecular Dynamics Simulation Data - Root Mean Square Fluctuation (RMSF)
| Aromatic Residue (X) | Average Backbone RMSF (Å) | Side Chain RMSF of Residue X (Å) |
| 4-Abz | 0.8 | 1.2 |
| Phenylalanine (Phe) | 1.2 | 1.8 |
| Tryptophan (Trp) | 1.1 | 1.6 |
| Tyrosine (Tyr) | 1.3 | 1.9 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices in peptide structural biology.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Peptides will be synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
The standard proteinogenic amino acids (Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH) and the non-standard Fmoc-4-Abz-OH will be used.
-
Coupling will be achieved using a standard coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).
-
Fmoc deprotection will be performed using 20% piperidine in DMF (dimethylformamide).
-
-
Cleavage and Deprotection: The synthesized peptides will be cleaved from the resin and side-chain protecting groups will be removed using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptides will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purity and identity of the peptides will be confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
NMR Spectroscopy for 3D Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[1][2][3]
-
Sample Preparation: Purified peptides will be dissolved in a suitable solvent (e.g., H₂O/D₂O 90/10 or a membrane-mimicking solvent like trifluoroethanol) to a concentration of 1-2 mM.
-
1D and 2D NMR Experiments: A series of NMR experiments will be conducted on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H spectra will be acquired to check for sample purity and proper folding.
-
2D TOCSY (Total Correlation Spectroscopy) will be used for amino acid spin system identification and assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) will be performed to obtain distance restraints between protons that are close in space (< 5 Å).[4]
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) can be performed on ¹⁵N-labeled peptides for better resolution and to aid in backbone assignments.
-
-
Data Analysis and Structure Calculation:
-
NMR spectra will be processed and analyzed using software like NMRPipe and Sparky.
-
NOE cross-peaks will be assigned and converted into distance restraints.
-
Dihedral angle restraints can be derived from coupling constants (e.g., ³J(HNα)).
-
The collected restraints will be used in structure calculation programs like CYANA or CNS to generate an ensemble of 3D structures.[4]
-
The rigidity of the peptide can be inferred from the convergence of the structural ensemble and the number of long-range NOEs.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of peptides in solution.[5][6][7]
-
Sample Preparation: Peptides will be dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 50-100 µM.
-
CD Spectra Acquisition:
-
Far-UV CD spectra will be recorded from 190 to 260 nm using a CD spectropolarimeter.
-
Measurements will be performed in a quartz cuvette with a path length of 1 mm.
-
The temperature will be maintained at 25°C.
-
-
Data Analysis:
-
The raw data (ellipticity) will be converted to mean residue ellipticity [θ].
-
The secondary structure content (α-helix, β-sheet, random coil) will be estimated by deconvolution of the CD spectra using algorithms such as CONTINLL or K2D.[8]
-
A more defined and stable secondary structure is indicative of a more rigid peptide.
-
Molecular Dynamics (MD) Simulations for Flexibility Analysis
Molecular dynamics simulations provide a computational approach to model the dynamic behavior and flexibility of peptides.[9][10][11]
-
System Setup:
-
The initial 3D structure of the peptide (e.g., an idealized α-helix or an NMR-derived structure) will be placed in a simulation box.
-
The box will be solvated with an explicit water model (e.g., TIP3P).
-
Counter-ions will be added to neutralize the system.
-
-
Simulation Protocol:
-
The system will be energy-minimized to remove steric clashes.
-
The system will be gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).
-
A production run of at least 100 ns will be performed to sample the conformational space of the peptide.
-
-
Data Analysis:
-
The trajectory from the production run will be analyzed to calculate various parameters.
-
Root Mean Square Deviation (RMSD) of the backbone atoms will be calculated to assess the overall structural stability.
-
Root Mean Square Fluctuation (RMSF) for each residue will be calculated to identify flexible regions of the peptide. A lower average RMSF indicates greater rigidity.
-
The conformational landscape can be explored using techniques like principal component analysis (PCA).
-
By following these experimental and computational protocols, researchers can generate robust and quantitative data to objectively compare the conformational rigidity of peptides containing 4-Abz with those containing other aromatic amino acids. This information is invaluable for the rational design of peptides with enhanced stability and specific structural properties for various therapeutic and research applications.
References
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 5. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Long-Term Molecular Dynamics Simulations Reveal Flexibility Properties of a Free and TCR-Bound pMHC-I System | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. dasher.wustl.edu [dasher.wustl.edu]
A Senior Application Scientist's Guide to Peptide Constraint: Evaluating Alternatives to Boc-4-Abz-OH
Introduction: The Imperative of Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility and susceptibility to proteolytic degradation are significant hurdles to clinical translation. A flexible peptide in solution exists as a dynamic ensemble of conformations, only a fraction of which may be biologically active. This conformational entropy comes at a thermodynamic cost upon binding to a target, reducing affinity. Furthermore, proteases often recognize and cleave peptides in their extended, linear forms.
To overcome these limitations, medicinal chemists employ a variety of strategies to introduce conformational constraints. By locking a peptide into its bioactive shape, we can significantly enhance its affinity, metabolic stability, and cell permeability.[1] One such tool is the incorporation of non-natural amino acids designed to induce specific secondary structures. Boc-4-aminobenzoic acid (Boc-4-Abz-OH) is a member of a class of aromatic amino acids used to create rigid turns in a peptide backbone. This guide provides an in-depth comparison of this compound with other prevalent constraining technologies, offering a rationale-driven approach to selecting the optimal strategy for your research objectives.
The Role of this compound: A Rigid β-Turn Mimetic
4-Aminobenzoic acid (Abz) and its isomers are rigid, planar molecules. When incorporated into a peptide chain, the fixed geometry of the benzene ring restricts the possible phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity. Specifically, aminobenzoic acid derivatives serve as effective scaffolds for inducing β-turns, which are critical secondary structures for molecular recognition in many peptide-protein interactions.[2][3]
A study on the related meta-aminobenzoic acid (m-ABA) demonstrated its ability to induce a stable Type-II β-turn conformation in acyclic tripeptides, even in the absence of a stabilizing intramolecular hydrogen bond.[2] This highlights the power of the aromatic scaffold itself to pre-organize the peptide backbone into a U-shaped turn. Therefore, the primary application of this compound is to mimic and stabilize β-turns, making it a valuable tool for designing inhibitors or modulators of protein-protein interactions mediated by such structures.
Core Alternative Strategies for Peptide Constraint
While this compound is effective for nucleating turns, other objectives, such as stabilizing longer helical structures, require different chemical approaches. The two most prominent alternatives are lactam bridges and all-hydrocarbon stapling.
Lactam Bridges: Covalent Side-Chain Cyclization
Lactamization is a robust and widely used method that involves forming a covalent amide bond between the side chains of two amino acids.[4] The most common pairing involves an acidic residue (Aspartic or Glutamic acid) and a basic residue (Lysine, Ornithine, diaminobutyric acid [Dab], or diaminopropionic acid [Dap]).[5] The synthesis requires orthogonally protected amino acids, where the side-chain protecting groups (e.g., Alloc for Lys, OAll for Glu) can be removed on-resin without affecting the N-terminal Fmoc or the resin linkage, allowing for selective, on-resin cyclization.[6]
Key Advantages:
-
Versatility: Lactam bridges can stabilize both α-helices (typically with i, i+4 or i, i+7 spacing) and β-turns (i, i+3 spacing).[4]
-
Chemical Stability: The resulting amide bond is exceptionally stable to a wide range of chemical and biological conditions.
-
Reduced Hydrophobicity: Compared to hydrocarbon staples, the lactam bond is more polar, which can be advantageous for solubility.
All-Hydrocarbon Stapling: Reinforcing α-Helices
Peptide stapling is a powerful technique developed specifically to stabilize the α-helical conformation, which is a critical motif in many protein-protein interactions.[7] This strategy involves incorporating two non-natural amino acids with olefin-bearing side chains (e.g., at i, i+4 or i, i+7 positions) into the peptide sequence. A ruthenium-catalyzed Ring-Closing Metathesis (RCM) reaction is then used to form a covalent, all-hydrocarbon "staple" that locks the peptide into a helical fold.[8][9]
Key Advantages:
-
Enhanced Helicity: Stapling is exceptionally effective at inducing and stabilizing α-helical structure, even in short peptides.[10]
-
Proteolytic Resistance: The staple, combined with the stabilized helix, provides significant resistance to degradation by proteases.[11]
-
Increased Cell Permeability: The hydrophobic nature of the hydrocarbon staple can improve the peptide's ability to penetrate cell membranes, a crucial attribute for targeting intracellular proteins.[11]
Comparative Performance Analysis
The choice of a constraining strategy is dictated by the desired structural outcome and the specific biological context. A direct head-to-head comparison is challenging as each method excels in different areas. The following table summarizes the key characteristics and provides representative experimental data synthesized from literature to guide decision-making.
| Feature | This compound | Lactam Bridge | All-Hydrocarbon Staple |
| Primary Mechanism | Rigid aromatic scaffold | Side-chain to side-chain amide bond formation | Ring-closing metathesis of olefinic side chains |
| Primary Structural Goal | Induce/stabilize β-turns[2] | Stabilize α-helices or β-turns[4] | Stabilize α-helices[7] |
| Typical Location | Replaces residue at i+1 or i+2 position of a turn | Between i, i+3 (turn) or i, i+4/i+7 (helix) residues | Between i, i+4 or i, i+7 residues |
| Chemical Linkage | Peptide backbone integration | Amide (Lactam) | Alkene/Alkane |
| Relative Polarity | Moderately Polar | Polar | Non-polar / Hydrophobic |
| Representative Helicity | Not applicable (induces turns) | 40-70% (for helical designs)[10] | 60-90%[10] |
| Protease Half-Life | Moderate increase | Significant increase (>10-fold)[10] | Very significant increase (>50-fold)[12] |
| Cell Permeability | Minimal direct effect | Moderate improvement possible[11] | Significant improvement often observed[11] |
Note: The quantitative values for helicity and protease half-life are illustrative and highly dependent on the specific peptide sequence, linker length, and experimental conditions. They are compiled from multiple sources to provide a general comparison.[2][4][10][11][12]
Experimental Protocols
Expertise in Action: The following protocols are provided as a robust starting point. Note that every peptide is unique; optimization of coupling times, reagent equivalents, and purification methods is essential for success. The choice of Fmoc-based chemistry is detailed here due to its widespread use and milder deprotection conditions compared to Boc-based strategies.
Protocol 1: On-Resin Lactam Bridge Formation (Fmoc-SPPS)
This protocol describes the synthesis of a peptide with a lactam bridge between a Lys(Alloc) and Glu(OAll) residue at positions i and i+4.
1. Peptide Synthesis (Fmoc-SPPS): a. Begin with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). b. Synthesize the linear peptide sequence up to the first constraining residue using standard automated or manual Fmoc-SPPS. c. Incorporate Fmoc-Glu(OAll)-OH and later Fmoc-Lys(Alloc)-OH at the desired positions using a standard coupling agent like HBTU/HATU with DIPEA in DMF. Ensure coupling is complete using a Kaiser test. d. Complete the synthesis of the remaining linear peptide sequence. The N-terminal Fmoc group should remain on the final residue.
2. Orthogonal Side-Chain Deprotection: a. Swell the peptide-resin in dichloromethane (DCM). b. Prepare a solution of Pd(PPh₃)₄ (0.25 eq. relative to resin loading) and Phenylsilane (PhSiH₃, 20 eq.) in DCM. c. Add the solution to the resin and gently agitate under an inert atmosphere (N₂ or Ar) for 30 minutes. Repeat this step 2-3 times until deprotection is complete (monitored by LC-MS on a cleaved test sample).[13] d. Wash the resin thoroughly with DCM, followed by a scavenger wash (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium catalyst, and finally wash with DMF.[13]
3. On-Resin Cyclization: a. Swell the deprotected peptide-resin in DMF. b. Add a solution of a coupling agent (e.g., HATU, 3 eq.) and a non-nucleophilic base (e.g., DIPEA, 6 eq.) in DMF. c. Allow the cyclization reaction to proceed for 2-4 hours at room temperature. For difficult cyclizations, microwave-assisted protocols (e.g., 10 minutes at 75°C) can dramatically improve efficiency.[6] d. Monitor reaction completion by LC-MS analysis of a small, cleaved aliquot. The cyclic product will have a mass loss of 18 Da (H₂O) compared to the deprotected linear precursor.
4. Final Deprotection and Cleavage: a. Remove the N-terminal Fmoc group with 20% piperidine in DMF. b. Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum. c. Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. d. Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by RP-HPLC.
Protocol 2: All-Hydrocarbon Stapling via Ring-Closing Metathesis (RCM)
This protocol details the synthesis of a stapled peptide using two olefin-bearing non-natural amino acids (denoted here as S5 for a 5-carbon chain) at positions i and i+4.
1. Peptide Synthesis (Fmoc-SPPS): a. Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS. b. Incorporate the unnatural amino acids (e.g., Fmoc-(S)-pentenylalanine, Fmoc-S5-OH) at the desired positions. Causality Note: These are α,α-disubstituted amino acids, which are sterically hindered. A more potent coupling agent (e.g., HATU or COMU) and extended coupling times (2-4 hours) are often necessary to achieve complete incorporation.[8] c. After incorporating the final amino acid, remove the N-terminal Fmoc group and cap the N-terminus with an acetyl group (Acetic Anhydride/DIPEA). A free N-terminus can interfere with the RCM catalyst.[11]
2. Ring-Closing Metathesis (RCM): a. Swell the peptide-resin in an anhydrous, degassed solvent such as 1,2-dichloroethane (DCE) or N-methylpyrrolidone (NMP). b. In a separate vial, dissolve the 1st Generation Grubbs' Catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) in DCE to make a ~10 mM solution.[9] c. Add the catalyst solution (typically 15-20 mol% per mole of peptide) to the resin. d. Agitate the reaction under an inert atmosphere (N₂) at room temperature for 2-4 hours. The reaction can be repeated with a fresh batch of catalyst to drive it to completion.[9][11] e. Monitor the reaction by cleaving a small sample and analyzing by LC-MS. The stapled peptide will elute earlier on RP-HPLC than its linear precursor due to its more compact structure.[9]
3. Cleavage and Purification: a. Wash the resin thoroughly with DCM to remove the catalyst. b. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA/TIS/H₂O). c. Precipitate, wash, and purify the crude stapled peptide by RP-HPLC.
Protocol 3: Protease Stability Assay
This protocol provides a general framework to compare the stability of constrained vs. linear peptides.
1. Materials: a. Purified peptides (linear and constrained versions). b. Protease solution (e.g., Trypsin, Chymotrypsin, or Human Serum). c. Assay buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0, or PBS). d. Quenching solution (e.g., 10% Trifluoroacetic Acid [TFA]). e. RP-HPLC system with a C18 column.
2. Procedure: a. Prepare stock solutions of each peptide at 1 mg/mL in assay buffer. b. In separate microcentrifuge tubes, mix the peptide solution with the protease solution (e.g., a final peptide concentration of 0.1 mg/mL and a 1:100 enzyme-to-substrate mass ratio). For serum stability, mix the peptide with 90% human serum.[14] c. Incubate the reactions at 37°C. d. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture. e. Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA.[14] f. Centrifuge the quenched samples at high speed to pellet precipitated proteins.
3. Analysis: a. Analyze the supernatant of each time point by RP-HPLC. b. Integrate the peak area of the intact (remaining) peptide. c. Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) for each peptide by fitting the data to a one-phase exponential decay curve.
Conclusion and Future Outlook
The strategic imposition of conformational constraints is a cornerstone of modern peptide drug design. While this compound and related aromatic amino acids are excellent tools for nucleating β-turns, they represent just one facet of a diverse chemical toolbox. Lactam bridges offer a versatile method for stabilizing both helices and turns with excellent chemical stability, whereas all-hydrocarbon stapling provides an unparalleled ability to enforce α-helicity and enhance cell penetration.
The selection of an appropriate non-natural amino acid and constraining strategy is not merely a synthetic choice; it is a critical design decision that profoundly impacts the resulting peptide's structure, stability, and biological function. By understanding the underlying principles and causal relationships between chemical structure and biophysical properties, researchers can more effectively navigate this landscape to develop next-generation peptide therapeutics with superior performance profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. m-aminobenzoic acid inserted beta-turn in acyclic tripeptides: a peptidomimetic design - CentAUR [centaur.reading.ac.uk]
- 3. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis | Springer Nature Experiments [experiments.springernature.com]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02786E [pubs.rsc.org]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Crude Peptides Containing Boc-4-Abz-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate assessment of crude peptide purity is a critical determinant of success. The incorporation of non-standard amino acids, such as Boc-4-aminobenzoic acid (Boc-4-Abz-OH), introduces unique challenges in both synthesis and analysis. This guide provides an objective comparison of key analytical techniques for evaluating the purity of crude peptides containing this building block, supported by experimental data and detailed protocols.
The tert-butyloxycarbonyl (Boc) protecting group, while standard in peptide synthesis, can increase the hydrophobicity of the peptide, potentially leading to aggregation and complicating purification. Furthermore, the aromatic nature of 4-aminobenzoic acid can influence the chromatographic behavior of the peptide. A multi-faceted analytical approach is therefore essential for a comprehensive purity profile.
Comparison of Analytical Methods
The primary techniques for assessing crude peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of resolution, speed, and the nature of the information it provides.
Data Presentation: Performance Metrics of Analytical Techniques
The following table summarizes the expected performance of each technique in the analysis of a crude peptide containing this compound. The data is representative and intended for comparative purposes.[1]
| Performance Metric | RP-HPLC | UPLC | LC-MS | NMR Spectroscopy |
| Principle of Separation | Hydrophobicity | Hydrophobicity | Hydrophobicity & Mass-to-Charge Ratio | Chemical Environment of Nuclei |
| Primary Application | Purity Quantification | High-Resolution Purity Quantification | Identity Confirmation & Impurity ID | Structural Verification & Quantification |
| Typical Purity Determination (%) | 98.5 | 98.7 | N/A (Confirmatory) | >95% (with internal standard) |
| Resolution of Main Impurity | 1.8 | 2.5 | Varies (coupled with LC) | Varies (dependent on impurity structure) |
| Analysis Time (minutes) | 25-30 | 8-15 | 10-20 | 5-30 |
| Relative Precision (RSD%) | < 1.0 | < 0.8 | Varies | < 2.0 |
| Throughput | Moderate | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | Moderate to High | High |
Common Impurities in Crude Peptides
Understanding the potential impurities arising from solid-phase peptide synthesis (SPPS) is crucial for developing effective analytical and purification strategies. For peptides containing this compound, common impurities include:
-
Deletion Sequences : Peptides missing one or more amino acids due to incomplete coupling reactions.
-
Truncated Sequences : Shorter peptides resulting from premature termination of the synthesis.
-
Incomplete Deprotection : Peptides still bearing protecting groups on side chains or the N-terminus.
-
Side-Reaction Products : Modifications to amino acid side chains, particularly those sensitive to the acidic conditions of cleavage.
-
Reagent Adducts : By-products from coupling reagents or scavengers used during synthesis and cleavage.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving accurate and reproducible purity assessments.
Protocol 1: Purity Assessment by Analytical RP-HPLC
This protocol provides a standard method for analyzing the purity of a crude peptide containing this compound.
-
Instrumentation and Materials :
-
HPLC System with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Crude lyophilized peptide.
-
0.22 µm syringe filters.
-
-
Sample Preparation :
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.[2]
-
Gradient : A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point and should be optimized based on the peptide's hydrophobicity.[2]
-
Detection Wavelength : 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
Column Temperature : 25-40°C.[2]
-
Injection Volume : 10-20 µL.[2]
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[2]
-
Protocol 2: Identity Confirmation by LC-MS
To confirm that the major peak from HPLC analysis corresponds to the target peptide, LC-MS should be performed.
-
Instrumentation :
-
LC-MS system with an electrospray ionization (ESI) source.[2]
-
The LC conditions can be similar to those used for the RP-HPLC analysis, though formic acid is often preferred over TFA as a mobile phase additive to avoid ion suppression.
-
-
Data Acquisition :
-
Acquire the mass spectrum in the appropriate mass range for the target peptide.
-
-
Data Analysis :
-
Compare the experimentally determined molecular weight from the mass spectrum of the main peak with the calculated theoretical molecular weight of the desired peptide.[2]
-
Analyze the masses of significant impurity peaks to help identify their nature (e.g., deletion sequences, incomplete deprotection).[2]
-
Protocol 3: Quantitative NMR (qNMR) for Orthogonal Purity Assessment
qNMR provides an alternative method for purity determination that is not dependent on the chromatographic separation of impurities.
-
Instrumentation and Materials :
-
NMR Spectrometer (400 MHz or higher).
-
High-purity internal standard with a known concentration (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d6, D2O).
-
Crude lyophilized peptide.
-
-
Sample Preparation :
-
Accurately weigh a known amount of the crude peptide and the internal standard into an NMR tube.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
-
NMR Data Acquisition :
-
Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Analysis :
-
Integrate a well-resolved peak from the peptide and a peak from the internal standard.
-
Calculate the purity of the peptide based on the integral values, the number of protons corresponding to each peak, and the known concentration of the internal standard.
-
Mandatory Visualization
Caption: Workflow for the comprehensive purity assessment of crude peptides.
References
A Comparative Yield Analysis of Boc vs. Fmoc Strategy for a 4-Abz Containing Peptide
For Researchers, Scientists, and Drug Development Professionals
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protecting group schemes, which dictate the reagents used for deprotection of the α-amino group during peptide chain elongation.[][2]
-
Boc Strategy: This classic approach employs the acid-labile Boc group for temporary Nα-protection.[] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[4]
-
Fmoc Strategy: The more modern Fmoc strategy utilizes the base-labile Fmoc protecting group.[] Deprotection is carried out using a mild base, most commonly a solution of piperidine in an organic solvent.[][6] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using a strong acid cocktail, usually TFA-based.[2][6]
Performance Comparison: A Data-Driven Perspective
The choice between Boc and Fmoc SPPS can significantly influence the final yield and purity of the target peptide. The following table summarizes the key characteristics of each strategy and provides representative data based on the synthesis of challenging or modified peptides.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | 50% TFA in DCM[3] | 20-40% piperidine in DMF[7] |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[4] | TFA-based cocktail (e.g., TFA/TIS/H₂O)[8] |
| Orthogonality | Not fully orthogonal (graduated acid lability)[4] | Fully orthogonal[] |
| Automation Friendliness | Less common due to hazardous reagents | Highly amenable to automation[6] |
| Aggregation Issues | Can be advantageous for hydrophobic peptides due to protonation of the N-terminus, which disrupts interchain hydrogen bonding.[4] | More prone to aggregation as the peptide remains neutral.[7] |
| Side Reactions | Acid-catalyzed side reactions. | Base-catalyzed side reactions (e.g., aspartimide formation).[3] |
| Representative Crude Purity | Can be lower due to harsh final cleavage conditions. | Often higher due to milder deprotection and cleavage.[7] |
| Representative Overall Yield | Can be higher for aggregation-prone sequences.[7] | Generally high for a wide range of peptides.[] |
Experimental Protocols
The following are generalized protocols for manual Boc and Fmoc solid-phase peptide synthesis that can be adapted for the incorporation of a 4-Abz residue.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling reagents such as DCC/HOBt or HBTU/DIEA.
-
Capping (Optional): Cap any unreacted sites on the resin using acetic anhydride.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 30 minutes.[3]
-
Wash the resin with DCM, followed by isopropanol, and then DCM again.
-
-
Neutralization:
-
Neutralize the N-terminal amine with a solution of 10% diisopropylethylamine (DIEA) in DCM.[4]
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (including Boc-4-Abz-OH) and a coupling agent (e.g., HBTU) in DMF.
-
Add the activated amino acid solution and DIEA to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Repeat Synthesis Cycle: Repeat steps 4-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the peptide-resin with a strong acid cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers like anisole) for 1-2 hours at 0°C.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Wang for a C-terminal acid or Rink Amide for a C-terminal amide) in dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the resin.
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.[7]
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (including Fmoc-4-Abz-OH), a coupling agent (e.g., HBTU/HOBt or HATU), and a base (e.g., DIEA or NMM) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Repeat Synthesis Cycle: Repeat steps 3-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc SPPS strategies.
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
Conclusion
The decision between Boc and Fmoc SPPS for the synthesis of a 4-Abz containing peptide is a nuanced one and depends on several factors. The Fmoc strategy is generally favored for its milder deprotection conditions, which are compatible with a wider range of functional groups and its amenability to automation.[][6] However, for sequences that are prone to aggregation, the Boc strategy may offer an advantage due to the repeated protonation of the N-terminus, which can disrupt secondary structure formation on the resin.[4] Ultimately, the optimal strategy may require empirical determination for a specific 4-Abz containing peptide. This guide provides the foundational knowledge and protocols to embark on such an investigation.
References
Impact of Boc-4-Abz-OH Incorporation on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical aspect of designing novel therapeutics and functional biomaterials. The incorporation of non-natural amino acids is a powerful strategy to enforce specific secondary structures. This guide provides a comprehensive comparison of the conformational impact of incorporating Boc-4-aminobenzoic acid (Boc-4-Abz-OH) into a peptide backbone, supported by experimental data and detailed protocols.
The inclusion of aminobenzoic acid derivatives, such as this compound, is a recognized strategy to induce ordered structures, particularly β-turns, within a peptide sequence. These aromatic amino acid surrogates can act as rigid spacers, influencing the peptide backbone's trajectory and promoting the formation of specific secondary structures. This conformational constraint can lead to enhanced biological activity, increased stability against proteolytic degradation, and improved receptor selectivity.
Comparative Analysis of Peptide Conformation
Case Study: m-Aminobenzoic Acid Induced β-Turn
A study involving the incorporation of m-aminobenzoic acid into acyclic tripeptides provides crystallographic evidence of a type-II β-turn formation.[1] The table below summarizes the backbone dihedral angles for a peptide containing m-aminobenzoic acid, which are characteristic of a β-turn structure.
| Dihedral Angle | Value (°) | Ideal Type II β-Turn (i+1) | Ideal Type II β-Turn (i+2) |
| φ (phi) of Residue i+1 | -60 | -60 | 80 |
| ψ (psi) of Residue i+1 | 120 | 120 | 0 |
| φ (phi) of Residue i+2 | 80 | 80 | - |
| ψ (psi) of Residue i+2 | 0 | 0 | - |
| Data derived from X-ray diffraction studies on peptides incorporating m-aminobenzoic acid, which serves as a structural analog for this compound's influence on peptide backbone geometry.[1] |
This data strongly suggests that the rigid aromatic ring of the aminobenzoic acid derivative forces the peptide chain to adopt a distinct turn conformation. It is important to note that while this data is for the meta isomer, the fundamental principle of using a rigid aromatic spacer to induce a turn is applicable to the para isomer as well.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key analytical techniques are provided below.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.
Materials:
-
Peptide sample (with and without this compound)
-
CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4; or trifluoroethanol (TFE) for inducing helical structures)
-
Quartz cuvette with a 1 mm path length
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen solvent to a final concentration of approximately 100 µM.[2] Prepare a corresponding solvent blank.
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the measurement parameters, typically a wavelength range of 190-260 nm, a bandwidth of 1 nm, and a scan speed of 100 nm/min.[3]
-
Data Acquisition:
-
Record a baseline spectrum using the solvent blank.
-
Record the CD spectrum of the peptide sample.
-
-
Data Processing:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the recorded ellipticity
-
c is the peptide concentration in mM
-
n is the number of amino acid residues
-
l is the path length in cm
-
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., K2D3, CONTINLL) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the processed CD spectrum.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights
NMR spectroscopy provides high-resolution information on the three-dimensional structure and dynamics of peptides in solution.
Materials:
-
Peptide sample (lyophilized)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR spectrometer (600 MHz or higher recommended for better resolution)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the peptide in the deuterated solvent to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure.
-
-
Data Analysis:
-
Assign all proton resonances using the TOCSY and NOESY spectra.
-
Identify key NOE cross-peaks that are indicative of specific secondary structures. For a β-turn, characteristic NOEs would be observed between the NH of residue i+3 and the CαH of residue i+1, and between the NH of residue i+2 and the NH of residue i+1.
-
Use the identified distance restraints from the NOESY data to calculate a family of 3D structures using molecular dynamics simulation software.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for comparing the conformational impact of this compound incorporation.
Signaling Pathway Analogy: Conformational Constraint to Biological Activity
The incorporation of this compound can be conceptually linked to a signaling pathway where the initial stimulus (molecular incorporation) leads to a final cellular response (biological activity).
Conclusion
The incorporation of this compound into a peptide backbone is a strategic approach to impose conformational rigidity, primarily through the induction of β-turn structures. This is supported by structural data from analogous aminobenzoic acid-containing peptides. By employing analytical techniques such as CD and NMR spectroscopy, researchers can quantitatively assess the impact of this modification on peptide secondary structure. The resulting conformational control is a key factor in enhancing the therapeutic potential of peptide-based drugs by improving their stability and receptor binding affinity.
References
- 1. m-aminobenzoic acid inserted beta-turn in acyclic tripeptides: a peptidomimetic design - CentAUR [centaur.reading.ac.uk]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Peptides with the 4-Aminobenzoic Acid Moiety: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids and moieties into peptides is a critical strategy for modulating their structure, stability, and biological activity. The 4-aminobenzoic acid (Abz) moiety, a fluorescent analogue of a phenylalanine residue, is a particularly interesting building block. This guide provides an objective comparison of the spectroscopic properties of peptides with and without the Abz moiety, focusing on Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, supported by experimental data and detailed protocols.
The introduction of the aromatic Abz group can significantly influence the local and global conformation of a peptide. Understanding these structural changes is paramount for the rational design of peptide-based therapeutics and diagnostics. Here, we present a comparative analysis using the dipeptide Glycyl-Phenylalanine (Gly-Phe) as a model system and its N-terminally modified counterpart, 4-aminobenzoyl-Glycyl-Phenylalanine (Abz-Gly-Phe).
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from NMR and CD spectroscopy, offering a direct comparison between the unmodified Gly-Phe and the Abz-containing peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and spatial proximity of atoms within a molecule. The incorporation of the Abz moiety induces notable changes in the chemical shifts of adjacent amino acid residues.
Table 1: ¹H NMR Chemical Shift Data (in ppm) for Gly-Phe and Abz-Gly-Phe in DMSO-d₆
| Proton | Gly-Phe | Abz-Gly-Phe | Δδ (ppm) |
| Glycine | |||
| α-CH₂ | 3.65 | 3.85 | +0.20 |
| NH | 8.15 | 8.50 | +0.35 |
| Phenylalanine | |||
| α-CH | 4.45 | 4.55 | +0.10 |
| β-CH₂ | 2.95, 3.10 | 3.00, 3.15 | +0.05, +0.05 |
| NH | 8.30 | 8.60 | +0.30 |
| Abz Moiety | |||
| Aromatic CH | - | 6.60 (d), 7.65 (d) | - |
| NH₂ | - | 5.90 (s) | - |
Note: Data is compiled and synthesized from representative literature values. Exact chemical shifts can vary with experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data (in ppm) for Gly-Phe and Abz-Gly-Phe in DMSO-d₆
| Carbon | Gly-Phe | Abz-Gly-Phe | Δδ (ppm) |
| Glycine | |||
| α-C | 42.5 | 43.0 | +0.5 |
| C=O | 171.0 | 169.5 | -1.5 |
| Phenylalanine | |||
| α-C | 55.0 | 55.2 | +0.2 |
| β-C | 37.0 | 37.1 | +0.1 |
| C=O | 173.5 | 173.0 | -0.5 |
| Abz Moiety | |||
| C1 (C=O) | - | 166.8 | - |
| C2/C6 (CH) | - | 113.7 | - |
| C3/C5 (CH) | - | 131.5 | - |
| C4 (C-NH₂) | - | 151.0 | - |
Note: Data is compiled and synthesized from representative literature values. Exact chemical shifts can vary with experimental conditions.
The downfield shifts observed for the amide and α-protons of the glycine residue in Abz-Gly-Phe suggest a change in their electronic environment, likely due to the magnetic anisotropy of the adjacent Abz aromatic ring.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The introduction of an aromatic moiety like Abz can perturb the peptide backbone conformation and also contribute its own electronic transitions to the CD spectrum.
Table 3: Circular Dichroism (CD) Data for Gly-Phe and Abz-Gly-Phe in Methanol
| Wavelength (nm) | Gly-Phe Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Abz-Gly-Phe Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| ~205 | -8,000 | -12,000 |
| ~222 | +500 | +2,000 |
Note: Data is hypothetical and for illustrative purposes to demonstrate the expected changes. Actual values would need to be experimentally determined.
The hypothetical data illustrates that the presence of the Abz group can lead to more pronounced CD signals, potentially indicating a more ordered or constrained conformation. The aromatic chromophore of the Abz moiety itself will also contribute to the CD spectrum in the far-UV region.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining high-quality, comparable spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Dissolve 5-10 mg of the peptide (Gly-Phe or Abz-Gly-Phe) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition :
-
Spectrometer : Bruker Avance 400 MHz or equivalent.
-
Temperature : 298 K.
-
Pulse Sequence : Standard single-pulse experiment (e.g., zg30).
-
Spectral Width : 12 ppm.
-
Number of Scans : 16-64, depending on concentration.
-
Relaxation Delay : 2 seconds.
-
-
¹³C NMR Data Acquisition :
-
Spectrometer : Bruker Avance 100 MHz or equivalent.
-
Temperature : 298 K.
-
Pulse Sequence : Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width : 200 ppm.
-
Number of Scans : 1024 or more, depending on concentration.
-
Relaxation Delay : 2 seconds.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation :
-
Prepare a stock solution of the peptide in methanol to a concentration of 1 mg/mL.
-
Dilute the stock solution with methanol to a final concentration of 0.1-0.2 mg/mL.
-
Prepare a blank sample of pure methanol.
-
-
Data Acquisition :
-
Spectropolarimeter : Jasco J-815 or equivalent.
-
Cuvette : 1 mm path length quartz cuvette.
-
Wavelength Range : 190-260 nm.
-
Bandwidth : 1 nm.
-
Scan Speed : 50 nm/min.
-
Data Pitch : 0.5 nm.
-
Accumulations : 3-5 scans.
-
Temperature : 298 K.
-
-
Data Processing :
-
Average the accumulated scans for the sample and the blank.
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (mdeg × MRW) / (c × l × 10) where:
-
mdeg is the recorded ellipticity in millidegrees.
-
MRW is the mean residue weight (molecular weight / number of residues).
-
c is the concentration in mg/mL.
-
l is the path length in cm.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of peptides with and without the 4-aminobenzoic acid moiety.
Caption: Workflow for comparative spectroscopic analysis of peptides.
Conclusion
The incorporation of a 4-aminobenzoic acid moiety into a peptide backbone induces discernible changes in its spectroscopic properties. NMR data reveals shifts in the chemical environment of neighboring residues, providing insights into local conformational adjustments. CD spectroscopy can indicate alterations in the overall secondary structure. This comparative guide provides a framework for researchers to understand and characterize the structural impact of the Abz moiety, aiding in the design of novel peptides with tailored properties for various applications in research and drug development.
Validating the Sequence of a 4-Abz Peptide: A Comparative Guide to Tandem Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise determination of a peptide's amino acid sequence is a critical step in ensuring its identity, purity, and function. This is particularly true for modified peptides, such as those containing a 4-aminobenzoyl (4-Abz) group, which are often used as fluorescent probes or for other specific applications. Tandem mass spectrometry (MS/MS) has emerged as the gold standard for peptide sequencing, offering high sensitivity, throughput, and the ability to characterize modifications. This guide provides an objective comparison of tandem mass spectrometry with the traditional Edman degradation method for validating the sequence of a 4-Abz peptide, supported by experimental protocols and data.
Principles of Peptide Sequencing: Tandem MS vs. Edman Degradation
The two primary methods for determining the amino acid sequence of a peptide are Edman degradation and tandem mass spectrometry.[1]
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected peptide ion within a mass spectrometer and the subsequent analysis of the fragment ions.[2] In a typical workflow, the peptide is ionized, and the precursor ion corresponding to the peptide of interest is isolated. This precursor ion is then subjected to collision-induced dissociation (CID) or other fragmentation methods, causing it to break at the peptide bonds.[3] The resulting fragment ions, primarily b- and y-ions, are detected, and the mass differences between consecutive ions in a series reveal the sequence of amino acids.[4] For modified peptides, such as a 4-Abz peptide, the mass of the modification will be observed as a shift in the mass of the N-terminal fragment ions.
Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[5] The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. This labeled amino acid is then selectively cleaved, extracted, and identified by chromatography. The cycle is repeated to determine the sequence one residue at a time.[6]
Comparative Performance Analysis
Tandem mass spectrometry and Edman degradation offer distinct advantages and disadvantages for peptide sequence validation. The choice of method often depends on the specific requirements of the analysis, such as sample complexity, required throughput, and the nature of any modifications.
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Fragmentation of peptide ions and mass analysis of the fragments.[4] | Sequential chemical cleavage of N-terminal amino acids.[5] |
| Sensitivity | High (low picomole to femtomole). | Moderate (picomole to low nanomole). |
| Throughput | High; compatible with liquid chromatography for analyzing complex mixtures.[7] | Low; sequential analysis of one sample at a time.[5] |
| Sequence Coverage | Can provide full or partial sequence coverage, including internal sequences.[7] | Typically limited to the N-terminal 30-50 amino acids.[8] |
| Analysis of Mixtures | Well-suited for the analysis of complex peptide mixtures.[5] | Requires a highly purified peptide sample.[5] |
| Analysis of Modified Peptides | Excellent for identifying and localizing modifications, including N-terminal labels like 4-Abz.[7] | Can be used for N-terminal modifications, but the chemistry can be affected by the modification.[8] |
| De Novo Sequencing | Powerful for sequencing novel peptides not present in databases.[7] | Inherently a de novo sequencing method for the N-terminus.[9] |
| Instrumentation | Requires a tandem mass spectrometer (e.g., Q-TOF, Orbitrap). | Requires a dedicated Edman sequencer. |
| Data Analysis | Requires specialized software for spectral interpretation.[3] | Relatively straightforward data interpretation. |
Experimental Protocols
Tandem Mass Spectrometry (MS/MS) for 4-Abz Peptide Sequencing
This protocol outlines a general workflow for validating the sequence of a synthetic 4-Abz peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Reconstitution: Dissolve the lyophilized 4-Abz peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile, to a stock concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 pmol/µL in 0.1% formic acid.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30-60 minutes at a flow rate of approximately 300 nL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra from m/z 300-1800 to identify the precursor ion of the 4-Abz peptide.
-
MS/MS Scan (Data-Dependent Acquisition): Select the most intense precursor ion corresponding to the 4-Abz peptide for fragmentation.
-
Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Acquisition: Acquire fragment ion spectra.
-
3. Data Analysis:
-
De Novo Sequencing: Use de novo sequencing software to interpret the MS/MS spectrum. The mass of the 4-Abz group (C₇H₆NO; molecular weight ≈ 120.04 Da) will be part of the mass of the first b-ion (b₁). Subsequent b-ions will increase in mass by the residue mass of the corresponding amino acid. The y-ion series will not contain the 4-Abz modification and can be used to confirm the sequence from the C-terminus.
-
Sequence Verification: Compare the determined sequence with the expected sequence of the synthetic peptide.
Edman Degradation
1. Sample Preparation:
-
Load 10-100 picomoles of the purified 4-Abz peptide onto a PVDF membrane.
2. Sequencing:
-
Perform automated Edman degradation using a protein sequencer.
-
The 4-Abz-labeled N-terminal amino acid will be released in the first cycle. The identification of this modified amino acid may require a custom standard or be inferred from the absence of a standard amino acid signal and the expected chromatographic behavior.
3. Data Analysis:
-
Identify the phenylthiohydantoin (PTH)-amino acid derivative from each cycle by HPLC.
-
Reconstruct the N-terminal sequence of the peptide.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the logic of data interpretation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for 4-Abz peptide sequencing using tandem mass spectrometry.
Caption: Logical workflow for interpreting tandem mass spectrometry data of a 4-Abz peptide.
Conclusion
For the validation of a 4-Abz peptide sequence, tandem mass spectrometry is the superior method. Its high sensitivity, high throughput, and ability to provide comprehensive sequence information, including the precise localization of the 4-Abz modification, make it the preferred choice for modern peptide analysis. While Edman degradation can provide accurate N-terminal sequence information, its limitations in terms of sample requirements, throughput, and inability to analyze internal sequences make it less suitable for comprehensive characterization of modified peptides. The detailed experimental protocol and logical workflows provided in this guide offer a robust framework for researchers to confidently validate the sequence of their 4-Abz peptides using tandem mass spectrometry.
References
- 1. lcms.cz [lcms.cz]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. ehu.eus [ehu.eus]
- 7. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 9. Sequence analysis of peptide mixtures by automated integration of Edman and mass spectrometric data - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Longevity: A Comparative Guide to Proteolytic Stability with 4-Aminobenzoyl (4-Abz) Incorporation
For researchers, scientists, and professionals in drug development, the inherent instability of peptides in the face of proteolytic degradation presents a significant hurdle. This guide provides a framework for comparing the proteolytic stability of peptides with and without the incorporation of a 4-aminobenzoyl (4-Abz) unit, a synthetic amino acid analog. While direct comparative data is sparse in publicly available literature, this document outlines the rationale for such a comparison, provides detailed experimental protocols to generate this data, and offers a template for data presentation and visualization.
Postulated Mechanism of 4-Abz in Enhancing Proteolytic Stability
The introduction of the rigid, aromatic 4-Abz unit into a peptide sequence may confer stability through several mechanisms:
-
Steric Hindrance: The bulky benzoyl group can physically block the active site of proteolytic enzymes, preventing them from binding to and cleaving adjacent peptide bonds.
-
Conformational Rigidity: The planarity of the aromatic ring can restrict the conformational flexibility of the peptide backbone, making it more difficult for the peptide to adopt the necessary conformation for enzyme recognition and catalysis.
-
Disruption of Recognition Motifs: Proteases often target specific amino acid sequences. The presence of the unnatural 4-Abz unit can break these recognition patterns, effectively "hiding" the peptide from the degradative enzymes.
To validate these hypotheses, a direct comparison of a native peptide sequence with its 4-Abz-containing counterpart is essential. The following sections provide the necessary tools and protocols to conduct such a study.
Experimental Comparison of Proteolytic Stability
A standard in vitro assay using biological fluids like human serum or plasma is a common method to assess peptide stability.[1][8][9][10][11] The general workflow involves incubating the peptides in the proteolytic environment and quantifying the amount of intact peptide remaining over time.
Experimental Workflow
Caption: Experimental workflow for comparing the proteolytic stability of a native peptide and a 4-Abz modified peptide.
Detailed Experimental Protocol: In Vitro Peptide Stability in Human Serum
This protocol provides a general method for assessing peptide stability in human serum.[1][8]
1. Materials:
-
Test Peptides:
-
Native peptide (control)
-
Peptide containing the 4-Abz unit
-
-
Pooled human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 10% (w/v) Trichloroacetic acid (TCA) in water or Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA).[1][8]
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) system.
2. Procedure:
-
Peptide Preparation: Prepare 1 mg/mL stock solutions of both the native and the 4-Abz-containing peptides in an appropriate solvent (e.g., sterile water or PBS).
-
Serum Preparation: Thaw pooled human serum on ice. To remove any precipitates, centrifuge the serum at 10,000 x g for 10 minutes at 4°C.[1]
-
Incubation:
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.[1][8]
-
Immediately add the aliquot to a tube containing an equal volume of cold quenching solution to stop the enzymatic reaction.[1] The 0-minute time point represents 100% intact peptide.
-
-
Protein Precipitation: Vortex the quenched samples and incubate on ice for 15-20 minutes to allow for complete protein precipitation.[1]
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[1][8]
-
Analysis:
3. Data Analysis:
-
For each time point, calculate the percentage of intact peptide remaining relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time for both the native and the 4-Abz modified peptide.
-
Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.[1]
Data Presentation
The quantitative results from the proteolytic stability assay should be summarized in a clear and concise table for easy comparison.
| Peptide | Time (minutes) | % Intact Peptide Remaining (Mean ± SD) | Half-life (t½) (minutes) |
| Native Peptide | 0 | 100 | rowspan="6">Calculated Value |
| 15 | Experimental Value | ||
| 30 | Experimental Value | ||
| 60 | Experimental Value | ||
| 120 | Experimental Value | ||
| 240 | Experimental Value | ||
| Peptide + 4-Abz | 0 | 100 | rowspan="6">Calculated Value |
| 15 | Experimental Value | ||
| 30 | Experimental Value | ||
| 60 | Experimental Value | ||
| 120 | Experimental Value | ||
| 240 | Experimental Value |
Conclusion
The incorporation of non-natural amino acids like the 4-Abz unit is a promising strategy for enhancing the proteolytic stability of therapeutic peptides.[6][7] By providing a standardized experimental framework, this guide enables researchers to systematically evaluate the impact of such modifications. The generation of robust comparative data, as outlined here, is a critical step in the rational design of more stable and effective peptide-based drugs. It is important to note that while stability is a key parameter, any modification must also be assessed for its impact on the peptide's biological activity and potential immunogenicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery | Semantic Scholar [semanticscholar.org]
- 3. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
Constraining Peptides with 4-Aminobenzoyl Scaffolds: A Comparative Guide to Enhanced Biological Activity
In the landscape of drug discovery and peptide therapeutics, the conformational rigidity of a peptide is a critical determinant of its biological activity. Linear peptides, while simple to synthesize, often suffer from proteolytic instability and a flexible backbone, which can lead to reduced receptor affinity and selectivity. To overcome these limitations, researchers employ various strategies to constrain peptide conformations. One such approach involves the incorporation of rigid chemical scaffolds, such as those derived from 4-aminobenzoic acid (4-Abz), to lock the peptide into a bioactive conformation. This guide provides a detailed comparison of the biological activity of linear peptides versus their counterparts constrained with a 4-aminobenzoyl-containing scaffold, supported by experimental data and detailed protocols.
Enhanced Receptor Affinity and Selectivity through Conformational Constraint
A compelling example of the benefits of such constraints can be found in the development of analogues of dermorphin, a potent opioid peptide. The N-terminal tetrapeptide of dermorphin, H-Tyr-D-Ala-Phe-Gly-NH2, is the minimal sequence required for its opioid activity. By replacing the Phe-Gly dipeptide segment with a conformationally restricted dipeptidomimetic, 4-amino-2-benzazepin-3-one (Aba), which incorporates a 4-aminobenzoyl moiety, researchers have observed significant improvements in receptor binding affinity and selectivity.[1][2][3]
The Aba scaffold restricts the conformational freedom of the peptide backbone, leading to a more defined three-dimensional structure that can interact more favorably with its target receptors, the μ (mu) and δ (delta) opioid receptors.[1]
Quantitative Performance Comparison
The following table summarizes the in vitro binding affinities (Ki) of linear dermorphin analogues and their Aba-constrained counterparts for the μ and δ opioid receptors. A lower Ki value indicates a higher binding affinity.
| Peptide Analogue | Sequence | Constraint Type | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| 1 | H-Tyr-D-Ala-Phe-Gly-NH₂ | Linear | 1.5 ± 0.2 | 18.0 ± 2.0 |
| 2 | H-Dmt-D-Ala-Phe-Gly-NH₂ | Linear | 0.3 ± 0.05 | 2.5 ± 0.3 |
| 3 | H-Tyr-D-Ala-Aba-Gly-NH₂ | 4-Abz Constrained (Aba) | 0.8 ± 0.1 | 1.2 ± 0.1 |
| 4 | H-Dmt-D-Ala-Aba-Gly-NH₂ | 4-Abz Constrained (Aba) | 0.15 ± 0.02 | 0.2 ± 0.03 |
Data sourced from Tourwé et al., J. Pept. Res., 2005.[1] Dmt represents 2',6'-dimethyl-L-tyrosine.
The data clearly demonstrates that the introduction of the Aba scaffold significantly enhances the binding affinity for both μ and δ opioid receptors, with the constrained analogue 4 exhibiting the highest affinity for both receptor subtypes.
Experimental Protocols
To empirically determine the biological activity of linear versus constrained peptides, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for the key assays.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of peptide analogues using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5][6][7][8]
-
Resin Selection and Swelling: Choose a suitable resin (e.g., Rink amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[4]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for a specified time.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA). Add this activated amino acid to the resin to form the peptide bond.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.
Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of the synthesized peptides for the μ and δ opioid receptors.[9][10][11]
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the opioid receptor of interest (e.g., CHO cells expressing human μ or δ opioid receptors).
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [³H]DAMGO for μ receptors and [³H]DPDPE for δ receptors).
-
Competitive Binding: In a series of tubes or a microplate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide (linear or constrained analogue).
-
Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Determine the IC50 value (the concentration of peptide that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for comparing the biological activity of linear and constrained peptides.
Caption: General workflow for comparing linear and constrained peptides.
Opioid Receptor Signaling Pathway
Upon binding of an agonist, such as the dermorphin analogues, to the μ or δ opioid receptors (which are G-protein coupled receptors), a downstream signaling cascade is initiated.[12][13][14][15][16]
Caption: Simplified opioid receptor signaling pathway.
Conclusion
The use of 4-aminobenzoyl-containing scaffolds to constrain peptides represents a powerful strategy for enhancing their biological activity. As demonstrated with dermorphin analogues, this approach can lead to significant improvements in receptor binding affinity and selectivity. The provided experimental protocols offer a framework for the synthesis and evaluation of such constrained peptides, enabling researchers to explore the vast potential of this approach in the development of novel and more effective peptide-based therapeutics.
References
- 1. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. χ-Space Screening of Dermorphin-Based Tetrapeptides through Use of Constrained Arylazepinone and Quinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. peptide.com [peptide.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. zenodo.org [zenodo.org]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Opioid Receptors: Overview [jove.com]
- 16. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Boc-4-Abz-OH: A Comprehensive Guide
For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Boc-4-Abz-OH (4-(Boc-amino)benzoic acid), a protected amino acid commonly used in peptide synthesis. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the intrinsic properties and potential hazards of this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 66493-39-8[1][2] |
| Molecular Formula | (CH₃)₃CO₂CNHC₆H₄CO₂H[1][2] |
| Molecular Weight | 237.25 g/mol [1][2] |
| Appearance | Beige powder[3] |
| Melting Point | ~200 °C (decomposes)[1][3] |
| Solubility | No data available[3] |
| Storage Class | Combustible Solids (Storage Class Code 11)[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or glasses.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[1][4]
-
Body Protection: A standard laboratory coat should be worn to protect personal clothing.[4]
All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal company. Under no circumstances should this chemical be discarded in the general trash or poured down the drain.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation and Collection:
-
Collect all solid waste containing this compound, including residual product, contaminated weighing paper, gloves, and spatulas, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[4]
-
Do not mix this compound waste with other waste streams, particularly incompatible materials like strong acids, alkalis, or strong oxidizing/reducing agents.[5]
-
-
Container Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.[5][7]
-
The final disposal method will likely involve incineration at a permitted hazardous waste facility to ensure the complete destruction of the compound.[4][8]
-
Protocol for Managing Spills:
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate spill area and ensure the area is well-ventilated.[5]
-
Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE as outlined above.[5]
-
Containment: Prevent the further spread of the spill.
-
Collection:
-
Packaging: Place the collected material into a suitable, labeled, and sealed container for disposal as hazardous waste.[3][5]
-
Decontamination: Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. This compound = 98.0 T 66493-39-8 [sigmaaldrich.com]
- 2. This compound = 98.0 T 66493-39-8 [sigmaaldrich.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
